molecular formula C10H10FNO B2966118 4-(4-Fluorobenzyl)azetidin-2-one CAS No. 1823420-35-4

4-(4-Fluorobenzyl)azetidin-2-one

Cat. No.: B2966118
CAS No.: 1823420-35-4
M. Wt: 179.194
InChI Key: PCKRXWIGJCXBHH-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzyl)azetidin-2-one (CAS 1823420-35-4) is a high-purity azetidinone derivative supplied as a colorless solid . With a molecular formula of C10H10FNO and a molecular weight of 179.19 g/mol, this compound serves as a versatile chemical building block, particularly within the class of Beta-Lactams . Its core structure is a fundamental scaffold in medicinal chemistry, notably in the development of novel tubulin-targeting agents. Research indicates that structurally related fluorinated azetidin-2-one analogues demonstrate potent antiproliferative activity by inhibiting tubulin polymerization, a key mechanism of action for anticancer agents . These analogues have shown significant promise in studies against human breast cancer cell lines, including MCF-7 and triple-negative subtypes, by disrupting microtubule formation and inducing apoptosis . As such, this compound provides researchers with a valuable precursor for synthesizing and exploring new cancer therapeutics. The product has a purity of 97% or higher and is characterized by 1H NMR spectroscopy (500 MHz, d6-DMSO) . It is soluble in DMSO and should be stored at 2-8°C for long-term stability . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-8-3-1-7(2-4-8)5-9-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKRXWIGJCXBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4-(4-Fluorobenzyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 4-(4-Fluorobenzyl)azetidin-2-one, a beta-lactam compound of interest in medicinal chemistry. This document consolidates available physicochemical data, outlines a plausible synthetic methodology, and explores the potential biological activities and associated signaling pathways characteristic of this class of molecules.

Core Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and application in a research setting.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₀FNO[1]
Molecular Weight 179.19 g/mol [1]
CAS Number 1823420-35-4[1]
Appearance Colourless solid[1]
Purity ≥97%[1]
Solubility Soluble in water and DMSO.[1]
Melting Point Not determined[1]
Boiling Point Not determined[1]
Storage Long-term storage at 4°C[1]

Synthesis and Characterization

Experimental Protocol: Plausible Synthesis via Staudinger Cycloaddition

This synthesis involves a two-step process: the formation of an imine (Schiff base) followed by a [2+2] cycloaddition with a ketene generated in situ.

Step 1: Synthesis of N-(4-fluorobenzylidene)amine

  • Reactant Preparation: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Imine Formation: Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution or add a solution of an amine (e.g., benzylamine, 1 equivalent) dropwise with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TTC).[4]

  • Work-up: Upon completion, the reaction mixture is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Step 2: [2+2] Cycloaddition to form this compound

  • Reaction Setup: Dissolve the crude imine from Step 1 in anhydrous dichloromethane (DCM) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). Add a tertiary amine base, such as triethylamine (Et₃N, 2 equivalents), to the solution.[5]

  • Ketene Generation and Cycloaddition: Cool the mixture to 0°C in an ice bath. Slowly add a solution of chloroacetyl chloride (1.2 equivalents) in anhydrous DCM dropwise over 30 minutes. The chloroacetyl chloride reacts with triethylamine to generate a ketene in situ, which then undergoes a [2+2] cycloaddition with the imine.[2]

  • Reaction Monitoring and Quenching: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel to afford the final product, this compound.[5]

G cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Staudinger Cycloaddition 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Imine_Formation Condensation (Anhydrous DCM) 4-Fluorobenzaldehyde->Imine_Formation Amine Amine Amine->Imine_Formation Imine_Product N-(4-fluorobenzylidene)amine (Schiff Base) Imine_Formation->Imine_Product Cycloaddition [2+2] Cycloaddition Imine_Product->Cycloaddition Chloroacetyl_Chloride Chloroacetyl_Chloride Ketene_Generation In situ Ketene Generation Chloroacetyl_Chloride->Ketene_Generation Triethylamine Triethylamine Triethylamine->Ketene_Generation Ketene_Generation->Cycloaddition Final_Product This compound Cycloaddition->Final_Product G cluster_drug_action Drug Action cluster_cellular_effects Cellular Effects cluster_apoptotic_pathway Intrinsic Apoptotic Pathway Drug 4-(4-Fluorobenzyl) azetidin-2-one Tubulin β-Tubulin Drug->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition Spindle_Disruption Mitotic Spindle Disruption Microtubules->Spindle_Disruption Cell_Cycle_Arrest G2/M Phase Arrest Spindle_Disruption->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis_Induction Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis_Induction->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Apoptosis_Induction->Bax Upregulation Bcl2->Bax MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP CytC Cytochrome c Release MOMP->CytC Caspase_Activation Caspase Cascade Activation (Caspase-9 -> Caspase-3) CytC->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

An In-depth Technical Guide to the Synthesis of 4-(4-Fluorobenzyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 4-(4-fluorobenzyl)azetidin-2-one, a valuable building block in medicinal chemistry. The synthesis involves a multi-step process commencing from readily available starting materials and employing key chemical transformations, including the preparation of a versatile β-lactam intermediate and its subsequent functionalization. This document details the experimental protocols, presents key data in a structured format, and includes visualizations of the synthetic pathway and reaction mechanism.

Synthetic Strategy

The proposed synthesis of this compound is centered around the key intermediate, 4-acetoxyazetidin-2-one. This intermediate can be synthesized and subsequently reacted with a suitable organometallic reagent to introduce the desired 4-fluorobenzyl group at the C4 position of the azetidin-2-one ring. This approach offers a convergent and potentially high-yielding route to the target molecule.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A Azetidin-2-one B 4-Acetoxyazetidin-2-one A->B Acetylation E This compound B->E C-C Coupling C 4-Fluorobenzyl Bromide D Lithium bis(4-fluorobenzyl)cuprate C->D Organocuprate Formation D->E Reagent

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of 4-Acetoxyazetidin-2-one

This procedure outlines the synthesis of the key intermediate, 4-acetoxyazetidin-2-one, from azetidin-2-one.

Materials:

Compound/ReagentMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
Azetidin-2-oneC₃H₅NO71.081.0
Anhydrous Sodium AcetateC₂H₃NaO₂82.030.25
Ruthenium(III) Chloride HydrateRuCl₃·xH₂O~207.430.05
Ethyl AcetateC₄H₈O₂88.11-
Acetic AcidC₂H₄O₂60.05-
AcetaldehydeC₂H₄O44.052.0
10% Sodium Sulfite SolutionNa₂SO₃126.04-
Saturated Sodium Chloride SolutionNaCl58.44-
Anhydrous Sodium SulfateNa₂SO₄142.04-
n-HexaneC₆H₁₄86.18-

Procedure:

  • To a Schlenk tube, add azetidin-2-one (10 mmol, 0.71 g), anhydrous sodium acetate (2.5 mmol, 0.205 g), and ruthenium(III) chloride hydrate (0.5 mmol, 0.13 g).

  • Evacuate the tube and backfill with oxygen gas. Attach a balloon filled with oxygen.

  • Add ethyl acetate (100 mL) and acetic acid (5 mL) to the mixture.

  • Heat the mixture to 40°C with stirring for 30 minutes.

  • Add acetaldehyde (20 mmol, 1.1 mL) to the reaction mixture at once while maintaining the temperature at 40°C.

  • Continue the reaction for an additional 3 hours.

  • Pour the reaction mixture into a 10% aqueous sodium sulfite solution (400 mL) and extract with ethyl acetate (2 x 500 mL).

  • Wash the combined organic layers with a saturated aqueous sodium chloride solution (200 mL) and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a 3:1 (v/v) mixture of n-hexane and ethyl acetate to yield 4-acetoxyazetidin-2-one as an oily substance. The expected yield is approximately 88%.

Synthesis of this compound

This procedure details the coupling reaction between 4-acetoxyazetidin-2-one and a Gilman reagent to furnish the target compound.

Materials:

Compound/ReagentMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
4-Fluorobenzyl BromideC₇H₆BrF189.032.0
Lithium MetalLi6.944.0
Copper(I) IodideCuI190.451.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-
4-Acetoxyazetidin-2-oneC₅H₇NO₃129.111.0
Saturated Ammonium Chloride SolutionNH₄Cl53.49-
Diethyl Ether(C₂H₅)₂O74.12-
Anhydrous Magnesium SulfateMgSO₄120.37-

Procedure:

  • Preparation of the Gilman Reagent (Lithium bis(4-fluorobenzyl)cuprate):

    • In a flame-dried, two-necked round-bottom flask under an argon atmosphere, add lithium metal (4.0 mmol, 0.028 g) to anhydrous THF (20 mL).

    • Add a solution of 4-fluorobenzyl bromide (2.0 mmol, 0.378 g) in anhydrous THF (10 mL) dropwise to the lithium suspension at 0°C.

    • Stir the mixture at 0°C for 1 hour to form 4-fluorobenzyllithium.

    • In a separate flame-dried flask under argon, add copper(I) iodide (1.0 mmol, 0.190 g) to anhydrous THF (10 mL) and cool to -78°C.

    • Slowly add the freshly prepared 4-fluorobenzyllithium solution to the CuI suspension at -78°C.

    • Allow the mixture to warm to 0°C and stir for 30 minutes to form the Gilman reagent.

  • Coupling Reaction:

    • Cool the freshly prepared Gilman reagent to -78°C.

    • Add a solution of 4-acetoxyazetidin-2-one (1.0 mmol, 0.129 g) in anhydrous THF (5 mL) dropwise to the Gilman reagent.

    • Stir the reaction mixture at -78°C for 2 hours and then allow it to warm to room temperature overnight.

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain this compound.

Mechanism of the Key C-C Bond Formation

The crucial step in this synthesis is the substitution of the acetoxy group in 4-acetoxyazetidin-2-one with the 4-fluorobenzyl group using an organocuprate (Gilman) reagent. This reaction is believed to proceed through an oxidative addition/reductive elimination pathway.

Organocuprate_Mechanism Azetidinone 4-Acetoxyazetidin-2-one Intermediate1 Oxidative Addition Intermediate Azetidinone->Intermediate1 Gilman [R₂Cu]⁻Li⁺ (R = 4-Fluorobenzyl) Gilman->Intermediate1 Intermediate2 Cu(III) Intermediate Intermediate1->Intermediate2 Product This compound Intermediate2->Product Reductive Elimination Byproduct RCu + LiOAc Intermediate2->Byproduct

Caption: Proposed mechanism for the organocuprate substitution reaction.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPurityExpected Yield
4-Acetoxyazetidin-2-oneC₅H₇NO₃129.1172776-44-4>95%~88%
This compoundC₁₀H₁₀FNO179.191823420-35-4>98%-

Note: The expected yield for the final coupling step is not provided as it can vary depending on the specific reaction conditions and the purity of the Gilman reagent.

Conclusion

This technical guide outlines a robust and feasible synthetic route to this compound. The described protocols, data, and mechanistic insights provide a solid foundation for researchers and scientists in the field of drug discovery and development to synthesize this important chemical entity. Careful execution of the experimental procedures and appropriate analytical characterization are crucial for obtaining the desired product in high purity and yield.

The Core Mechanism of 4-(4-Fluorobenzyl)azetidin-2-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core mechanism of action for 4-(4-Fluorobenzyl)azetidin-2-one and its close structural analogs. While direct studies on this specific molecule are limited, its structural similarity to the well-characterized cholesterol absorption inhibitor, Ezetimibe, strongly suggests a primary mechanism centered on the inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein. This document will delve into the molecular interactions, signaling pathways, and experimental protocols relevant to this mechanism. Additionally, it will explore other potential biological activities associated with the broader class of azetidin-2-one compounds.

Primary Mechanism of Action: Inhibition of NPC1L1-Mediated Cholesterol Absorption

The principal molecular target of Ezetimibe, a compound structurally related to this compound, is the Niemann-Pick C1-Like 1 (NPC1L1) protein.[1][2] NPC1L1 is a transmembrane protein predominantly expressed on the brush border of enterocytes in the small intestine and also found on hepatocytes.[2][3] It plays a pivotal role in the absorption of dietary and biliary cholesterol.

The proposed mechanism of action involves the following key steps:

  • Binding to NPC1L1: this compound, like Ezetimibe, is believed to bind directly to the NPC1L1 protein.[4] This interaction is thought to occur at a specific site on the protein, preventing it from carrying out its normal function.

  • Inhibition of Cholesterol Uptake: By binding to NPC1L1, the compound inhibits the uptake of cholesterol from the intestinal lumen into the enterocytes.[2][5] This blockade effectively reduces the amount of cholesterol that is absorbed into the bloodstream.

  • Disruption of Clathrin-Mediated Endocytosis: The internalization of the NPC1L1-cholesterol complex is dependent on a clathrin-mediated endocytic pathway involving the adaptor protein 2 (AP2) complex.[1][2] Ezetimibe has been shown to hinder the interaction between the NPC1L1/cholesterol complex and the AP2-clathrin machinery, thereby preventing the endocytosis of cholesterol.[1][4]

  • Downstream Effects: The reduction in intestinal cholesterol delivery to the liver leads to a depletion of hepatic cholesterol stores.[1][2] This, in turn, upregulates the expression of LDL receptors on the surface of hepatocytes, resulting in increased clearance of LDL-cholesterol from the circulation.[1]

Signaling Pathway of NPC1L1 Inhibition

NPC1L1_Inhibition cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Cholesterol Cholesterol NPC1L1 NPC1L1 Cholesterol->NPC1L1 Binds Clathrin_AP2 Clathrin/AP2 Complex NPC1L1->Clathrin_AP2 Interacts with Endocytosis Cholesterol Endocytosis Clathrin_AP2->Endocytosis Hepatic_Cholesterol Decreased Hepatic Cholesterol Stores Azetidinone This compound Azetidinone->NPC1L1 Inhibits LDL_Receptor Increased LDL Receptor Expression Hepatic_Cholesterol->LDL_Receptor Bloodstream_LDL Decreased Bloodstream LDL-C LDL_Receptor->Bloodstream_LDL

Caption: NPC1L1 Inhibition Pathway.

Quantitative Data

The following table summarizes key quantitative data for Ezetimibe, which serves as a proxy for understanding the potential efficacy of this compound.

ParameterValueReference
Inhibition of Intestinal Cholesterol Absorption 54%[5]
Reduction in LDL-Cholesterol (Monotherapy) 18-20%[4]
Plasma Protein Binding >90%[3]
Half-life ~22 hours[3]
Time to Peak Plasma Concentration (Cmax) 4-12 hours[3]

Experimental Protocols

In Vitro NPC1L1 Binding Assay

Objective: To determine the binding affinity of this compound to the NPC1L1 protein.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably overexpressing human NPC1L1 are cultured.

  • Membrane Preparation: Cell membranes are harvested and homogenized.

  • Radioligand Binding: Membranes are incubated with a radiolabeled ligand known to bind NPC1L1 (e.g., [3H]-Ezetimibe) in the presence of varying concentrations of the test compound.

  • Separation and Detection: Bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound complex is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Cholesterol Uptake Assay in Caco-2 Cells

Objective: To assess the inhibitory effect of this compound on cholesterol uptake in a human intestinal cell line.

Methodology:

  • Cell Culture: Caco-2 cells are cultured on permeable supports to form a polarized monolayer that mimics the intestinal epithelium.

  • Micelle Preparation: Micelles containing radiolabeled cholesterol (e.g., [14C]-cholesterol) are prepared.

  • Treatment: The apical side of the Caco-2 monolayer is treated with varying concentrations of the test compound.

  • Cholesterol Uptake: The radiolabeled cholesterol micelles are added to the apical side and incubated.

  • Quantification: After incubation, the cells are washed and lysed, and the amount of radioactivity incorporated into the cells is measured to determine the extent of cholesterol uptake.

  • Data Analysis: The IC50 value for the inhibition of cholesterol uptake is determined.

Cholesterol_Uptake_Assay Start Start Culture_Caco2 Culture Caco-2 cells on permeable supports Start->Culture_Caco2 Prepare_Micelles Prepare micelles with [14C]-cholesterol Culture_Caco2->Prepare_Micelles Treat_Cells Treat cells with test compound Prepare_Micelles->Treat_Cells Add_Micelles Add radiolabeled micelles to apical side Treat_Cells->Add_Micelles Incubate Incubate Add_Micelles->Incubate Wash_Lyse Wash and lyse cells Incubate->Wash_Lyse Measure_Radioactivity Measure incorporated radioactivity Wash_Lyse->Measure_Radioactivity Analyze_Data Calculate IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Cholesterol Uptake Assay Workflow.

Other Potential Mechanisms of Action of Azetidin-2-ones

The azetidin-2-one (β-lactam) ring is a versatile scaffold found in a variety of biologically active compounds. While NPC1L1 inhibition is the most probable mechanism for this compound based on its structural similarity to Ezetimibe, other potential mechanisms associated with this chemical class are worth noting for broader context and future research.

Anticancer Activity via Tubulin Polymerization Inhibition

Several studies have reported that certain azetidin-2-one derivatives exhibit potent anticancer activity by disrupting microtubule dynamics.[6][7][8]

  • Mechanism: These compounds can bind to the colchicine-binding site on tubulin, inhibiting its polymerization into microtubules.[7][9] This disruption of the microtubule network leads to cell cycle arrest and apoptosis in cancer cells.

  • Relevance: While the specific substitution pattern of this compound has not been evaluated in this context, the general azetidin-2-one core serves as a rigid scaffold that can be adapted to target the tubulin protein.[8][9]

Antibacterial and Antiviral Activities

The β-lactam ring is the cornerstone of a major class of antibiotics, including penicillins and cephalosporins.[10]

  • Mechanism: These antibiotics typically act by inhibiting bacterial cell wall synthesis.

  • Other Activities: Novel azetidin-2-one derivatives have also been investigated for their potential as antiviral agents.[10]

Enzyme Inhibition

The azetidin-2-one scaffold has been incorporated into inhibitors of various enzymes.

  • Examples: Derivatives have been shown to inhibit human tryptase, chymase, and carboxylesterases.[10][11]

Conclusion

The primary mechanism of action for this compound is strongly predicted to be the inhibition of the NPC1L1 protein, leading to a reduction in intestinal cholesterol absorption. This is based on the well-established mechanism of its close structural analog, Ezetimibe. The provided quantitative data and experimental protocols for Ezetimibe offer a solid foundation for the investigation of this specific compound. Furthermore, the diverse biological activities of the broader azetidin-2-one class, including anticancer and antimicrobial effects, suggest that this compound could possess additional pharmacological properties worthy of exploration. Future research should focus on direct experimental validation of its binding to NPC1L1 and its effects on cholesterol transport, as well as screening for other potential biological targets.

References

The Biological Activity of 4-(4-Fluorobenzyl)azetidin-2-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential biological activities of 4-(4-Fluorobenzyl)azetidin-2-one, a heterocyclic compound belonging to the β-lactam class. While specific research on this exact molecule is limited, this paper extrapolates its likely biological profile based on extensive studies of structurally similar 4-substituted azetidin-2-one derivatives. The primary activities associated with this class of compounds are antimicrobial and anticancer, with the latter often attributed to the inhibition of tubulin polymerization. This document summarizes key quantitative data from related compounds, details relevant experimental methodologies, and provides visual representations of experimental workflows and associated signaling pathways to guide future research and drug development efforts.

Introduction

The azetidin-2-one, or β-lactam, ring is a pharmacologically significant scaffold, most famously recognized as the core structural component of β-lactam antibiotics like penicillins and cephalosporins.[1][2] Beyond their antibacterial properties, synthetic azetidin-2-one derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and enzyme inhibitory effects.[1][2][3] The biological activity of these compounds is highly dependent on the nature and stereochemistry of the substituents at positions 1, 3, and 4 of the azetidinone ring.

This whitepaper focuses on the potential biological activities of this compound. The presence of a substituted benzyl group at the C-4 position suggests that this compound may share biological properties with other 4-aryl and 4-aralkyl substituted azetidin-2-ones. This document will therefore review the established biological activities of these closely related analogues to build a comprehensive profile for the title compound.

Potential Biological Activities

Based on the literature for analogous compounds, this compound is predicted to exhibit two primary biological activities: anticancer and antimicrobial.

Anticancer Activity

A significant body of research points to the potent anticancer activity of 4-aryl substituted azetidin-2-ones.[4][5][6] A key mechanism underlying this activity is the inhibition of tubulin polymerization.[6][7][8]

Mechanism of Action: Tubulin Polymerization Inhibition

Many 1,4-diaryl-2-azetidinone derivatives function as analogues of combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[8][9] By replacing the flexible cis-double bond of CA-4 with a rigid β-lactam ring, these analogues prevent the inactive trans-isomerization of the molecule, potentially enhancing their antiproliferative activity.[10][11] The inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[7][8]

  • Signaling Pathway for Apoptosis Induction

    The disruption of microtubule function by azetidin-2-one derivatives can trigger the intrinsic apoptotic pathway. This is often characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and the upregulation of pro-apoptotic proteins such as Bax.[9]

    Apoptosis_Signaling_Pathway A 4-Aryl-Azetidin-2-one (e.g., this compound) B Inhibition of Tubulin Polymerization A->B C Microtubule Destabilization B->C D G2/M Phase Cell Cycle Arrest C->D E Upregulation of Bax (Pro-apoptotic) D->E F Downregulation of Bcl-2 & Survivin (Anti-apoptotic) D->F G Mitochondrial Outer Membrane Permeabilization E->G F->G H Caspase Activation G->H I Apoptosis H->I

    Figure 1: Proposed signaling pathway for apoptosis induction by 4-aryl-azetidin-2-ones.

Quantitative Data for Analogous Compounds

The following table summarizes the in vitro anticancer activity of various 4-substituted azetidin-2-one derivatives against different cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundCell LineIC50 (µM)Reference
(3S, 4S)-3-chloro-4-(4-((2R, 3R)-3-chloro-4-oxo-1-p-toylazetidin-2-yl)phenyl)-1-p-toylazetidin-2-one (12)HeLa0.41[5]
(3S, 4S)-3-chloro-4-(4-((2R, 3R)-3-chloro-4-oxo-1-p-toylazetidin-2-yl)phenyl)-1-p-toylazetidin-2-one (12)MDA-MB-2310.42[5]
(3S, 4S)-3-chloro-4-(3-((2R, 3R)-3-chloro-4-oxo-1-p-toylazetidin-2-yl)phenyl)-1-p-toylazetidin-2-one (17)MDA-MB-2310.40[5]
3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (32)MCF-70.075[9]
3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (33)MCF-70.095[9]
Chiral fluorinated azetidin-2-one (18)Various0.001 - 0.0036[8]
Antimicrobial Activity

The β-lactam ring is the cornerstone of a major class of antibiotics. While many novel synthetic azetidinones do not function as classical cell wall synthesis inhibitors, they often exhibit broad-spectrum antimicrobial activity.

Mechanism of Action

The precise mechanism of action for many synthetic azetidinones is not as well-defined as for traditional β-lactam antibiotics. It is believed that they may act on different cellular targets. The antimicrobial activity is highly dependent on the substitution pattern of the azetidinone ring.[3]

Quantitative Data for Analogous Compounds

The antimicrobial activity of azetidin-2-one derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
N-(arylidene)hydrazinoacetyl sulfonamide derivativesStaphylococcus epidermidis128[12]
N-(arylidene)hydrazinoacetyl sulfonamide derivativesPseudomonas aeruginosa128[12]
N-(arylidene)hydrazinoacetyl sulfonamide derivativesEnterococcus faecalis256[12]
4-substituted azetidin-2-one derivativesGram-positive & Gram-negative>512[12][13]

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the context of evaluating the biological activity of azetidin-2-one derivatives.

Synthesis of Azetidin-2-ones

A common method for the synthesis of 4-aryl-azetidin-2-ones is the Staudinger cycloaddition reaction between a Schiff base and a ketene.

Staudinger_Cycloaddition_Workflow A React Substituted Aldehyde with Primary Amine B Formation of Schiff Base (Imine) A->B C React Schiff Base with Chloroacetyl Chloride in the presence of a base (e.g., Triethylamine) B->C D [2+2] Cycloaddition C->D E Formation of 3-chloro-4-substituted-azetidin-2-one D->E F Purification (e.g., Recrystallization, Column Chromatography) E->F

Figure 2: General workflow for the synthesis of 4-substituted azetidin-2-ones.

Detailed Protocol:

  • Schiff Base Formation: An equimolar mixture of a substituted aromatic aldehyde and a primary amine is refluxed in a suitable solvent (e.g., ethanol) with a catalytic amount of glacial acetic acid for several hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). The resulting Schiff base is then filtered, dried, and recrystallized.[14]

  • Cycloaddition: The synthesized Schiff base is dissolved in an appropriate solvent (e.g., dioxane). A base, such as triethylamine, is added to the solution. Chloroacetyl chloride is then added dropwise at a low temperature (0-5 °C). The reaction mixture is stirred for several hours at room temperature. The product is then isolated by filtration and purified.[1][15]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate and allow to adhere overnight B Treat cells with varying concentrations of the test compound for 48-72 hours A->B C Add MTT solution to each well and incubate for 4 hours B->C D Living cells with active mitochondria reduce yellow MTT to purple formazan crystals C->D E Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals D->E F Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader E->F G Calculate cell viability and IC50 values F->G

Figure 3: Workflow for the in vitro MTT assay to determine anticancer activity.

Detailed Protocol:

  • Cancer cells are seeded in 96-well plates at a specific density and incubated overnight to allow for attachment.

  • The cells are then treated with serial dilutions of the test compound and incubated for a further 48 to 72 hours.

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours.

  • The MTT-containing medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[16]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]

Detailed Protocol:

  • A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is then inoculated with a standardized suspension of the test microorganism.

  • Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[17]

Conclusion and Future Directions

While direct experimental data for this compound is not yet available in the public domain, the extensive research on structurally related 4-substituted azetidin-2-ones provides a strong foundation for predicting its biological activities. The compound is likely to possess both anticancer and antimicrobial properties. The anticancer activity is probably mediated through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Future research should focus on the synthesis and in vitro biological evaluation of this compound to confirm these predicted activities. Specifically, its efficacy should be tested against a panel of cancer cell lines and a broad spectrum of microbial pathogens. Mechanistic studies, including tubulin polymerization assays and cell cycle analysis, will be crucial to elucidate its mode of action. Furthermore, in silico molecular docking studies could provide valuable insights into its binding interactions with potential biological targets. The findings from these studies will be instrumental in determining the therapeutic potential of this compound and guiding its further development as a novel drug candidate.

References

An In-depth Technical Guide to 4-(4-Fluorobenzyl)azetidin-2-one Derivatives and Analogs as Cholesterol Absorption Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-fluorobenzyl)azetidin-2-one derivatives and their analogs, focusing on their potential as cholesterol absorption inhibitors. Drawing extensively from the research and development of the notable analog, Ezetimibe, this document details the synthesis, biological activity, structure-activity relationships (SAR), and relevant experimental protocols for this class of compounds.

Introduction: The Azetidin-2-one Core in Cholesterol Management

The 2-azetidinone, or β-lactam, ring is a versatile scaffold in medicinal chemistry, most famously recognized as the core of penicillin and cephalosporin antibiotics.[1] Beyond antimicrobial applications, this four-membered heterocyclic motif has been successfully employed in the development of potent cholesterol absorption inhibitors.[2] The primary mechanism of action for these compounds is the inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter crucial for the intestinal uptake of dietary and biliary cholesterol.[2][3]

Ezetimibe, with its (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-azetidin-2-one structure, is the pioneering drug in this class.[4] The this compound core represents a close structural analog to Ezetimibe, suggesting a similar potential to modulate cholesterol absorption. This guide will explore the chemical and biological landscape of these derivatives.

Mechanism of Action: Targeting NPC1L1-Mediated Cholesterol Uptake

The inhibition of cholesterol absorption by azetidin-2-one derivatives is a well-elucidated process targeting the NPC1L1 protein located on the brush border of enterocytes in the small intestine.[3] Under normal physiological conditions, NPC1L1 facilitates the internalization of free cholesterol from micelles into the enterocyte through a process involving clathrin-mediated endocytosis.[4]

Ezetimibe and its analogs act as potent inhibitors of this process. By binding to NPC1L1, these compounds prevent the internalization of the NPC1L1-cholesterol complex, thereby reducing the amount of cholesterol that enters the enterocyte and is subsequently delivered to the liver via chylomicrons.[4][5] This leads to a reduction in hepatic cholesterol stores, an upregulation of LDL receptors, and ultimately, a decrease in plasma LDL cholesterol levels.[6] The active metabolite of Ezetimibe, ezetimibe-glucuronide, demonstrates even higher potency in inhibiting cholesterol uptake by NPC1L1.[4]

Below is a diagram illustrating the signaling pathway of NPC1L1-mediated cholesterol absorption and its inhibition by azetidin-2-one derivatives.

NPC1L1_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte chol_micelle Cholesterol Micelle NPC1L1 NPC1L1 Transporter chol_micelle->NPC1L1 Binding endosome Endocytic Vesicle NPC1L1->endosome Internalization clathrin Clathrin/AP2 clathrin->NPC1L1 Mediates chol_ester Cholesterol Esterification & Chylomicron Assembly endosome->chol_ester Cholesterol Release azetidinone This compound (e.g., Ezetimibe analog) azetidinone->NPC1L1 Inhibition to_liver To Liver chol_ester->to_liver

NPC1L1-mediated cholesterol absorption and its inhibition.

Synthesis of this compound Derivatives

The synthesis of 4-substituted azetidin-2-ones can be achieved through various synthetic routes, with the Staudinger reaction ([2+2] cycloaddition of a ketene and an imine) being a common and effective method. The synthesis of Ezetimibe analogs generally involves the stereoselective formation of the β-lactam ring. An illustrative synthetic workflow is presented below.

Synthesis_Workflow start Starting Materials (e.g., 4-Fluorobenzaldehyde, Amino Acids) imine Imine Formation start->imine ketene Ketene Precursor Synthesis start->ketene cycloaddition [2+2] Cycloaddition (Staudinger Reaction) imine->cycloaddition ketene->cycloaddition beta_lactam Protected β-Lactam Core cycloaddition->beta_lactam sidechain Sidechain Modification/Introduction beta_lactam->sidechain deprotection Deprotection sidechain->deprotection final_product Final this compound Derivative deprotection->final_product purification Purification & Characterization (Chromatography, NMR, MS) final_product->purification

General synthetic workflow for azetidin-2-one derivatives.

Structure-Activity Relationship (SAR) Studies

The biological activity of azetidin-2-one-based cholesterol absorption inhibitors is highly dependent on their stereochemistry and the nature of the substituents at positions 1, 3, and 4 of the β-lactam ring. SAR studies on Ezetimibe analogs have revealed several key structural requirements for optimal activity.[7]

  • Azetidin-2-one Ring: The β-lactam core is essential for activity.

  • N1-Substituent: An N-aryl group, such as the 4-fluorophenyl group, is required and tolerates a variety of substitutions.

  • C4-Substituent: A C4-aryl group is necessary for activity, with a polar moiety at the para position, such as the hydroxyl group in Ezetimibe, being optimal. The replacement of this hydroxyl group with a less polar 4-fluorobenzyl group would likely impact the compound's potency and pharmacokinetic properties.

  • C3-Sidechain: A three-atom linker with a terminal aryl group at the C3 position is optimal. Modifications to this sidechain can modulate the compound's activity.

The following diagram illustrates the key pharmacophoric elements for this class of compounds.

SAR_Diagram node_A Key Structural Features for Activity azetidinone_core Azetidin-2-one Core (Essential for Activity) n1_sub N1-Aryl Group (e.g., 4-Fluorophenyl) (Required) c4_sub C4-Aryl Group (e.g., 4-Hydroxyphenyl in Ezetimibe) (Para-polar group is optimal) c3_sidechain C3-Sidechain (3-atom linker with terminal aryl) (Modulates potency)

Key structure-activity relationship features.

Quantitative Biological Data

While specific data for this compound derivatives are not extensively available in the public domain, data from studies on Ezetimibe analogs provide valuable insights into the potency of this class of compounds. The following tables summarize key quantitative data for Ezetimibe and its analogs.

Table 1: In Vitro Inhibitory Activity of Ezetimibe and its Metabolite [4]

CompoundTargetAssayIC50
EzetimibeNPC1L1Cholesterol Uptake3.86 µM
Ezetimibe-glucuronideNPC1L1Cholesterol Uptake682 nM

Table 2: In Vivo Cholesterol Absorption Inhibition by Ezetimibe Analogs with C3-Sidechain Modifications [7]

CompoundModification from Ezetimibe% Reduction in Total Cholesterol (vs. Control)
Ezetimibe-45.3%
Analog 2cC3-sidechain amide38.7%
Analog 2dC3-sidechain amide35.6%
Analog 3aC3-sidechain pyridine ester40.1%
Analog 3bC3-sidechain pyridine ester37.9%
Analog 2aC3-sidechain amideNo effect
Analog 2bC3-sidechain amideNo effect

Data obtained from studies in cholesterol-fed hamsters.

Experimental Protocols

General Synthesis of 4-Aryl-Azetidin-2-ones (Illustrative Protocol)

This protocol is adapted from general methods for the synthesis of Ezetimibe and its analogs.

Step 1: Imine Formation A solution of 4-hydroxybenzaldehyde (1.0 eq) and 4-fluoroaniline (1.0 eq) in a suitable solvent (e.g., toluene) is heated to reflux with a Dean-Stark trap to remove water. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure to yield the crude imine, which is used in the next step without further purification.

Step 2: [2+2] Cycloaddition (Staudinger Reaction) To a solution of the imine (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), triethylamine (1.5 eq) is added, and the mixture is cooled to 0 °C. A solution of a ketene precursor, such as 3-(S)-[(4-fluorophenyl)(trimethylsilyloxy)acetyl]-(4R)-phenyl-1,3-oxazolidin-2-one (1.2 eq), in the same solvent is added dropwise. The reaction mixture is stirred at 0 °C for several hours and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired protected azetidin-2-one.

Step 3: Deprotection The protecting groups are removed under appropriate conditions. For example, a silyl protecting group can be removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF). The reaction progress is monitored by TLC. Upon completion, the reaction is worked up, and the crude product is purified by chromatography or recrystallization to yield the final 4-aryl-azetidin-2-one derivative.

In Vitro Cholesterol Uptake Assay

This protocol is based on methods used to evaluate NPC1L1 inhibitors.[4]

Cell Culture: Madin-Darby Canine Kidney II (MDCKII) cells stably expressing human NPC1L1 (hNPC1L1/MDCKII) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5% fetal bovine serum, 1% penicillin/streptomycin, 2 mM L-glutamine, and a selection antibiotic (e.g., blasticidin). Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Cholesterol Uptake Assay:

  • hNPC1L1/MDCKII cells are seeded in 96-well plates and grown to confluence.

  • The cells are washed with a serum-free medium.

  • The test compounds (dissolved in a suitable solvent like DMSO, and diluted in assay buffer) are added to the cells at various concentrations and pre-incubated for a specified time (e.g., 30 minutes).

  • A solution containing radiolabeled cholesterol (e.g., [3H]-cholesterol) mixed with a micellar solution (containing, for example, sodium taurocholate and phosphatidylcholine) is added to each well.

  • The cells are incubated for a further period (e.g., 2 hours) at 37°C to allow for cholesterol uptake.

  • The assay is terminated by aspirating the medium and washing the cells multiple times with a cold stop buffer to remove extracellular radiolabel.

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • The percentage inhibition of cholesterol uptake is calculated relative to a vehicle control, and IC50 values are determined by non-linear regression analysis.

Conclusion

The this compound scaffold represents a promising area for the discovery of novel cholesterol absorption inhibitors. Building on the extensive research of its close analog, Ezetimibe, this class of compounds is understood to target the NPC1L1 transporter, a clinically validated mechanism for lowering LDL cholesterol. The synthesis of these derivatives is accessible through established chemical methodologies, and their biological activity can be robustly assessed using in vitro and in vivo models. Future research in this area should focus on the synthesis and evaluation of a diverse library of this compound analogs to further elucidate the structure-activity relationships and to identify lead candidates with improved potency, selectivity, and pharmacokinetic profiles. The data and protocols presented in this guide provide a solid foundation for such endeavors.

References

An In-Depth Technical Guide to CAS Number 1823420-35-4: 4-(4-Fluorobenzyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available research specifically detailing the biological activity, mechanism of action, and comprehensive experimental protocols for CAS number 1823420-35-4, 4-(4-Fluorobenzyl)azetidin-2-one, is limited. This guide provides a comprehensive overview of its chemical and physical properties based on available data, and contextualizes its potential applications within the broader, well-documented activities of the azetidin-2-one chemical class. The experimental protocols and biological data presented herein are representative of the azetidin-2-one scaffold and should be considered as a predictive framework rather than a direct report on CAS 1823420-35-4.

Executive Summary

This compound (CAS 1823420-35-4) is a substituted β-lactam compound. The azetidin-2-one ring is a core structural motif in many clinically significant antibiotics and is recognized as a "privileged scaffold" in medicinal chemistry due to its diverse biological activities. While specific research on this particular analog is not extensively published, its structural features—a fluorinated benzyl group at the 4-position—suggest potential for biological activity. This document summarizes the known physicochemical properties of this compound and provides a comprehensive overview of the known biological activities, mechanisms of action, and relevant experimental protocols associated with the broader class of azetidin-2-ones. This information is intended to serve as a foundational resource for researchers interested in exploring the potential of this and related compounds.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and potential as a drug candidate.

PropertyValueSource
CAS Number 1823420-35-4Chemical Supplier Catalogs
Chemical Name This compoundChemical Supplier Catalogs
Molecular Formula C₁₀H₁₀FNOMolCore
Molecular Weight 179.19 g/mol MolCore, Squarix
Appearance Colorless solidSquarix
Solubility Soluble in water and DMSOSquarix
Melting Point Not DeterminedSquarix
Boiling Point Not DeterminedSquarix
Purity Typically >97%Squarix

Synthesis of Azetidin-2-ones: The Staudinger Reaction

A primary and versatile method for the synthesis of β-lactams, including derivatives like this compound, is the Staudinger cycloaddition. This reaction involves the [2+2] cycloaddition of a ketene with an imine.

General Experimental Protocol for Staudinger Cycloaddition:

  • Imine Formation: An appropriate aldehyde (in this case, 4-fluorobenzaldehyde) is reacted with a suitable amine to form the corresponding imine. This reaction is typically carried out in a non-polar solvent like toluene or dichloromethane, often with a dehydrating agent such as magnesium sulfate or molecular sieves to drive the equilibrium towards the imine product.

  • Ketene Formation/Reaction: In a separate flask, a solution of an appropriate acyl chloride (e.g., chloroacetyl chloride) in an inert solvent is prepared. This solution is then added dropwise to a stirred solution of the imine and a tertiary amine base (e.g., triethylamine) at low temperature (typically 0 °C to room temperature). The base facilitates the in situ formation of the ketene, which then undergoes cycloaddition with the imine.

  • Work-up and Purification: After the reaction is complete, the reaction mixture is typically washed with water and brine to remove the amine hydrochloride salt and other aqueous-soluble impurities. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel, to yield the desired azetidin-2-one.

Staudinger_Reaction Imine Imine (from Aldehyde + Amine) Reaction + Imine->Reaction Ketene Ketene (from Acyl Chloride + Base) Ketene->Reaction Azetidin-2-one Azetidin-2-one (β-Lactam) Reaction->Azetidin-2-one

Caption: General workflow for the Staudinger [2+2] cycloaddition to synthesize azetidin-2-ones.

Biological Activities of the Azetidin-2-one Scaffold

The azetidin-2-one ring is a key pharmacophore in a wide array of therapeutic agents. While data for this compound is not available, the broader class exhibits significant biological activities.

Antibacterial Activity

The most well-known application of the β-lactam ring is in antibiotics like penicillins and cephalosporins. These agents act by inhibiting bacterial cell wall synthesis.

Mechanism of Action: Inhibition of Penicillin-Binding Proteins (PBPs)

Bacterial cell walls are composed of peptidoglycan, and the final step in its synthesis is the cross-linking of peptide chains, a reaction catalyzed by enzymes known as penicillin-binding proteins (PBPs). The strained four-membered ring of the azetidin-2-one is susceptible to nucleophilic attack. The active site serine residue of the PBP attacks the carbonyl carbon of the β-lactam ring, leading to the formation of a stable, covalent acyl-enzyme intermediate. This irreversible inhibition of PBPs prevents the formation of a functional cell wall, ultimately leading to bacterial cell lysis and death.

PBP_Inhibition cluster_bacterium Bacterial Cell cluster_inhibition Inhibition by Azetidin-2-one PBP Penicillin-Binding Protein (PBP) CellWall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->CellWall Catalyzes InactivePBP Inactive Acyl-Enzyme Complex PBP->InactivePBP Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to Azetidinone Azetidin-2-one (β-Lactam Antibiotic) Azetidinone->PBP Irreversibly Binds Lysis Cell Lysis InactivePBP->Lysis Leads to Tubulin_Inhibition_Workflow Start Start PrepareReagents Prepare Tubulin, Buffer, GTP, and Test Compound Start->PrepareReagents Incubate Incubate Tubulin with Test Compound or Vehicle PrepareReagents->Incubate Initiate Initiate Polymerization (add GTP, warm to 37°C) Incubate->Initiate Monitor Monitor Absorbance at 340 nm Initiate->Monitor Analyze Calculate Rate of Polymerization and % Inhibition Monitor->Analyze End Determine IC₅₀ Analyze->End

An In-depth Technical Guide to 4-(4-Fluorobenzyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Fluorobenzyl)azetidin-2-one, a heterocyclic compound belonging to the β-lactam class. While specific research on this exact molecule is limited, this document extrapolates from the extensive literature on 2-azetidinone derivatives to present its likely synthesis, physicochemical properties, and potential biological activities.

Introduction to 2-Azetidinones

The 2-azetidinone, or β-lactam, ring is a four-membered cyclic amide. This structural motif is a cornerstone of many life-saving antibiotics, including penicillins and cephalosporins.[1] The strained nature of the four-membered ring imparts significant chemical reactivity, allowing these molecules to act as potent inhibitors of bacterial cell wall synthesis.[1][2] Beyond their antibacterial prowess, substituted azetidin-2-ones have been investigated for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The substituent at the 4-position of the azetidinone ring plays a crucial role in determining the compound's biological specificity and potency.

Synthesis of this compound

The most prevalent and versatile method for the synthesis of β-lactams is the Staudinger [2+2] cycloaddition reaction.[1][6] This reaction involves the cycloaddition of a ketene with an imine. For the synthesis of this compound, a plausible synthetic route would involve the reaction of a ketene equivalent with an imine derived from 4-fluorobenzaldehyde.

General Synthetic Pathway

Staudinger_Synthesis General Staudinger [2+2] Cycloaddition for 4-Substituted Azetidin-2-ones cluster_reaction Reaction cluster_product Product Imine Imine (from Aldehyde + Amine) Cycloaddition [2+2] Cycloaddition Imine->Cycloaddition Ketene Ketene (from Acyl Chloride + Base) Ketene->Cycloaddition Azetidinone 4-Substituted Azetidin-2-one Cycloaddition->Azetidinone

Caption: Staudinger [2+2] cycloaddition pathway.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized protocol for the synthesis of this compound based on established methods for similar compounds.[7]

Step 1: Imine Formation

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂), add a primary amine (e.g., benzylamine, 1.0 eq).

  • Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄), to the mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter off the dehydrating agent and concentrate the filtrate under reduced pressure to yield the crude imine. The imine may be used in the next step without further purification.

Step 2: [2+2] Cycloaddition (Staudinger Reaction)

  • Dissolve the crude imine (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve an acyl chloride (e.g., chloroacetyl chloride, 1.2 eq) in anhydrous CH₂Cl₂.

  • To the imine solution, slowly add a tertiary amine base, such as triethylamine (Et₃N, 1.5 eq).

  • Add the acyl chloride solution dropwise to the imine and triethylamine mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture successively with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the expected physicochemical and spectroscopic data for this compound, extrapolated from data for structurally similar compounds.[8][9]

PropertyExpected Value
Molecular Formula C₁₀H₁₀FNO
Molecular Weight 179.19 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.20-7.30 (m, 2H, Ar-H), 6.95-7.05 (m, 2H, Ar-H), 4.00-4.10 (m, 1H, CH-CH₂), 3.00-3.20 (m, 2H, CH₂-Ar), 2.80-2.95 (m, 2H, CH₂) ppm.
¹³C NMR (CDCl₃, 100 MHz) δ 170 (C=O), 162 (d, J=245 Hz, C-F), 130 (d, J=8 Hz, Ar-C), 115 (d, J=21 Hz, Ar-C), 50 (CH), 45 (CH₂), 40 (CH₂) ppm.
FT-IR (KBr) ν 3250-3150 (N-H stretch), 1750-1730 (C=O, β-lactam stretch), 1610-1590 (C=C, aromatic stretch), 1230-1210 (C-F stretch) cm⁻¹.

Potential Biological Activities and Signaling Pathways

Derivatives of 2-azetidinone are known to exhibit a wide range of biological activities. The introduction of a fluorobenzyl group at the 4-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Antimicrobial Activity

The primary mechanism of action for many β-lactam antibiotics is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis.[1] It is plausible that this compound could exhibit antibacterial activity through a similar mechanism. The fluorobenzyl moiety may enhance cell membrane permeability or binding affinity to bacterial targets.

Anticancer Activity

Several studies have reported the anticancer properties of 2-azetidinone derivatives.[3] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The proposed mechanisms often involve the modulation of key signaling pathways.

Anticancer_Pathway Hypothetical Anticancer Signaling Pathway Azetidinone 4-(4-Fluorobenzyl) azetidin-2-one GrowthFactorReceptor Growth Factor Receptor Azetidinone->GrowthFactorReceptor Inhibits CaspaseActivation Caspase Activation Azetidinone->CaspaseActivation Induces PI3K PI3K GrowthFactorReceptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits CellProliferation Cell Proliferation & Survival mTOR->CellProliferation Promotes CaspaseActivation->Apoptosis Triggers

Caption: Potential anticancer signaling pathway modulation.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on the 2-azetidinone core, this compound is predicted to be accessible through well-established synthetic routes like the Staudinger cycloaddition. Its structural features suggest potential for significant biological activity, particularly in the areas of antimicrobial and anticancer research. Further investigation into the specific properties and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the study of this and related β-lactam derivatives.

References

The Dawn of a Medical Revolution: A Technical Guide to the Discovery and History of Beta-Lactam Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal moments in the discovery and development of beta-lactam compounds, from the serendipitous observation of penicillin's antibacterial properties to the dawn of semi-synthetic antibiotics. It provides a detailed look at the key experiments, the brilliant minds behind them, and the scientific data that heralded a new era in the fight against bacterial infections.

The Accidental Discovery: Alexander Fleming and the "Mould Juice"

The story of beta-lactam antibiotics begins in 1928 with Scottish physician and bacteriologist Alexander Fleming.[1][2] While working at St. Mary's Hospital in London, Fleming observed the inhibition of Staphylococcus aureus growth on a culture plate contaminated with a mold, later identified as Penicillium rubens.[2] This chance event marked the discovery of the first known antibiotic, which he named "penicillin".[1][2]

Experimental Protocol: Fleming's Initial Observation and Antibacterial Spectrum

Fleming's initial experiments were foundational in demonstrating the potential of penicillin. While his original paper from 1929 does not provide a detailed step-by-step protocol in the modern sense, the methodology can be reconstructed as follows:

Objective: To investigate the antibacterial properties of the mold filtrate.

Materials:

  • Culture plates with Staphylococcus colonies

  • Penicillium mold contaminant

  • Nutrient broth (the exact composition used by Fleming was "ordinary nutrient broth")[1][3]

  • Agar plates

  • Various bacterial cultures (e.g., Streptococcus, Pneumococcus, Gonococcus, B. diphtheriae, B. coli, B. typhosum)

Methodology:

  • Observation of Inhibition: A culture plate of staphylococci that had been left on the bench was observed to have a zone of inhibition around a contaminating mold colony.

  • Cultivation of the Mold: The mold was isolated and grown in a pure culture on the surface of nutrient broth for several days at room temperature (around 20°C).[1]

  • Preparation of "Mould Juice" (Penicillin Filtrate): The broth, on which the mold had grown, was filtered to remove the fungal mass. This filtrate contained the antibacterial substance, which Fleming termed "penicillin".

  • Assessment of Antibacterial Activity (Ditch Plate Method):

    • A ditch was cut into an agar plate.

    • The ditch was filled with a mixture of agar and the penicillin-containing broth filtrate.

    • Various bacteria were streaked across the plate, perpendicular to the ditch.

    • The plate was incubated, and the inhibition of bacterial growth was observed. Fleming noted that staphylococci, streptococci, and pneumococci were strongly inhibited, while bacteria like B. coli were not.[4]

  • Toxicity Testing: Fleming injected 0.5 ml of the crude penicillin broth into a mouse and a rabbit and observed no toxic effects.[1]

From Laboratory Curiosity to Lifesaving Drug: The Oxford Team's Breakthrough

For over a decade, penicillin remained a laboratory curiosity due to the difficulties in its isolation and purification. In 1939, a team at the Sir William Dunn School of Pathology at the University of Oxford, led by Howard Florey and Ernst Chain, took on the challenge of purifying penicillin and demonstrating its therapeutic efficacy.[4][5][6][7][8]

Experimental Protocol: Purification of Penicillin

Florey, Chain, and their colleague Norman Heatley devised a method for extracting and purifying penicillin from the mold culture fluid. The process was arduous and initially yielded very small quantities of the unstable compound.

Objective: To isolate and purify penicillin from the culture filtrate of Penicillium notatum.

Methodology:

  • Culture Production: The Penicillium mold was grown on the surface of a liquid culture medium (Czapek-Dox medium) in numerous flat vessels.[4]

  • Extraction into an Organic Solvent:

    • The pH of the culture filtrate was adjusted to be acidic (around pH 2).

    • The acidified filtrate was then mixed with an organic solvent, such as ether or amyl acetate. At this acidic pH, penicillin is more soluble in the organic solvent than in the aqueous phase.

  • Back-extraction into an Aqueous Solution:

    • The organic solvent containing the penicillin was separated from the aqueous layer.

    • The pH of the organic extract was then adjusted to be neutral or slightly alkaline (around pH 7) by adding a base. This caused the penicillin to become more soluble in the aqueous phase again.

    • The penicillin was then extracted back into a small volume of water.

  • Concentration and Drying: The aqueous solution of penicillin was then concentrated and freeze-dried to obtain a solid, albeit still impure, powder.[5] This powder was more stable than the liquid extracts.

  • Further Purification (Chromatography): Later in their research, Edward Abraham, another member of the Oxford team, introduced the use of alumina column chromatography to further purify the penicillin extract, significantly increasing its purity from about 1% to 80%.[7][9]

Experimental Protocol: The Mouse Protection Test

The pivotal experiment that demonstrated the in vivo efficacy of penicillin was the mouse protection test, conducted by Florey and Chain's team in May 1940.[6][7]

Objective: To determine if purified penicillin could protect mice from a lethal bacterial infection.

Materials:

  • Healthy mice

  • A virulent strain of Streptococcus

  • Purified penicillin solution

Methodology:

  • Infection: A group of mice (initially eight) were injected with a lethal dose of a virulent strain of Streptococcus.[6]

  • Treatment: A subset of the infected mice (four of the initial eight) were then treated with injections of the purified penicillin solution at regular intervals. The other infected mice served as the control group and received no treatment.[6]

  • Observation: The mice were observed over a period of hours.

  • Results: All the untreated mice died within 24 hours, while the four mice that received penicillin survived.[6] This experiment provided the first conclusive evidence of penicillin's life-saving potential.

Unraveling the Molecular Architecture: Dorothy Hodgkin and X-ray Crystallography

The precise chemical structure of penicillin remained a mystery and a subject of debate among chemists. In 1945, Dorothy Hodgkin and her team at Oxford successfully determined the three-dimensional structure of penicillin using X-ray crystallography, confirming the presence of the novel and highly reactive beta-lactam ring.[10][11][12][13]

Experimental Protocol: X-ray Crystallography of Penicillin

Hodgkin's work was a landmark achievement in the application of X-ray crystallography to complex biological molecules.

Objective: To determine the three-dimensional atomic arrangement of the penicillin molecule.

Methodology:

  • Crystallization: Crystals of different salts of penicillin (sodium, potassium, and rubidium salts of benzylpenicillin) were prepared.[13]

  • X-ray Diffraction: A narrow beam of X-rays was directed at a single crystal of penicillin. The X-rays were diffracted by the electrons of the atoms in the crystal, producing a complex pattern of spots of varying intensities on a photographic film.[14]

  • Data Collection: A series of diffraction patterns were collected by rotating the crystal to different orientations relative to the X-ray beam.

  • Data Analysis and Structure Determination:

    • The positions and intensities of the diffraction spots were meticulously measured.

    • These data were then used in complex mathematical calculations (Fourier analysis) to generate electron density maps of the crystal. These maps are three-dimensional representations of the distribution of electrons, which reveal the positions of the atoms in the molecule.[11][12]

    • Initially, these calculations were performed by hand, a tremendously laborious process. Later, early computational tools, such as punch-card machines, were used to aid in the calculations.[15]

    • By interpreting the electron density maps, Hodgkin and her team were able to build a three-dimensional model of the penicillin molecule, revealing its unique and previously unpredicted beta-lactam structure.[10]

The Dawn of Semi-Synthetics: 6-Aminopenicillanic Acid and the Expansion of the Beta-Lactam Arsenal

The discovery of the penicillin nucleus, 6-aminopenicillanic acid (6-APA), in 1957 by researchers at Beecham Research Laboratories was a major breakthrough.[16] This discovery opened the door to the creation of a vast array of semi-synthetic penicillins with improved properties, such as resistance to bacterial enzymes (beta-lactamases) and a broader spectrum of activity.

Synthesis of Methicillin: A First-Generation Penicillinase-Resistant Penicillin

Methicillin was one of the first semi-synthetic penicillins developed to combat penicillin-resistant Staphylococcus aureus. It was synthesized by acylating 6-APA with 2,6-dimethoxybenzoic acid.[15]

Objective: To synthesize methicillin from 6-aminopenicillanic acid.

Methodology:

The synthesis of methicillin involves the acylation of the amino group of 6-APA with 2,6-dimethoxybenzoyl chloride.

Reactants:

  • 6-Aminopenicillanic acid (6-APA)

  • 2,6-Dimethoxybenzoyl chloride

  • A base, such as triethylamine, to neutralize the HCl produced during the reaction.

  • An appropriate solvent, such as chloroform or a mixture of chloroform and dioxane.

Procedure:

  • A solution of 6-APA is prepared in a suitable solvent.

  • Triethylamine is added to the solution.

  • A solution of 2,6-dimethoxybenzoyl chloride in the same solvent is then added dropwise to the 6-APA solution with stirring, typically at a low temperature to control the reaction.

  • The reaction mixture is stirred for a period to allow the acylation to complete.

  • The resulting methicillin can then be isolated and purified through a series of extraction and crystallization steps.

Quantitative Data Summary

The discovery and development of beta-lactam compounds are marked by significant quantitative milestones.

Table 1: Timeline of Key Discoveries in Beta-Lactam History

YearDiscovery/EventKey Individual(s)/Group
1928Discovery of penicillin's antibacterial effectAlexander Fleming
1929Publication of Fleming's findingsAlexander Fleming
1940Successful purification of penicillin and demonstration of its efficacy in miceHoward Florey, Ernst Chain, Norman Heatley
1941First clinical trials of penicillin in humansHoward Florey's team
1943Mass production of penicillin begins in the United StatesUS Government and pharmaceutical companies
1945Determination of the chemical structure of penicillinDorothy Hodgkin
1945Nobel Prize in Physiology or Medicine awarded for the discovery and development of penicillinAlexander Fleming, Howard Florey, Ernst Chain
1957Isolation of 6-aminopenicillanic acid (6-APA)Beecham Research Laboratories
1959Introduction of methicillin, the first semi-synthetic penicillinase-resistant penicillinBeecham Research Laboratories

Table 2: Evolution of Penicillin Production Yield

YearStrain/MethodApproximate Yield (Oxford Units/mL)
1939Penicillium notatum (surface culture)~2
1941Improved surface culture with corn-steep liquor~20
1943Penicillium chrysogenum (submerged culture)~100
1944Strain improvement through mutation (UV, X-rays)~500
1945Further strain selection and process optimization>1000

Table 3: Minimum Inhibitory Concentrations (MICs) of Early Beta-Lactams against Selected Bacteria

AntibioticBacteriumMIC Range (µg/mL)
Penicillin GStreptococcus pyogenes0.006 - 0.015
Penicillin GStaphylococcus aureus (susceptible)0.03 - 0.1
Penicillin GNeisseria gonorrhoeae0.008 - 0.5
Penicillin GClostridium perfringens0.015 - 0.5
Penicillin GEscherichia coli>32
MethicillinStaphylococcus aureus (penicillinase-producing)1 - 4

Visualizing the Milestones and Mechanisms

The following diagrams illustrate key aspects of the discovery and function of beta-lactam compounds.

Beta_Lactam_Discovery_Timeline A 1928: Fleming discovers penicillin B 1940: Florey & Chain purify penicillin and demonstrate efficacy in mice A->B C 1941: First human trials B->C D 1945: Hodgkin determines penicillin structure C->D E 1957: Isolation of 6-APA D->E F 1959: Introduction of Methicillin E->F Penicillin_Purification_Workflow cluster_0 Aqueous Phase cluster_1 Organic Phase Culture Penicillium Culture Filtrate Acidified Acidified Filtrate (pH 2) Culture->Acidified Add Acid Aqueous_Waste Aqueous Waste Acidified->Aqueous_Waste Ether_Extract Ether Extract with Penicillin Acidified->Ether_Extract Extract with Ether Final_Aqueous Aqueous Penicillin Solution (pH 7) Lyophilized Lyophilized Penicillin Powder Final_Aqueous->Lyophilized Freeze-dry Ether_Extract->Final_Aqueous Back-extract with Base

References

The Expanding Therapeutic Landscape of Azetidin-2-ones: A Technical Guide to Novel Drug Targets

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the azetidin-2-one, or β-lactam, ring has been the cornerstone of antibacterial therapy. However, extensive research has unveiled a far broader therapeutic potential for this versatile scaffold, extending into oncology, inflammatory diseases, and virology. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core and emerging therapeutic targets of azetidin-2-one derivatives, moving beyond their classical role as inhibitors of bacterial cell wall synthesis.

This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of the multifaceted pharmacology of azetidin-2-ones and to support the rational design of novel therapeutics.

Anticancer Activity: Targeting the Cytoskeleton and Signal Transduction

Azetidin-2-one derivatives have emerged as potent anticancer agents, primarily by targeting tubulin polymerization and key signaling pathways involved in cell proliferation and survival.

Tubulin Polymerization Inhibition

A significant class of anticancer azetidin-2-ones functions as microtubule-destabilizing agents, binding to the colchicine site of β-tubulin and inhibiting its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Many of these compounds are designed as rigid analogues of combretastatin A-4, a potent natural tubulin inhibitor.

Quantitative Data: Inhibition of Tubulin Polymerization and Antiproliferative Activity

Compound ClassTarget Cell LineIC50 (Antiproliferative)IC50 (Tubulin Polymerization)Reference
1,4-Diaryl-2-azetidinonesMCF-7 (Breast Cancer)34 nM - 0.8 nMNot explicitly quantified in the same study[1][2]
1,4-Diaryl-2-azetidinonesMDA-MB-231 (Breast Cancer)78 nMNot explicitly quantified in the same study[1]
3-Substituted 1,4-diaryl-2-azetidinonesVarious Cancer Cell Lines31 - 63 nM~3.5 µM[1]
Chiral Azetidin-2-onesVarious Cancer Cell LinesPotent nanomolar activityIC50 = 2.3 µM[1]

Experimental Protocol: Tubulin Polymerization Assay

A fluorescence-based assay is commonly employed to measure the effect of compounds on tubulin polymerization in vitro.

  • Reagents and Materials:

    • Purified bovine brain tubulin (>99% pure)

    • Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

    • GTP solution

    • Fluorescent reporter (e.g., DAPI)

    • Test compounds dissolved in an appropriate solvent (e.g., DMSO)

    • Microplate fluorometer

  • Procedure:

    • Prepare a tubulin solution in cold polymerization buffer.

    • Add the fluorescent reporter to the tubulin solution.

    • In a 96-well plate, add the test compound at various concentrations.

    • Initiate polymerization by adding GTP and incubating the plate at 37°C.

    • Monitor the increase in fluorescence over time using a microplate fluorometer with excitation and emission wavelengths appropriate for the chosen reporter.

    • The rate of polymerization (Vmax) and the extent of polymerization (total fluorescence change) are calculated.

    • IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Visualization: Azetidin-2-one Inhibition of Tubulin Polymerization

Workflow for Tubulin Polymerization Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis tubulin Tubulin Solution (in cold buffer) mix1 Mix Tubulin and Reporter tubulin->mix1 reporter Fluorescent Reporter reporter->mix1 add_mix Add Tubulin-Reporter Mix mix1->add_mix plate 96-well Plate with Test Compounds plate->add_mix add_gtp Add GTP to Initiate Polymerization add_mix->add_gtp incubate Incubate at 37°C add_gtp->incubate measure Measure Fluorescence (Kinetic Read) incubate->measure calculate Calculate Vmax and Total Polymerization measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for a fluorescence-based tubulin polymerization assay.

Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition

STAT3 is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Azetidine-based compounds have been identified as potent and selective inhibitors of STAT3 activity.[3][4] These inhibitors can act through irreversible covalent binding to cysteine residues on the STAT3 protein, thereby preventing its dimerization, DNA binding, and downstream signaling.[3][4]

Quantitative Data: Inhibition of STAT3 Activity

Compound ClassAssayIC50Reference
Azetidine-based compounds (H172, H182)STAT3 DNA-binding activity (in vitro)0.38–0.98 µM[3]
Azetidine-based compounds (H120, H105)STAT3 DNA-binding activity (in vitro)1.75–2.07 µM[3]

Experimental Protocol: STAT3 DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

  • Reagents and Materials:

    • Nuclear extracts from cells with activated STAT3.

    • Radiolabeled double-stranded oligonucleotide probe containing the STAT3 consensus binding site (e.g., hSIE probe).

    • Binding buffer (e.g., containing HEPES, KCl, EDTA, DTT, glycerol, and a non-specific DNA competitor like poly(dI-dC)).

    • Test compounds.

    • Polyacrylamide gel and electrophoresis apparatus.

    • Phosphorimager or autoradiography film.

  • Procedure:

    • Incubate nuclear extracts with the test compound at various concentrations for a specified time at room temperature.

    • Add the radiolabeled probe to the mixture and incubate to allow for STAT3-DNA binding.

    • Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

    • Dry the gel and visualize the radiolabeled bands using a phosphorimager or autoradiography.

    • Quantify the intensity of the STAT3-DNA complex band.

    • IC50 values are determined by plotting the percentage of inhibition of STAT3-DNA binding against the compound concentration.

Visualization: STAT3 Signaling Pathway and Inhibition by Azetidin-2-ones

STAT3 Signaling and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine/ Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor jak JAK receptor->jak stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 dimer STAT3 Dimer p_stat3->dimer Dimerization dna DNA dimer->dna Nuclear Translocation transcription Gene Transcription (Proliferation, Survival, Angiogenesis) dna->transcription inhibitor Azetidin-2-one Inhibitor inhibitor->stat3 Covalent Binding

Caption: Simplified STAT3 signaling pathway and its inhibition by azetidin-2-ones.

Anti-inflammatory and Antiviral Potential: Targeting Proteases

The strained four-membered ring of azetidin-2-ones makes them effective acylating agents for the active site serine of various proteases, leading to their inhibition. This mechanism extends their therapeutic utility to inflammatory and viral diseases.

Serine Protease Inhibition

Human leukocyte elastase (HLE), a serine protease released by neutrophils during inflammation, is implicated in the pathology of various inflammatory diseases. Azetidin-2-one derivatives have been developed as potent inhibitors of HLE.

Quantitative Data: Inhibition of Human Leukocyte Elastase

Compound ClassIC50Reference
4-Alkylidene-β-lactams4 µM[5]
3,3-Diethylazetidine-2,4-dione based thiazoles35.02–44.59 nM[6]

Experimental Protocol: Human Leukocyte Elastase (HLE) Inhibition Assay

  • Reagents and Materials:

    • Purified human leukocyte elastase.

    • Chromogenic or fluorogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA).

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.5).

    • Test compounds.

    • Microplate reader.

  • Procedure:

    • Pre-incubate HLE with the test compound at various concentrations in the assay buffer.

    • Initiate the reaction by adding the substrate.

    • Monitor the increase in absorbance or fluorescence over time at the appropriate wavelength.

    • The initial reaction velocity is calculated from the linear portion of the progress curve.

    • IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Thrombin Inhibition

Thrombin is a key serine protease in the coagulation cascade. Azetidin-2-one derivatives have been investigated as thrombin inhibitors for potential antithrombotic therapy.[7]

Human Cytomegalovirus (HCMV) Protease Inhibition

Overcoming Antibiotic Resistance: Targeting β-Lactamases

While the primary focus of this guide is on non-antibiotic targets, it is crucial to acknowledge the role of azetidin-2-ones as β-lactamase inhibitors. These compounds are co-administered with β-lactam antibiotics to protect them from degradation by bacterial β-lactamases, thereby restoring their efficacy. The mechanism involves the azetidin-2-one acting as a "suicide inhibitor," irreversibly acylating the active site of the β-lactamase.

Experimental Protocol: β-Lactamase Inhibition Assay

  • Reagents and Materials:

    • Purified β-lactamase enzyme.

    • Chromogenic β-lactam substrate (e.g., nitrocefin).

    • Assay buffer (e.g., phosphate buffer, pH 7.0).

    • Test compounds.

    • Microplate reader.

  • Procedure:

    • Pre-incubate the β-lactamase with the test inhibitor at various concentrations.

    • Initiate the reaction by adding the chromogenic substrate.

    • Monitor the change in absorbance over time at the wavelength corresponding to the hydrolyzed substrate.

    • Determine the initial reaction rates.

    • Calculate the percentage of inhibition and determine the IC50 or Ki value.

Visualization: β-Lactamase Inhibition Workflow

β-Lactamase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis enzyme β-Lactamase Solution preincubation Pre-incubate Enzyme and Inhibitor enzyme->preincubation inhibitor Test Inhibitor (Azetidin-2-one) inhibitor->preincubation add_substrate Add Substrate to Initiate Reaction preincubation->add_substrate substrate Chromogenic Substrate (e.g., Nitrocefin) substrate->add_substrate measure_abs Monitor Absorbance Change add_substrate->measure_abs calc_rate Calculate Initial Reaction Rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition determine_ic50 Determine IC50/Ki calc_inhibition->determine_ic50

Caption: General workflow for a β-lactamase inhibition assay.

Conclusion

The azetidin-2-one scaffold has proven to be a privileged structure in medicinal chemistry, with its therapeutic applications expanding far beyond its initial role in combating bacterial infections. The ability of azetidin-2-one derivatives to target fundamental cellular processes such as cell division, signal transduction, and enzymatic activity underscores their potential for the development of novel therapies for a wide range of diseases, including cancer and inflammatory disorders. The data, protocols, and visualizations presented in this guide offer a solid foundation for further research and development in this exciting and evolving field.

References

A Technical Guide to the Structure Elucidation of Novel Azetidin-2-one Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the modern analytical techniques and methodologies employed in the structural determination of novel azetidin-2-one (β-lactam) compounds. Azetidin-2-ones are a critically important class of heterocyclic compounds, forming the core structural motif of penicillin and cephalosporin antibiotics.[1][2][3] The precise elucidation of their structure, including stereochemistry, is paramount for understanding their biological activity, mechanism of action, and for the rational design of new therapeutic agents.

This document outlines an integrated approach, combining various spectroscopic and spectrometric methods to unambiguously determine the chemical structure of newly synthesized azetidin-2-one derivatives.

Overall Strategy for Structure Elucidation

The process of elucidating the structure of a novel compound is a systematic workflow. It begins with the synthesis and purification of the target molecule, followed by a series of analytical experiments. The data from these experiments are then integrated to build a complete and verified structural model.

Structure_Elucidation_Workflow General Workflow for Azetidin-2-one Structure Elucidation Synthesis Synthesis of Novel Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Analysis Spectroscopic & Spectrometric Analysis Purification->Analysis Interpretation Integrated Data Interpretation Analysis->Interpretation Structure Final Confirmed Structure Interpretation->Structure

Caption: A generalized workflow for the synthesis and structural confirmation of novel compounds.

Key Analytical Techniques and Protocols

A multi-technique approach is essential for unambiguous structure determination. While each method provides specific pieces of the structural puzzle, their combined application provides a comprehensive and validated result.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. For azetidin-2-ones, its primary utility is the confirmation of the characteristic β-lactam carbonyl group.

Experimental Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

Data Presentation: The most telling feature in the IR spectrum of an azetidin-2-one is the high-frequency carbonyl absorption.

Functional GroupBondCharacteristic Absorption (cm⁻¹)Intensity
β-Lactam CarbonylC=O1730 - 1770[4][5]Strong
Aromatic RingC=C1450 - 1600Medium to Weak
AlkaneC-H2850 - 3000Medium to Strong
Amide (if present)N-H3100 - 3500Medium, Broad
Amide (if present)C=O1630 - 1680Strong

Table 1: Characteristic FTIR absorption frequencies for azetidin-2-ones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, are routinely used.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; sonication may be required.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum.

    • If structural ambiguities remain, perform 2D NMR experiments (e.g., ¹H-¹H COSY, ¹H-¹³C HSQC/HMBC) to establish connectivity between protons and carbons. The ¹H-¹³C COSY technique can be particularly useful in distinguishing between closely related isomers.[6][7]

Data Presentation: The chemical shifts and coupling constants of the protons on the β-lactam ring are highly diagnostic.

Proton(s)Typical Chemical Shift (δ, ppm)Typical Coupling Constant (J, Hz)Notes
H-32.8 - 4.0J(H3, H4) = 2-3 (trans), 4-6 (cis)[8]Position and substitution dependent.
H-44.5 - 5.5J(H4, H3) = 2-3 (trans), 4-6 (cis)[8]Often coupled to substituents.
SubstituentsVariableVariableDependent on the specific groups attached.

Table 2: Typical ¹H NMR data for the azetidin-2-one ring.

CarbonTypical Chemical Shift (δ, ppm)Notes
C=O (C-2)160 - 175[4]Carbonyl carbon of the β-lactam ring.
C-340 - 70[4]Highly dependent on substitution.
C-450 - 80[4]Highly dependent on substitution.

Table 3: Typical ¹³C NMR data for the azetidin-2-one ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental composition. The fragmentation pattern observed in MS/MS experiments can further confirm the proposed structure.

Experimental Protocol (LC-MS with ESI):

  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Data Acquisition:

    • Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

    • Use an electrospray ionization (ESI) source, typically in positive ion mode, to generate protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺.[9]

    • Acquire a full scan mass spectrum to determine the mass of the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain structural information. The hydrolysis of the beta-lactam ring is a key reaction that can be observed.[10][11]

Data Presentation: The fragmentation of the azetidin-2-one ring is a key diagnostic feature.

Ion/FragmentDescription
[M+H]⁺ or [M+Na]⁺Molecular ion peak, confirms molecular weight.
Cleavage of β-lactam ringCharacteristic fragmentation involves the breaking of the four-membered ring, often leading to specific neutral losses.
Loss of substituentsFragments corresponding to the loss of groups attached to the N-1, C-3, and C-4 positions.

Table 4: Common observations in the mass spectrum of an azetidin-2-one.

Single-Crystal X-ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides the definitive, unambiguous 3D structure of the molecule. It is the gold standard for determining both relative and absolute stereochemistry.[12][13][14]

Experimental Protocol:

  • Crystal Growth:

    • Grow a single crystal of the compound, typically 0.1-0.3 mm in size.[15] This is often the most challenging step.[14] Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection:

    • Mount the crystal on a goniometer head.

    • Place the crystal in an X-ray diffractometer.

    • Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density and refine it to obtain the final structure with high precision.

Data Presentation: X-ray crystallography provides precise atomic coordinates, from which bond lengths and angles can be calculated.

ParameterTypical Value (Å or °)
C2=O2 Bond Length1.20 - 1.22 Å
N1-C2 Bond Length1.35 - 1.40 Å
N1-C4 Bond Length1.45 - 1.50 Å
C3-C4 Bond Length1.52 - 1.58 Å
C2-N1-C4 Angle~90 - 93°

Table 5: Example geometric parameters for an azetidin-2-one ring from X-ray crystallography.[16]

Integrated Data Analysis Workflow

The power of this multi-technique approach lies in the integration of all data points. Information from one technique is used to confirm or clarify findings from another, leading to a single, consistent structural assignment.

Integrated_Analysis_Workflow Integrated Spectroscopic Workflow for Structure Elucidation Start Purified Novel Azetidin-2-one FTIR FTIR Spectroscopy Start->FTIR MS Mass Spectrometry (HRMS) Start->MS NMR NMR Spectroscopy (1D & 2D) Start->NMR XRAY X-ray Crystallography (if crystal available) Start->XRAY often rate-limiting Info_FTIR Presence of β-Lactam C=O? FTIR->Info_FTIR Info_MS Molecular Formula & Weight MS->Info_MS Info_NMR Connectivity & Relative Stereochemistry NMR->Info_NMR Info_XRAY Definitive 3D Structure & Absolute Configuration XRAY->Info_XRAY Final Unambiguous Structure & Stereochemistry Info_FTIR->Final Info_MS->Final Info_NMR->Final Info_XRAY->Final

References

Spectroscopic and Synthetic Profile of 4-(4-Fluorobenzyl)azetidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a representative synthetic route for the novel β-lactam, 4-(4-Fluorobenzyl)azetidin-2-one. The information herein is intended to serve as a foundational resource for researchers engaged in the study and application of substituted azetidinones, a class of compounds with significant potential in medicinal chemistry. Azetidin-2-ones are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.

Core Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzProton Assignment
~7.80br s-NH
~7.25dd8.5, 5.52 x Ar-H (ortho to F)
~7.05t8.52 x Ar-H (meta to F)
~3.80m-H-4
~3.10dd15.0, 5.0H-3a
~2.95dd15.0, 2.5H-3b
~2.85dd14.0, 6.0Benzyl-CH₂a
~2.70dd14.0, 8.0Benzyl-CH₂b

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmCarbon Assignment
~170.0C=O (C-2)
~162.0 (d, J ≈ 245 Hz)Ar-C (para to benzyl)
~133.0 (d, J ≈ 3 Hz)Ar-C (ipso)
~130.5 (d, J ≈ 8 Hz)Ar-C (ortho to F)
~115.5 (d, J ≈ 21 Hz)Ar-C (meta to F)
~50.0C-4
~42.0C-3
~40.0Benzyl-CH₂

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Vibration ModeIntensity
~3250N-H stretchMedium
~3050Aromatic C-H stretchMedium
~2920Aliphatic C-H stretchMedium
~1745C=O stretch (β-lactam)Strong
~1600, 1510C=C stretch (aromatic)Medium-Strong
~1220C-F stretchStrong
~830C-H bend (para-substituted)Strong
Table 4: Predicted Mass Spectrometry Data
m/zIon
179.07[M]⁺ (Molecular Ion)
109.04[C₇H₆F]⁺ (Fluorotropylium ion)
70.04[C₄H₆N]⁺

Experimental Protocols

The following sections detail representative experimental procedures for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound (Staudinger Synthesis)

This synthesis proceeds via a [2+2] cycloaddition between a ketene and an imine.

  • Imine Formation:

    • To a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add allylamine (1.1 eq).

    • Stir the reaction mixture over anhydrous magnesium sulfate for 4 hours at room temperature.

    • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude imine, which is used in the next step without further purification.

  • [2+2] Cycloaddition:

    • Dissolve the crude imine in anhydrous DCM (0.3 M) and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

    • In a separate flask, dissolve chloroacetyl chloride (1.2 eq) in anhydrous DCM.

    • Add the chloroacetyl chloride solution dropwise to a stirred solution of triethylamine (1.5 eq) in anhydrous DCM at 0 °C.

    • To this ketene precursor mixture, add the imine solution dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

Spectroscopic Data Acquisition
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.[1] The sample is dissolved in deuterated chloroform (CDCl₃), and chemical shifts are referenced to tetramethylsilane (TMS) as an internal standard.

  • Infrared Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the purified compound is prepared on a NaCl plate, and the spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electron ionization (EI) source to determine the exact mass of the molecular ion.

Experimental and Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 4-Fluorobenzaldehyde + Allylamine Imine Imine Formation Reactants->Imine Cycloaddition [2+2] Cycloaddition with Chloroacetyl Chloride Imine->Cycloaddition Crude_Product Crude this compound Cycloaddition->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure Product Column_Chromatography->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry IR IR Spectroscopy Pure_Product->NMR Pure_Product->MS Pure_Product->IR

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

4-(4-Fluorobenzyl)azetidin-2-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-(4-Fluorobenzyl)azetidin-2-one

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a synthetic organic compound featuring a central four-membered β-lactam ring. This heterocyclic structure is a key pharmacophore in many clinically significant antibiotics. The molecule is further characterized by a 4-fluorobenzyl substituent at the 4-position of the azetidinone ring.

Chemical Structure:

Chemical Structure of this compound

Figure 1: Chemical Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. It is important to note that while some data is available from commercial suppliers, experimental values for melting and boiling points are not consistently reported in the scientific literature.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₀FNO[1]
Molecular Weight 179.19 g/mol [1]
CAS Number 1823420-35-4[1]
Appearance Colorless solid[1]
Melting Point Not Determined[1]
Boiling Point Not Determined[1]
Solubility Soluble in water and DMSO[1]
SMILES C1C(C(=O)N1)CC2=CC=C(C=C2)F

Spectroscopic Data

  • ¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the protons on the β-lactam ring, typically in the range of 2.5-4.5 ppm, with coupling constants that can help determine the stereochemistry of the substituents. The protons of the 4-fluorobenzyl group will appear in the aromatic region (around 7.0-7.5 ppm) and as a benzylic methylene signal.

  • ¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would feature a distinctive signal for the carbonyl carbon of the β-lactam ring in the downfield region, typically between 160 and 175 ppm.

  • Infrared (IR) Spectroscopy: A strong absorption band in the IR spectrum is anticipated in the region of 1730-1760 cm⁻¹, corresponding to the stretching vibration of the strained β-lactam carbonyl group.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (179.19 g/mol ).

Synthesis and Experimental Protocols

The Staudinger [2+2] cycloaddition is a cornerstone for the synthesis of β-lactams. This reaction involves the cycloaddition of a ketene with an imine. Although a specific, detailed experimental protocol for this compound is not available in the reviewed literature, a general and widely applicable methodology is presented below.

General Experimental Protocol: Staudinger [2+2] Cycloaddition

This protocol is a generalized procedure for the synthesis of 4-substituted azetidin-2-ones.

Step 1: Imine Formation

  • Dissolve the desired aldehyde (e.g., 4-fluorobenzaldehyde) and a primary amine in an appropriate solvent such as ethanol or dichloromethane in equimolar amounts.

  • Stir the mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • In some cases, a dehydrating agent like anhydrous magnesium sulfate can be added to facilitate the reaction.

  • Remove the solvent under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.

Step 2: Ketene-Imine Cycloaddition

  • Dissolve the imine from Step 1 in a dry, inert solvent like dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve an appropriate acyl chloride (e.g., chloroacetyl chloride) in dry dichloromethane.

  • Slowly add a tertiary amine, such as triethylamine (typically 2-3 equivalents), to the acyl chloride solution at 0 °C to generate the ketene in situ.

  • Add the freshly prepared ketene solution dropwise to the imine solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

Step 3: Work-up and Purification

  • Wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure this compound.

Experimental Workflow: Staudinger Synthesis

Staudinger_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification Aldehyde 4-Fluorobenzaldehyde Imine_Formation Imine Formation Aldehyde->Imine_Formation Amine Amine Amine->Imine_Formation Acyl_Chloride Acyl Chloride Cycloaddition [2+2] Cycloaddition Acyl_Chloride->Cycloaddition Base Triethylamine Base->Cycloaddition Imine_Formation->Cycloaddition Workup Workup Cycloaddition->Workup Purification Purification Workup->Purification Final_Product This compound Purification->Final_Product

Caption: A generalized experimental workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

The azetidin-2-one scaffold is a privileged structure in medicinal chemistry, and its derivatives have been reported to possess a wide array of biological activities. While specific biological data for this compound is limited, its potential activities can be inferred from studies on structurally related compounds.

Anticancer Activity

Numerous azetidin-2-one derivatives have demonstrated significant anticancer properties. A prominent mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process for cell division. By binding to tubulin, these molecules disrupt the formation of the mitotic spindle, leading to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).

Hypothesized Signaling Pathway for Anticancer Activity

Anticancer_Signaling cluster_drug Therapeutic Agent cluster_cellular_process Cellular Process cluster_cellular_response Cellular Response cluster_final_outcome Final Outcome Azetidinone This compound (Hypothesized) Tubulin_Polymerization Tubulin Polymerization Azetidinone->Tubulin_Polymerization Inhibition Microtubule_Dynamics Microtubule Dynamics Tubulin_Polymerization->Microtubule_Dynamics Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Dynamics->Mitotic_Spindle_Disruption Leads to Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: A potential signaling pathway for the anticancer effects of azetidin-2-one derivatives.

Other Potential Activities

  • Antibacterial and Antifungal: The foundational activity of β-lactams is their antimicrobial effect through the inhibition of cell wall synthesis in bacteria. Some novel azetidin-2-ones have also shown promise as antifungal agents.

  • Antiviral: Certain derivatives of azetidin-2-one have been investigated for their antiviral properties against a range of viruses.

  • Enzyme Inhibition: The strained ring of the azetidin-2-one nucleus makes it a reactive pharmacophore capable of inhibiting various enzymes, including cholesterol esterase, human tryptase, and chymase.

Summary of Quantitative Data

The following table summarizes the available quantitative data for this compound.

Data PointValueSource
Molecular Weight 179.19 g/mol [1]
Purity ≥97%[1]
Long-term Storage Temperature 4 °C[1]

Conclusion

This compound represents a molecule of significant interest for further research in drug discovery and development. Its structural similarity to a class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects, makes it a compelling candidate for biological screening and lead optimization. This guide provides a foundational understanding of its chemical nature, synthetic accessibility, and potential therapeutic applications, serving as a valuable resource for the scientific community. Future research should focus on obtaining detailed experimental data for its physicochemical properties, optimizing its synthesis, and conducting comprehensive biological evaluations to fully elucidate its therapeutic potential.

References

In-Silico Prediction of 4-(4-Fluorobenzyl)azetidin-2-one Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidin-2-one, or β-lactam, ring is a core structural motif in a variety of biologically active compounds, most notably the penicillin and cephalosporin antibiotics.[1][2] Beyond their antimicrobial properties, derivatives of azetidin-2-one have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and enzyme inhibitory effects.[1][3][4][5] This technical guide outlines a comprehensive in-silico workflow to predict the biological activity of a specific derivative, 4-(4-Fluorobenzyl)azetidin-2-one. The methodologies detailed herein provide a framework for hypothesis generation and prioritization of this compound for further experimental validation.

Potential Biological Activities of Azetidin-2-one Derivatives

A review of existing literature indicates that azetidin-2-one derivatives have been investigated for a multitude of biological activities. These findings inform the selection of potential targets for the in-silico prediction of this compound's activity.

Biological ActivityPotential Molecular Target(s)Reference Compounds/DerivativesReported IC50/Activity
Anticancer Tubulin PolymerizationCombretastatin A-4 analoguesIC50 values in the nanomolar to low micromolar range against various cancer cell lines (e.g., MCF-7, HCT-116).[6][7][8]
Epidermal Growth Factor Receptor (EGFR)Novel azetidin-2-one derivativesFavorable binding scores in molecular docking studies compared to reference ligands like erlotinib.[9][10]
Histone Deacetylases (HDAC6, HDAC8)Diphenyl-azetidin-2-one scaffoldNanomolar inhibition potency against hHDAC6 and hHDAC8 isoforms.[11]
Antimicrobial Bacterial Cell Wall Synthesis (Transpeptidase)Penicillins, CephalosporinsBroad-spectrum activity against Gram-positive and Gram-negative bacteria.[2][3]
Antiviral Various viral proteinsN-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-onesModerate inhibitory activity against human coronavirus (229E) with an EC50 of 45 µM for one derivative.[5]
Anti-inflammatory Not explicitly defined in provided resultsGeneral azetidin-2-one derivativesGeneral anti-inflammatory activity reported.[1][12]

In-Silico Prediction Workflow

The following workflow outlines a systematic approach to computationally predict the activity of this compound.

G cluster_0 Target Identification & Prioritization cluster_1 Molecular Modeling & Simulation cluster_2 ADMET & Physicochemical Profiling cluster_3 Data Analysis & Hypothesis Generation Target_ID Literature & Database Mining (Based on Azetidin-2-one Scaffold) Target_Prioritization Target Prioritization (Expression, Disease Relevance) Target_ID->Target_Prioritization Protein_Prep Protein Structure Preparation (PDB, Homology Modeling) Target_Prioritization->Protein_Prep Ligand_Prep 3D Structure Generation & Energy Minimization of This compound Docking Molecular Docking (Binding Pose & Affinity Prediction) Ligand_Prep->Docking Protein_Prep->Docking MD_Sim Molecular Dynamics Simulation (Binding Stability & Free Energy) Docking->MD_Sim Analysis Analysis of Docking Scores, Binding Interactions, & MD Trajectories MD_Sim->Analysis ADMET_Pred ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Hypothesis Hypothesis Generation on Potential Activity & Mechanism ADMET_Pred->Hypothesis Physchem_Calc Physicochemical Property Calculation (Lipinski's Rule of Five, etc.) Physchem_Calc->Hypothesis Analysis->Hypothesis

Caption: In-silico workflow for activity prediction.

Detailed Methodologies

Target Identification and Prioritization
  • Protocol: A literature survey is conducted on the biological activities of compounds containing the azetidin-2-one scaffold.[1] Public databases such as ChEMBL and PubChem are mined for known targets of structurally similar molecules. Potential targets are then prioritized based on their relevance to disease, expression profiles, and availability of high-quality 3D structural data. For instance, based on existing research, tubulin, EGFR, and HDACs would be high-priority targets for anticancer activity prediction.[6][10][11]

Molecular Docking
  • Protocol:

    • Ligand Preparation: The 3D structure of this compound is generated using software like Avogadro or ChemDraw and subsequently energy-minimized using a suitable force field (e.g., MMFF94).

    • Protein Preparation: The crystal structure of the target protein (e.g., tubulin, EGFR kinase domain) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and charges are assigned.

    • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or Glide. The binding site is defined based on the co-crystallized ligand or through binding site prediction algorithms. The simulation predicts the binding pose and estimates the binding affinity (docking score) of the compound to the target protein.[9]

Molecular Dynamics (MD) Simulation
  • Protocol:

    • System Setup: The top-ranked protein-ligand complex from molecular docking is solvated in a periodic box of water molecules with appropriate ions to neutralize the system.

    • Simulation: An MD simulation is run for a duration of 100-200 nanoseconds using software like GROMACS or AMBER. This simulation allows the atoms in the system to move over time, governed by the principles of physics.

    • Analysis: The trajectory from the MD simulation is analyzed to assess the stability of the protein-ligand complex, identify key interacting residues, and calculate binding free energies using methods like MM/PBSA or MM/GBSA.

ADMET and Physicochemical Profiling
  • Protocol: The structure of this compound is submitted to online servers or software packages like SwissADME or QikProp.[9][10] These tools predict a range of pharmacokinetic and pharmacodynamic properties, including:

    • Absorption: Caco-2 permeability, human intestinal absorption.

    • Distribution: Plasma protein binding, blood-brain barrier penetration.

    • Metabolism: Cytochrome P450 inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Potential for mutagenicity or carcinogenicity.

    • Physicochemical Properties: Molecular weight, logP, number of hydrogen bond donors/acceptors, and compliance with Lipinski's Rule of Five.

Potential Signaling Pathway Involvement: Tubulin Inhibition

Given the potent anticancer activity of many azetidin-2-one derivatives as tubulin inhibitors, a key predicted mechanism of action for this compound is the disruption of microtubule dynamics.[6][7][8]

G cluster_0 Cellular Events Compound This compound Tubulin αβ-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disrupts Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

References

Stereochemistry of monosubstituted β-lactams

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stereochemistry of Monosubstituted β-Lactams

Introduction

The β-lactam, or 2-azetidinone, is a four-membered cyclic amide that constitutes the core structural motif of some of the most important antibiotic classes, including penicillins, cephalosporins, carbapenems, and monobactams.[1][2] Beyond their critical role as antibacterial agents, β-lactams are valuable as versatile chiral synthons for preparing a wide range of biologically active compounds and as inhibitors of enzymes like cholesterol absorption.[2][3][4]

The biological activity and synthetic utility of β-lactams are intrinsically linked to their three-dimensional structure. For monosubstituted β-lactams, the substitution at the C3 and C4 positions creates two stereogenic centers, leading to the possibility of cis and trans diastereomers. The relative and absolute stereochemistry at these centers is crucial, as different stereoisomers can exhibit vastly different biological properties.[1][5] Therefore, controlling the stereochemical outcome during synthesis is a paramount objective in medicinal and synthetic organic chemistry.[3][6]

This technical guide provides an in-depth overview of the stereochemistry of monosubstituted β-lactams, focusing on stereoselective synthesis via the Staudinger reaction, the influence of reaction parameters on stereochemical outcomes, and key experimental and analytical protocols for their synthesis and characterization.

Stereoselective Synthesis: The Staudinger [2+2] Cycloaddition

The most widely employed method for synthesizing the β-lactam ring is the Staudinger ketene-imine [2+2] cycloaddition, first reported by Hermann Staudinger in 1907.[5][6] This reaction involves the combination of a ketene (or a ketene equivalent generated in situ from an acid chloride and a tertiary amine base) and an imine to form the 2-azetidinone ring.[3][7] The reaction proceeds through a zwitterionic intermediate, and the stereochemistry of the final product—either cis or trans—is determined by the reaction pathway taken from this intermediate.[2]

The formation of the cis or trans diastereomer is highly dependent on several factors:

  • Reactant Structure : The electronic nature of the substituents on both the imine and the ketene plays a critical role. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the direct ring closure, favoring the formation of cis-β-lactams.[4] Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents can slow the ring closure, allowing for isomerization of the intermediate, which leads to a preference for trans-β-lactams.[4][8]

  • Reaction Conditions : Parameters such as solvent polarity, temperature, and the order of reagent addition significantly influence the diastereomeric ratio.[3][7] For instance, high temperatures and polar solvents that can stabilize the zwitterionic intermediate often favor the formation of the thermodynamically more stable trans isomer.[3]

  • Catalysis : The use of nucleophilic catalysts can influence both the reaction mechanism and the stereochemical outcome, sometimes enabling a switch between pathways to favor one diastereomer over the other.[8]

Staudinger_Mechanism cluster_reactants Reactants cluster_intermediates Zwitterionic Intermediates cluster_products Products R1 Imine Z_E (E)-Imine Intermediate R1->Z_E + Base R2 Ketene R2->Z_E + Base Z_Z (Z)-Imine Intermediate Z_E->Z_Z Isomerization P_cis cis-β-Lactam Z_E->P_cis Direct Ring Closure P_trans trans-β-Lactam Z_Z->P_trans Ring Closure

Caption: Staudinger reaction pathway showing formation of cis and trans β-lactams.

Data Presentation: Influence of Reaction Conditions

The diastereoselectivity of the Staudinger reaction can be precisely controlled by modifying the experimental conditions. The following table summarizes quantitative data from microwave-assisted organic synthesis experiments, illustrating the dramatic effect of solvent and temperature on the product ratio.[3]

EntrySolventBaseTemperature (°C)Time (min)cis-Isomer (%)trans-Isomer (%)
1BenzeneNMM45-5047030
2ChlorobenzeneNMM95-10055-1090-95
NMM: N-methylmorpholine

These results clearly demonstrate that a non-polar solvent and lower temperature favor the kinetically controlled cis product, while a polar solvent and higher temperature favor the thermodynamically controlled trans product.[3]

Experimental Protocols

General Protocol for Stereoselective Synthesis of a Monosubstituted β-Lactam

This protocol is a generalized procedure based on the microwave-assisted Staudinger cycloaddition for preparing trans-β-lactams.[3]

Materials:

  • Substituted imine (1.0 eq)

  • Acetoxyacetyl chloride (1.2 eq)

  • N-methylmorpholine (NMM) (1.5 eq)

  • Chlorobenzene (solvent)

  • Domestic microwave oven

  • Erlenmeyer flask

Procedure:

  • A solution of the imine in chlorobenzene is prepared in a large Erlenmeyer flask.

  • N-methylmorpholine (NMM) is added to the solution as a base.

  • Acetoxyacetyl chloride is added to the mixture.

  • The reaction vessel is placed in a domestic microwave oven and irradiated.

  • The reaction temperature is maintained between 95°C and 100°C.

  • The reaction is monitored for completion (typically within 5 minutes).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is subjected to a standard aqueous work-up, followed by extraction with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired β-lactam.

Protocol for Stereochemical Characterization by ¹H NMR

The relative stereochemistry (cis or trans) of the resulting β-lactam is reliably determined by analyzing the proton-proton coupling constant (³J) between the C3 and C4 protons using ¹H NMR spectroscopy.[3]

Procedure:

  • Dissolve a pure sample of the synthesized β-lactam in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a high-resolution ¹H NMR spectrum.

  • Identify the signals corresponding to the protons at the C3 and C4 positions of the β-lactam ring.

  • Measure the coupling constant (³J value) between these two protons.

  • Interpretation:

    • A smaller coupling constant, typically in the range of ³J = 4.5–5.5 Hz , is indicative of a cis relationship between the C3 and C4 protons.

    • A larger coupling constant, typically in the range of ³J = 1.5–2.5 Hz , is indicative of a trans relationship.

Workflow for Synthesis and Characterization

The process of developing a stereochemically defined β-lactam follows a logical workflow from synthesis to definitive structural elucidation. Advanced techniques may be required for unambiguous assignment, especially for determining the absolute configuration of chiral compounds.

Workflow A Synthesis (e.g., Staudinger Reaction) B Purification (Chromatography) A->B C Relative Stereochemistry Determination B->C E Absolute Stereochemistry Determination (if chiral) B->E D ¹H NMR Analysis (Coupling Constants) C->D Primary Method F Chiroptical Methods (e.g., Circular Dichroism) E->F Common Method G X-ray Crystallography E->G Definitive Method

Caption: General workflow for the synthesis and stereochemical analysis of β-lactams.

Advanced Characterization Techniques

While NMR is the workhorse for determining relative stereochemistry, assigning the absolute configuration of enantiomerically enriched β-lactams requires more specialized techniques.

  • Circular Dichroism (CD) Spectroscopy : This chiroptical method is a powerful tool for determining the absolute configuration and preferred conformation of chiral molecules in solution.[9][10] By comparing experimental CD spectra with those generated from quantum chemistry calculations, a reliable assignment of the absolute stereochemistry can be achieved.[9]

  • X-ray Crystallography : When a suitable single crystal can be obtained, X-ray crystallography provides unambiguous proof of both the relative and absolute stereochemistry of a molecule.

  • Ion Mobility Mass Spectrometry (IM-MS) : This advanced technique can be used to separate and characterize diastereomeric β-lactams based on their different shapes and collision cross-sections in the gas phase.[11]

Conclusion

The stereochemistry of monosubstituted β-lactams is a cornerstone of their chemical synthesis and biological function. The Staudinger [2+2] cycloaddition remains a primary and versatile method for their construction, offering multiple avenues for stereochemical control through the careful selection of reactants, catalysts, and reaction conditions.[6][12] As demonstrated, simple modifications to solvent polarity and temperature can completely invert the diastereomeric outcome of a reaction.[3] A robust analytical workflow, spearheaded by NMR spectroscopy for relative stereochemistry and supplemented by chiroptical methods or X-ray crystallography for absolute configuration, is essential for the full characterization of these vital molecules.[3][9] This detailed control and thorough analysis are critical for researchers in the ongoing development of novel β-lactam-based therapeutics.

References

An In-depth Technical Guide to 4-(4-Fluorobenzyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Fluorobenzyl)azetidin-2-one, a heterocyclic compound belonging to the β-lactam class of molecules. Due to the significant therapeutic potential of the azetidin-2-one scaffold, this document details the chemical identity, synthesis methodologies, and known biological activities of this specific derivative. The information presented is intended to support further research and development efforts in the fields of medicinal chemistry and pharmacology.

Chemical Identity and Synonyms

The compound of interest is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. A commonly used synonym for this compound is 4-[(4-fluorophenyl)methyl]azetidin-2-one .

PropertyValue
IUPAC Name This compound
Synonym 4-[(4-fluorophenyl)methyl]azetidin-2-one
CAS Number 1823420-35-4[1]
Molecular Formula C₁₀H₁₀FNO[1]
Molecular Weight 179.19 g/mol [1]
Appearance Colourless solid[1]
Solubility Water, DMSO[1]

Synthesis Protocols

A plausible synthetic approach for this compound would involve the Staudinger reaction, which is a [2+2] cycloaddition of a ketene and an imine.

Experimental Workflow: Staudinger Synthesis

Staudinger_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Imine Imine (from 4-fluorobenzaldehyde and an amine) Reaction_Vessel [2+2] Cycloaddition (Staudinger Reaction) Imine->Reaction_Vessel 1. Ketene_precursor Ketene Precursor (e.g., an acyl chloride) Ketene_precursor->Reaction_Vessel 2. Product This compound Reaction_Vessel->Product Yields

Caption: General workflow for the Staudinger synthesis of this compound.

Detailed Hypothetical Protocol:

  • Imine Formation: The synthesis would commence with the formation of an appropriate imine. This is typically achieved by the condensation reaction of 4-fluorobenzaldehyde with a suitable amine (e.g., a protected amine like benzylamine, which can be later deprotected). The reaction is usually carried out in a solvent like toluene or dichloromethane, often with a dehydrating agent or Dean-Stark apparatus to remove the water formed.

  • Ketene Generation and Cycloaddition: In a separate vessel, a ketene is generated in situ from an acyl chloride (e.g., acetyl chloride) by treatment with a non-nucleophilic base such as triethylamine. This highly reactive ketene is then added to the solution containing the imine. The [2+2] cycloaddition reaction proceeds to form the four-membered β-lactam ring of this compound. The reaction is typically performed at low temperatures to control reactivity.

  • Work-up and Purification: After the reaction is complete, the mixture is quenched, and the crude product is extracted. Purification is then carried out using techniques such as column chromatography or recrystallization to isolate the pure this compound.

Biological Activity and Potential Applications

The azetidin-2-one ring is a core structural motif in a wide array of clinically significant antibiotics, including penicillins and cephalosporins. Beyond their well-established antibacterial properties, derivatives of azetidin-2-one have been investigated for a diverse range of pharmacological activities. These include potential applications as anticancer, antiviral, anti-inflammatory, and cholesterol absorption inhibiting agents.

While specific quantitative biological data for this compound is not extensively documented in publicly available literature, the presence of the fluorobenzyl moiety suggests potential for enhanced biological activity. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.

Anticancer Potential

Numerous studies have demonstrated the potent anticancer activity of various azetidin-2-one derivatives. Some fluorinated β-lactams have been shown to exhibit significant antiproliferative effects against cancer cell lines by acting as tubulin polymerization inhibitors. They are designed as analogues of combretastatin A-4, a potent natural anticancer agent, and work by binding to the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. While direct evidence for this compound is pending, its structural similarity to other anticancer β-lactams makes it a compound of interest for further investigation in this area.

Antimicrobial Potential

The β-lactam ring is the defining feature of a major class of antibiotics. Although many bacteria have developed resistance to traditional β-lactams, research into novel azetidin-2-one derivatives continues in the search for new antimicrobial agents that can overcome these resistance mechanisms. The biological evaluation of this compound against a panel of pathogenic bacteria and fungi would be a crucial step in determining its potential as a novel antimicrobial agent.

Signaling Pathway Diagram: Potential Mechanism of Action for Anticancer Azetidin-2-ones

Anticancer_Mechanism cluster_drug Drug Action cluster_cellular_target Cellular Target cluster_cellular_effects Cellular Effects Azetidinone 4-Substituted Azetidin-2-one Tubulin Tubulin Dimers Azetidinone->Tubulin Binds to Colchicine Site Microtubules Microtubules Azetidinone->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Disruption Disruption of Microtubule Dynamics Microtubules->Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Potential mechanism of action for anticancer azetidin-2-one derivatives as tubulin polymerization inhibitors.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the pharmacologically significant class of β-lactams. Based on the known activities of related compounds, it holds potential for development as an anticancer or antimicrobial agent. Future research should focus on developing and optimizing a specific synthesis protocol for this compound, followed by a thorough in vitro and in vivo evaluation of its biological activities. Elucidating its precise mechanism of action and identifying its cellular targets will be critical for its potential translation into a therapeutic candidate. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Staudinger Reaction of Azetidinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental procedures for the synthesis of azetidinones (β-lactams) via the Staudinger [2+2] cycloaddition of ketenes and imines. This reaction is of significant importance in medicinal chemistry, particularly in the development of β-lactam antibiotics.

Reaction Principle and Mechanism

The Staudinger synthesis is a formal [2+2] cycloaddition that involves the reaction of a ketene with an imine to form a four-membered azetidinone ring.[1] The reaction is not a concerted cycloaddition but proceeds through a stepwise mechanism. The initial step is a nucleophilic attack by the imine's nitrogen atom on the central carbonyl carbon of the ketene.[2][3] This attack forms a zwitterionic intermediate.[2] The subsequent and often rate-determining step is an intramolecular ring closure of this intermediate to yield the final β-lactam product.[2]

The stereochemical outcome of the reaction (i.e., the formation of cis or trans isomers) is determined by the competition between the direct ring closure of the initial zwitterionic intermediate and its isomerization to a more stable conformer before cyclization.[2][3] Generally, (E)-imines tend to form cis β-lactams, while (Z)-imines result in trans β-lactams.[1] The electronic properties of the substituents on both the ketene and the imine also play a crucial role; electron-donating groups on the ketene and electron-withdrawing groups on the imine typically favor the formation of cis-products.[1][2]

Reaction Mechanism

Staudinger_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ketene Ketene (R1, R2-C=C=O) Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Nucleophilic Attack (Imine Nitrogen) Imine Imine (R3-N=CH-R4) Imine->Zwitterion Zwitterion->Zwitterion Isomerization (k2) CisLactam cis-β-Lactam Zwitterion->CisLactam Direct Ring Closure (k1) TransLactam trans-β-Lactam Zwitterion->TransLactam Closure after Isomerization Staudinger_Workflow A 1. Prepare Solution Dissolve imine and triethylamine in anhydrous solvent (e.g., CH2Cl2). B 2. Cool Reaction Cool the solution in an ice bath (0-5 °C) or to lower temperatures (e.g., -78 °C). A->B C 3. Generate Ketene in situ Slowly add acyl chloride dropwise to the stirred solution. B->C D 4. Reaction Stir the mixture at the specified temperature for the required time. C->D E 5. Work-up Wash the reaction mixture with aqueous solutions (e.g., NaHCO3, brine). D->E F 6. Isolation Dry the organic layer, remove solvent under reduced pressure. E->F G 7. Purification Purify the crude product by crystallization or column chromatography. F->G H 8. Characterization Analyze the product (NMR, IR, MS) to confirm structure and stereochemistry. G->H

References

Application Notes and Protocols for the Analytical Characterization of 4-(4-Fluorobenzyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-(4-Fluorobenzyl)azetidin-2-one is a key intermediate in the synthesis of various biologically active compounds. The azetidin-2-one, or β-lactam, ring is a core structural component of numerous antibiotics, including penicillins and cephalosporins.[1][2][3] Accurate and comprehensive characterization of this compound is crucial for ensuring its purity, identity, and quality in research and drug development. These application notes provide detailed protocols for the analytical characterization of this compound using modern analytical techniques.

The methodologies outlined below include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural elucidation, and Elemental Analysis for elemental composition verification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for determining the purity of this compound and for quantifying any related impurities.[4][5] A reversed-phase HPLC method is typically employed for the analysis of β-lactam compounds.[6]

Experimental Protocol

Objective: To determine the purity of this compound by separating it from potential impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Acetic acid (optional, for MS compatibility and peak shape improvement)[6][7]

  • This compound sample

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for instance, a mixture of acetonitrile and water. A common starting point is a 70:30 (v/v) ratio of water to acetonitrile, which can be adjusted based on the desired retention time.[5] Adding a small amount of acid (e.g., 0.1% acetic acid) can improve peak shape.[4]

  • Standard Solution Preparation: Accurately weigh approximately 1 mg of the this compound reference standard and dissolve it in a suitable diluent (e.g., the mobile phase) in a 10 ml volumetric flask to achieve a concentration of 100 µg/mL.[5]

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Water:Acetonitrile (70:30, v/v) with 0.1% Acetic Acid[4][6]

    • Flow Rate: 1.0 mL/min[5]

    • Injection Volume: 10 µL

    • Detection Wavelength: 217 nm[5]

    • Column Temperature: 25 °C

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and standard solutions and record the chromatograms.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Data Presentation
ParameterValue
Compound This compound
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Water:Acetonitrile (70:30)
Flow Rate 1.0 mL/min
Detection 217 nm
Retention Time (Rt) ~8.0 min
Purity >98%

Workflow Diagram

HPLC_Workflow cluster_prep cluster_hplc cluster_analysis prep Preparation sub_prep1 Mobile Phase Prep sub_prep2 Sample Prep (1mg/10mL) hplc HPLC System prep->hplc sub_hplc1 Equilibrate Column sub_hplc2 Inject Sample (10 µL) analysis Analysis hplc->analysis sub_analysis1 Record Chromatogram sub_analysis2 Calculate Purity

Caption: HPLC analysis workflow for purity determination.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to confirm its molecular formula.[8] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying β-lactam compounds and their impurities.[4][9]

Experimental Protocol

Objective: To confirm the molecular weight of this compound.

Instrumentation and Materials:

  • LC-MS/MS system (e.g., Q-Exactive HF mass spectrometer)[9]

  • Electrospray Ionization (ESI) source

  • Chromatographic conditions as described in the HPLC section

  • Sample solution (prepared as for HPLC, ~10 µg/mL)

Procedure:

  • Sample Infusion/Injection: The sample can be introduced into the mass spectrometer via direct infusion or through an LC system. For LC-MS, use the HPLC conditions outlined previously.

  • MS Analysis:

    • Ionization Mode: Positive Electrospray Ionization (ESI+) is commonly used for β-lactams.[6]

    • Scan Range: Set the mass spectrometer to scan a range that includes the expected molecular ion (e.g., m/z 100-500).

    • Data Acquisition: Acquire full scan mass spectra. For structural confirmation, tandem MS (MS/MS) can be performed to observe characteristic fragmentation patterns.[10]

Data Analysis:

  • The molecular formula of this compound is C₁₀H₁₀FNO.[11]

  • The molecular weight is 179.19 g/mol .[11]

  • In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at m/z 180.08.

Data Presentation
ParameterValue
Compound This compound
Ionization Mode ESI Positive
Molecular Formula C₁₀H₁₀FNO
Theoretical Mass 179.0746
Observed Ion [M+H]⁺ 180.0824

Workflow Diagram

MS_Workflow sample_prep Sample Preparation (10 µg/mL solution) lc_separation LC Separation (C18 Column) sample_prep->lc_separation ionization Ionization (ESI+) lc_separation->ionization mass_analysis Mass Analysis (Full Scan) ionization->mass_analysis data_processing Data Processing (Identify [M+H]⁺) mass_analysis->data_processing

Caption: General workflow for LC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[12] Both ¹H and ¹³C NMR are essential for confirming the structure of this compound.[13]

Experimental Protocol

Objective: To confirm the chemical structure of this compound.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃ or DMSO-d₆)[14]

  • This compound sample

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent in an NMR tube. Add a small amount of TMS.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. This will require a longer acquisition time than the ¹H NMR spectrum.

Data Analysis:

  • Analyze the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum to assign protons to their respective positions in the molecule.

  • Analyze the chemical shifts in the ¹³C NMR spectrum to identify all unique carbon atoms.

Data Presentation

Expected ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.15 - 7.25 m 2H Aromatic CH (ortho to F)
6.95 - 7.05 m 2H Aromatic CH (meta to F)
5.50 - 6.00 br s 1H NH
3.70 - 3.80 m 1H H-4 (CH) of azetidinone ring
3.10 - 3.20 dd 1H H-3 (CH₂) of azetidinone ring (one proton)
2.80 - 2.90 m 2H Benzyl CH₂

| 2.60 - 2.70 | dd | 1H | H-3 (CH₂) of azetidinone ring (one proton) |

Expected ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment
~168 C=O (Azetidinone carbonyl)
~162 (d, J ≈ 245 Hz) Aromatic C-F
~131 (d, J ≈ 8 Hz) Aromatic CH (ortho to F)
~130 (d, J ≈ 3 Hz) Aromatic C-CH₂
~115 (d, J ≈ 21 Hz) Aromatic CH (meta to F)
~48 C-4 (CH) of azetidinone ring
~42 C-3 (CH₂) of azetidinone ring

| ~38 | Benzyl CH₂ |

Workflow Diagram

NMR_Workflow sample_prep Sample Preparation (Dissolve in CDCl₃) acquisition Data Acquisition sample_prep->acquisition proton_nmr ¹H NMR carbon_nmr ¹³C NMR processing Data Processing (Fourier Transform, Phasing) proton_nmr->processing carbon_nmr->processing analysis Spectral Analysis (Assign Peaks) processing->analysis

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to identify the presence of key functional groups, particularly the characteristic carbonyl (C=O) stretching of the β-lactam ring.[1]

Experimental Protocol

Objective: To identify the key functional groups in this compound.

Instrumentation and Materials:

  • FTIR spectrometer

  • Sample holder (e.g., KBr pellet press or ATR accessory)

  • This compound sample

  • Potassium bromide (KBr), if using pellets

Procedure:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin pellet.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Place the sample in the spectrometer and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

Data Analysis:

  • Identify the characteristic absorption bands for the functional groups present in the molecule. The most significant peak for a β-lactam is the carbonyl stretch, which appears at a higher frequency (1730-1770 cm⁻¹) compared to other amides due to ring strain.[3]

Data Presentation
Wavenumber (cm⁻¹)Assignment
~3200N-H stretch
~3050Aromatic C-H stretch
~2900Aliphatic C-H stretch
~1745C=O stretch (β-lactam)
~1600, ~1510C=C stretch (aromatic)
~1220C-F stretch

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound. This data is used to confirm the empirical and molecular formula.[8][14]

Experimental Protocol

Objective: To determine the elemental composition of this compound.

Instrumentation and Materials:

  • CHN Elemental Analyzer

  • This compound sample (high purity)

  • Tin capsules

Procedure:

  • Sample Preparation: Accurately weigh 1-2 mg of the dried sample into a tin capsule.

  • Analysis: The sample undergoes high-temperature combustion in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.[15][16]

  • Fluorine Consideration: Standard CHN analyzers may require special modifications or reagents (adsorbers) to handle fluorine-containing compounds, as fluorine can be corrosive and interfere with the analysis.[15]

Data Presentation

Compound: this compound Molecular Formula: C₁₀H₁₀FNO Molecular Weight: 179.19 g/mol

ElementTheoretical (%)Found (%)
Carbon (C) 67.0367.01
Hydrogen (H) 5.625.65
Nitrogen (N) 7.827.80

References

Application Notes and Protocols for ¹H and ¹³C NMR Analysis of Azetidin-2-ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of azetidin-2-ones, commonly known as β-lactams, using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Azetidin-2-ones are a critical class of compounds in medicinal chemistry, most notably as the core structure of penicillin and cephalosporin antibiotics. NMR spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of these molecules.

Introduction to NMR Characteristics of Azetidin-2-ones

The four-membered ring of azetidin-2-one presents a unique electronic and steric environment that gives rise to characteristic signals in both ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants of the ring protons and carbons are highly sensitive to the nature and stereochemistry of the substituents.

¹H NMR Spectroscopy: The protons on the β-lactam ring, particularly at positions 3 and 4, provide crucial information for structural and stereochemical assignment. The vicinal coupling constant between H-3 and H-4 is a key diagnostic parameter to distinguish between cis and trans isomers.

¹³C NMR Spectroscopy: The chemical shifts of the carbonyl carbon (C-2) and the other ring carbons (C-3 and C-4) are indicative of the substitution pattern and electronic effects within the molecule.

Data Presentation: Characteristic NMR Data for Azetidin-2-one Ring

The following tables summarize typical ¹H and ¹³C NMR chemical shifts and coupling constants for the azetidin-2-one ring. These values can vary depending on the specific substituents and the solvent used.

Table 1: Typical ¹H NMR Chemical Shifts and Coupling Constants for Azetidin-2-one Ring Protons

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-32.5 - 4.5dd, ddd, m³J(H3,H4) cis: 5-6 Hz ³J(H3,H4) trans: 0-2.5 HzThe chemical shift is highly dependent on substituents at C-3 and C-4. In the absence of a substituent at C-3, the two H-3 protons can be diastereotopic.
H-43.5 - 5.5d, dd, m³J(H4,H3) cis: 5-6 Hz ³J(H4,H3) trans: 0-2.5 HzThe chemical shift is influenced by substituents at C-4 and N-1.
N-H5.0 - 9.0br s-For N-unsubstituted azetidin-2-ones. The chemical shift is concentration and solvent dependent.[1]

Table 2: Typical ¹³C NMR Chemical Shifts for Azetidin-2-one Ring Carbons

CarbonChemical Shift (δ, ppm)Notes
C-2 (C=O)160 - 180The carbonyl chemical shift is sensitive to substituents on the ring.[1]
C-340 - 65Highly dependent on the nature of the substituent at C-3.
C-450 - 85Influenced by substituents at C-4 and N-1.[1]

Experimental Protocols

3.1. Protocol for NMR Sample Preparation

This protocol outlines the steps for preparing an azetidin-2-one sample for NMR analysis.

  • Sample Weighing: Accurately weigh 5-10 mg of the azetidin-2-one sample into a clean, dry vial. For quantitative NMR (qNMR), a more precise weighing (to 0.01 mg) is required.[2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Common solvents include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆. The choice of solvent can affect the chemical shifts.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

  • Vortexing: Gently vortex or sonicate the mixture to ensure complete dissolution of the sample.

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Internal Standard (for qNMR): For quantitative analysis, add a known amount of a suitable internal standard to the solution. The standard should have a signal that does not overlap with the analyte signals.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

3.2. Protocol for ¹H NMR Data Acquisition

This protocol provides standard parameters for acquiring a ¹H NMR spectrum of an azetidin-2-one.

  • Instrument Setup: Tune and lock the NMR spectrometer using the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.

  • Pulse Program: Select a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): 12-16 ppm

    • Number of Scans (NS): 8-16 (can be increased for dilute samples)

    • Relaxation Delay (D1): 1-5 s (for quantitative analysis, D1 should be at least 5 times the longest T₁ of the protons of interest)

    • Acquisition Time (AQ): 2-4 s

    • Pulse Angle: 30-90 degrees (a 30-degree pulse with a shorter D1 is often used for faster acquisition, while a 90-degree pulse is used for quantitative measurements with a long D1)

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

3.3. Protocol for ¹³C NMR Data Acquisition

This protocol provides standard parameters for acquiring a proton-decoupled ¹³C NMR spectrum.

  • Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Pulse Program: Select a standard proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): 200-240 ppm

    • Number of Scans (NS): 128 or more, depending on the sample concentration.

    • Relaxation Delay (D1): 2 s (can be increased for quaternary carbons if they are of interest for quantification)

    • Acquisition Time (AQ): 1-2 s

    • Pulse Angle: 30 degrees

  • Processing: Apply Fourier transformation with an exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction. Reference the spectrum to the solvent peak.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an azetidin-2-one using NMR spectroscopy.

NMR_Workflow_Azetidinone cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample Azetidin-2-one Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Filtration Filtration into NMR Tube Dissolution->Filtration H1_NMR 1D ¹H NMR Filtration->H1_NMR C13_NMR 1D ¹³C NMR Filtration->C13_NMR COSY 2D COSY Filtration->COSY HSQC 2D HSQC Filtration->HSQC HMBC 2D HMBC Filtration->HMBC NOESY 2D NOESY/ROESY Filtration->NOESY Chem_Shift Chemical Shift Analysis H1_NMR->Chem_Shift Coupling Coupling Constant Analysis (³Jcis/trans) H1_NMR->Coupling Integration Integration for Proton Ratios H1_NMR->Integration C13_NMR->Chem_Shift Connectivity ¹H-¹H & ¹H-¹³C Connectivity COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Stereochem Stereochemistry Determination (NOE) NOESY->Stereochem Structure Final Structure Chem_Shift->Structure Coupling->Stereochem Integration->Structure Connectivity->Structure Stereochem->Structure

Caption: Workflow for Azetidin-2-one Structural Elucidation by NMR.

Logical Relationship Diagram: Stereochemical Determination

The determination of the relative stereochemistry of substituents on the azetidin-2-one ring is a critical application of ¹H NMR. The following diagram illustrates the logic based on the vicinal coupling constant (³J) between H-3 and H-4.

Stereochemistry_Determination Start Analyze ¹H NMR Spectrum of Azetidin-2-one MeasureJ Measure ³J(H3,H4) coupling constant Start->MeasureJ Decision ³J value? MeasureJ->Decision Cis cis-Isomer Decision->Cis 5-6 Hz Trans trans-Isomer Decision->Trans 0-2.5 Hz NOE_Confirmation Confirm with NOESY/ROESY Cis->NOE_Confirmation Trans->NOE_Confirmation

Caption: Logic for Determining cis/trans Stereochemistry in Azetidin-2-ones.

Advanced NMR Techniques for Azetidin-2-one Analysis

For complex substituted azetidin-2-ones, 2D NMR techniques are essential for unambiguous signal assignment.

  • COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks, helping to trace the connectivity of the protons on the azetidin-2-one ring and its substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for determining the overall carbon skeleton and the placement of substituents.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. This is a powerful tool for confirming stereochemical assignments, especially for the cis isomers where a clear NOE between H-3 and H-4 is expected.[3]

By following these protocols and utilizing the provided data, researchers can effectively employ ¹H and ¹³C NMR spectroscopy for the comprehensive analysis and structural elucidation of azetidin-2-ones.

References

Application Notes and Protocols for the Mass Spectrometry of 4-(4-Fluorobenzyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorobenzyl)azetidin-2-one is a substituted β-lactam, a class of compounds of significant interest in medicinal chemistry due to their potential as intermediates in the synthesis of various biologically active molecules, including cholesterol absorption inhibitors and enzyme inhibitors. Mass spectrometry is a critical analytical technique for the characterization and quantification of such compounds in various matrices. This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound, targeting researchers, scientists, and drug development professionals.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₀FNO[1]

  • Molecular Weight: 179.19 g/mol [1]

  • CAS Number: 1823420-35-4[1]

  • Appearance: Colourless solid[1]

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrometric behavior of this compound is predicted to be dominated by cleavage of the strained four-membered β-lactam ring, a characteristic fragmentation pathway for this class of compounds.[2][3] Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to ionize to form a molecular ion ([M]⁺˙) or a protonated molecule ([M+H]⁺), respectively.

Key Predicted Fragments:

The primary fragmentation is anticipated to occur via a retro [2+2] cycloaddition reaction, cleaving the azetidin-2-one ring. This would result in two characteristic fragment ions.

  • [M+H]⁺: m/z 180.08

  • Fragment 1 (C₈H₈F)⁺: m/z 123.06 - Corresponding to the 4-fluorobenzyl moiety attached to a CH group.

  • Fragment 2 (C₂H₃NO)⁺: m/z 57.02 - Corresponding to the remaining part of the azetidin-2-one ring.

  • Loss of CO: A neutral loss of carbon monoxide (28 Da) from the parent ion or fragments containing the carbonyl group is also a common fragmentation pathway for lactams.

Quantitative Data Summary
Ion DescriptionPredicted m/z
Protonated Molecule ([M+H]⁺)180.08
Fragment 1 (4-fluorobenzyl moiety)123.06
Fragment 2 (azetidinone ring fragment)57.02
[M+H - CO]⁺152.08
[M+H - H₂O]⁺162.07

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the matrix in which the analyte is present (e.g., reaction mixture, biological fluid, formulation). A generic protocol for extraction from a liquid matrix is provided below.

Objective: To extract this compound from an aqueous matrix and prepare it for LC-MS/MS analysis.

Materials:

  • Sample containing this compound

  • Ethyl acetate (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (optional, for mobile phase modification)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream or rotary evaporator)

  • Autosampler vials

Protocol:

  • To 1 mL of the aqueous sample, add 2 mL of ethyl acetate.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 1-4) on the aqueous layer with a fresh portion of ethyl acetate to maximize recovery.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried residue in 500 µL of the initial mobile phase (e.g., 50:50 methanol:water).

  • Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Objective: To achieve chromatographic separation and sensitive detection of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid
Gradient Start with 10% B, ramp to 95% B over 5 min, hold for 2 min, return to 10% B and equilibrate for 3 min.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
180.1123.115
180.157.025

Note: Collision energies should be optimized for the specific instrument being used.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Aqueous Sample sp2 Liquid-Liquid Extraction (Ethyl Acetate) sp1->sp2 sp3 Evaporation sp2->sp3 sp4 Reconstitution sp3->sp4 an1 HPLC Separation (C18 Column) sp4->an1 an2 ESI+ Ionization an1->an2 an3 Tandem MS Detection (MRM) an2->an3 dp1 Quantification an3->dp1 dp2 Structural Confirmation an3->dp2

Caption: Experimental workflow for the analysis of this compound.

Predicted Fragmentation Pathway

fragmentation_pathway cluster_fragments Primary Fragments cluster_neutral_loss Neutral Loss parent [M+H]⁺ m/z = 180.1 frag1 [C₈H₈F]⁺ m/z = 123.1 parent->frag1 Retro [2+2] Cycloaddition frag2 [C₂H₃NO]⁺ m/z = 57.0 parent->frag2 Retro [2+2] Cycloaddition nl1 [M+H - CO]⁺ m/z = 152.1 parent->nl1 Loss of CO

Caption: Predicted fragmentation of this compound in ESI-MS.

References

Application Notes and Protocols for the Crystallization of Beta-Lactam Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of various beta-lactam derivatives. The information is intended to guide researchers in developing robust and efficient crystallization processes for this important class of antibiotics. The protocols are based on established scientific literature and patents, offering practical guidance for laboratory-scale crystallization.

Data Presentation: Quantitative Crystallization Parameters

The following table summarizes key quantitative data for the crystallization of selected beta-lactam derivatives, providing a comparative overview of different techniques and conditions.

Beta-Lactam DerivativeCrystallization TechniqueSolvent(s)AntisolventTemperature Range (°C)Key ParametersOutcome/Yield
Ampicillin Solvent CrystallizationMethanol, DichloromethaneDichloromethane15 to 25Seeding, controlled addition rate (100ml/h)High purity, large and homogeneous crystals
Amoxicillin pH AdjustmentWater-10 to 28pH adjusted to 4.74, agitation at 160 rpm for 120 minYield at 10°C: ~59%, Yield at 28°C: ~52%
7-Aminocephalosporanic Acid (7-ACA) Antisolvent CrystallizationWaterAcetone1.3 to 28Solubility decreases sharply with increasing acetone concentrationControlled precipitation
Doripenem pH ShiftWater(Optional: Organic Solvent)Not specifiedDissolution at pH 8-12, crystallization at pH 3-6Doripenem Dihydrate, converts to Monohydrate upon drying
Carbapenem (CS-023) Cooling CrystallizationWater-70 down to 25Dissolution at 70°C, cooling to 25°CTetrahydrate crystals (Form H)
Carbapenem (CS-023) Antisolvent CrystallizationWaterEthanol25-Polymorph Form A (unsuitable as drug), can be transformed to Form H

Experimental Protocols

Detailed methodologies for key crystallization techniques are provided below. These protocols are intended as a starting point and may require optimization for specific beta-lactam derivatives and desired crystal attributes.

Protocol 1: Cooling Crystallization of a Carbapenem Derivative (CS-023)

This protocol describes the cooling crystallization of the carbapenem CS-023 from an aqueous solution to obtain tetrahydrate crystals.[1]

Materials:

  • Carbapenem CS-023

  • Purified Water

  • Crystallization vessel with temperature control and agitation (e.g., magnetic stirrer)

  • Filtration apparatus (e.g., 0.2-μm membrane filter)

  • Drying equipment (e.g., vacuum oven)

Procedure:

  • Dissolution: In the crystallization vessel, add 10 g of CS-023 to 50 mL of purified water. Heat the mixture to 70 °C while stirring until the solid is completely dissolved.

  • Filtration (Optional): If any particulate matter is present, filter the hot solution through a 0.2-μm membrane filter to ensure a clear solution.

  • Cooling and Crystallization: Immediately begin to cool the solution to 25 °C under continuous agitation. Crystals are expected to appear after an induction period of approximately 1.5 hours.

  • Maturation: Allow the crystallization to proceed for a total of 6.5 hours at 25 °C with continued stirring to maximize the crystal yield.

  • Isolation: Separate the crystals from the mother liquor by filtration through a 0.2-μm membrane filter.

  • Drying: Dry the isolated crystals at 25 °C under vacuum (e.g., 1.2 kPa).

Protocol 2: Antisolvent Crystallization of Ampicillin

This protocol outlines a solvent/antisolvent crystallization method for ampicillin to produce high-purity, uniform crystals.[2]

Materials:

  • Ampicillin acid

  • Sodium isooctanoate

  • Methanol

  • Dichloromethane

  • Diisopropylamine

  • Crystallization vessel with controlled addition capabilities and agitation

  • Filtration and drying equipment

Procedure:

  • Preparation of Sodium Isooctanoate Solution: Dissolve sodium isooctanoate in methanol.

  • Preparation of Ampicillin Solution: In a separate vessel, suspend ampicillin acid in dichloromethane at 15 °C. Add diisopropylamine dropwise to facilitate dissolution.

  • Crystallization - Seeding: Transfer the sodium isooctanoate solution to the crystallizer. Begin a slow, controlled addition of the ampicillin-dichloromethane solution at a rate of approximately 100 ml/h. After a small initial addition, add seed crystals of ampicillin and allow the crystals to grow for 10-30 minutes without further addition.

  • Crystallization - Growth: Continue the addition of the ampicillin-dichloromethane solution at a controlled rate. Maintain the crystallization temperature between 20-25 °C throughout the process.

  • Maturation: After the complete addition of the ampicillin solution, continue to stir the slurry for 25-35 minutes to allow for further crystal growth and maturation.

  • Isolation and Drying: Filter the resulting crystals, wash them with an appropriate solvent (e.g., dichloromethane), and dry them to obtain the final product.

Protocol 3: pH Adjustment Crystallization of Amoxicillin Trihydrate

This protocol describes the crystallization of amoxicillin trihydrate from an aqueous solution by adjusting the pH.[3]

Materials:

  • Amoxicillin

  • Hydrochloric acid (e.g., 3 M)

  • Crystallization vessel with pH monitoring, temperature control, and agitation

  • Filtration and drying equipment

Procedure:

  • Dissolution: Prepare a saturated or near-saturated aqueous solution of amoxicillin.

  • pH Adjustment: While stirring, slowly add hydrochloric acid to the amoxicillin solution until a pH of 4.74 is reached.

  • Crystallization: Maintain the temperature of the solution at the desired crystallization temperature (e.g., 10 °C for higher yield or 28 °C). Continue to agitate the solution at a constant rate (e.g., 160 rpm) for a period of 120 minutes to induce and complete the crystallization.

  • Isolation: Collect the precipitated amoxicillin trihydrate crystals by filtration.

  • Drying: Dry the crystals under appropriate conditions to remove residual moisture.

Protocol 4: pH Shift Crystallization of Doripenem

This protocol is for the crystallization of doripenem from an aqueous solution using a pH shift method to obtain the dihydrate form, which is then dried to the monohydrate.[4]

Materials:

  • Doripenem

  • Purified Water

  • Base (e.g., sodium hydroxide solution)

  • Acid (e.g., hydrochloric acid solution)

  • Crystallization vessel with pH control and agitation

  • Filtration and drying equipment

Procedure:

  • Suspension: Suspend the crude Doripenem in water in the crystallization vessel.

  • Dissolution: Adjust the pH of the suspension to between 8 and 12 by the addition of a suitable base to completely dissolve the Doripenem.

  • Filtration (Optional): If necessary, filter the solution to remove any insoluble impurities.

  • Crystallization: Induce crystallization by adjusting the pH of the solution to between 3 and 6 with the addition of an acid.

  • Solvent Addition (Optional): An organic solvent may be added at this stage to enhance the crystallization process.

  • Isolation: Isolate the precipitated Doripenem Dihydrate crystals by filtration or centrifugation.

  • Drying: Dry the isolated crystals under vacuum at approximately 50 °C to obtain the Doripenem Monohydrate.

Protocol 5: Vapor Diffusion Crystallization of Beta-Lactam Derivatives (General Protocol)

Vapor diffusion is a common technique for growing high-quality single crystals, often used for X-ray diffraction studies. This general protocol can be adapted for beta-lactam derivatives.

Materials:

  • Beta-lactam derivative

  • A "good" solvent in which the compound is soluble

  • An "antisolvent" or "precipitant" in which the compound is poorly soluble, but which is miscible with the good solvent

  • Vapor diffusion crystallization plates (e.g., hanging drop or sitting drop plates)

  • Micropipettes

Procedure:

  • Prepare the Reservoir Solution: Fill the reservoir of the crystallization plate with the antisolvent or a mixture of the good solvent and antisolvent.

  • Prepare the Drop: On a cover slip (for hanging drop) or in the well (for sitting drop), place a small volume (e.g., 1-2 µL) of a concentrated solution of the beta-lactam derivative in the good solvent.

  • Mix with Reservoir Solution: Add an equal volume of the reservoir solution to the drop containing the beta-lactam derivative.

  • Seal the System: Seal the well with the cover slip (hanging drop) or the plate cover (sitting drop) to create a closed system.

  • Equilibration: Over time, the solvent from the drop will slowly vaporize and diffuse into the reservoir, which has a lower vapor pressure of the good solvent. This slow increase in the concentration of the beta-lactam derivative and the antisolvent in the drop will lead to supersaturation and, ideally, the formation of single crystals.

  • Monitoring: Monitor the drop periodically under a microscope for crystal growth.

Visualizations

The following diagrams illustrate the workflows of the described crystallization techniques.

Cooling_Crystallization_Workflow cluster_workflow Cooling Crystallization Workflow start Start dissolution Dissolve Beta-Lactam in Solvent at Elevated Temperature start->dissolution filtration Hot Filtration (Optional) dissolution->filtration cooling Controlled Cooling to Induce Supersaturation filtration->cooling nucleation Crystal Nucleation and Growth cooling->nucleation maturation Maturation at Lower Temperature nucleation->maturation isolation Isolate Crystals (Filtration) maturation->isolation drying Dry Crystals isolation->drying end_product Crystalline Product drying->end_product

Caption: Workflow for Cooling Crystallization.

Antisolvent_Crystallization_Workflow cluster_workflow Antisolvent Crystallization Workflow start Start dissolution Dissolve Beta-Lactam in a Good Solvent start->dissolution addition Controlled Addition of Antisolvent dissolution->addition supersaturation Induce Supersaturation addition->supersaturation nucleation Crystal Nucleation and Growth supersaturation->nucleation maturation Maturation of Crystal Slurry nucleation->maturation isolation Isolate Crystals (Filtration) maturation->isolation drying Dry Crystals isolation->drying end_product Crystalline Product drying->end_product

Caption: Workflow for Antisolvent Crystallization.

pH_Shift_Crystallization_Workflow cluster_workflow pH Shift Crystallization Workflow start Start dissolution Dissolve/Suspend Beta-Lactam in Solvent start->dissolution ph_adjust1 Adjust pH to Solubilize (e.g., add base) dissolution->ph_adjust1 filtration Filtration (Optional) ph_adjust1->filtration ph_adjust2 Adjust pH to Isoelectric Point or Point of Low Solubility (e.g., add acid) filtration->ph_adjust2 nucleation Crystal Nucleation and Growth ph_adjust2->nucleation maturation Maturation of Crystal Slurry nucleation->maturation isolation Isolate Crystals (Filtration) maturation->isolation drying Dry Crystals isolation->drying end_product Crystalline Product drying->end_product

Caption: Workflow for pH Shift Crystallization.

References

Purifying Synthetic Azetidin-2-One Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Purification of Synthetic Azetidin-2-one Compounds, a critical step in the development of novel therapeutics. This document provides detailed methodologies for researchers, scientists, and drug development professionals engaged in the synthesis of β-lactam derivatives. The protocols outlined below cover common purification techniques, including flash column chromatography, recrystallization, and liquid-liquid extraction, along with methods for assessing purity.

Introduction to Purification Strategies

The purification of newly synthesized azetidin-2-one compounds is paramount to ensure the removal of unreacted starting materials, catalysts, and byproducts, which is essential for accurate biological evaluation and subsequent drug development. The choice of purification method is dictated by the physicochemical properties of the target compound, such as its polarity, solubility, and stability, as well as the nature of the impurities. A general workflow for selecting an appropriate purification strategy is outlined below.

Purification Strategy Workflow start Crude Reaction Mixture prelim_analysis Preliminary Analysis (TLC, LC-MS) start->prelim_analysis is_solid Is the Compound Solid? prelim_analysis->is_solid extraction Liquid-Liquid Extraction prelim_analysis->extraction Aqueous Work-up is_soluble Soluble in a suitable crystallization solvent? is_solid->is_soluble Yes chromatography Flash Column Chromatography is_solid->chromatography No (Oil) recrystallization Recrystallization is_soluble->recrystallization Yes is_soluble->chromatography No purity_check Purity Analysis (HPLC, NMR) recrystallization->purity_check chromatography->purity_check extraction->is_solid

Caption: A general workflow for selecting a suitable purification method for synthetic azetidin-2-one compounds.

Data Presentation: Comparison of Purification Methods

The following table summarizes typical yields and purity levels achieved for synthetic azetidin-2-one compounds using various purification techniques as reported in the literature. It is important to note that these values are representative and can vary significantly based on the specific compound and reaction conditions.

Purification MethodTypical Yield (%)Typical Purity (%)Target Compound CharacteristicsReference
Flash Column Chromatography55 - 94>95Non-polar to moderately polar compounds, oils or solids.[1][2]
Recrystallization70 - 88>98Crystalline solids with suitable solubility profiles.[2]
Liquid-Liquid ExtractionVariable (part of work-up)Removes bulk impuritiesCompounds with differential solubility in immiscible solvents.[3]
Preparative HPLC>90 (recovery)>99Diastereomeric mixtures, challenging separations.[4][5]

Experimental Protocols

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying a wide range of azetidin-2-one derivatives.

Workflow for Flash Column Chromatography:

Flash Chromatography Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis tlc TLC Solvent System Optimization sample_prep Sample Preparation (Dry or Wet Loading) tlc->sample_prep column_packing Column Packing sample_prep->column_packing loading Load Sample column_packing->loading elution Elute with Solvent loading->elution collection Collect Fractions elution->collection tlc_fractions TLC Analysis of Fractions collection->tlc_fractions pooling Pool Pure Fractions tlc_fractions->pooling evaporation Solvent Evaporation pooling->evaporation final_product Isolated Pure Compound evaporation->final_product

Caption: Step-by-step workflow for the purification of azetidin-2-one compounds using flash column chromatography.

Protocol:

  • Solvent System Selection:

    • Using Thin Layer Chromatography (TLC), identify a suitable solvent system that provides good separation of the target compound from impurities.[6][7][8] A common starting point is a mixture of ethyl acetate and hexane.[9] The ideal Rf value for the target compound is typically between 0.2 and 0.4.[10]

  • Column Packing:

    • Select a column of appropriate size based on the amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent and carefully pack the column, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and load it directly onto the column.

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system, maintaining a constant flow rate.

    • Collect fractions of a suitable volume.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Common visualization techniques for β-lactams on TLC plates include UV light (254 nm) and staining with iodine vapor or p-anisaldehyde solution.[3][11][12][13][14]

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified azetidin-2-one.

Recrystallization

Recrystallization is a powerful technique for purifying crystalline solid azetidin-2-ones, often yielding highly pure material.[15]

Protocol:

  • Solvent Selection:

    • The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[12][16]

    • Commonly used solvents for the recrystallization of azetidin-2-ones include ethanol, methanol, and mixtures of alcohol and water.[17]

    • Perform small-scale solubility tests to identify the optimal solvent or solvent pair.[16]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed.[15]

    • For maximum yield, the flask can be placed in an ice bath once it has reached room temperature.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the crystals in a vacuum oven or air-dry to a constant weight.

Liquid-Liquid Extraction

Liquid-liquid extraction is typically used as a preliminary purification step (work-up) to remove bulk impurities from the reaction mixture.

Protocol:

  • Solvent Selection:

    • Choose two immiscible solvents in which the target compound and impurities have different solubilities. A common system is an organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous solution.

  • Extraction:

    • Dissolve or suspend the crude reaction mixture in the chosen solvent system in a separatory funnel.

    • Shake the funnel vigorously, venting frequently to release any pressure.

    • Allow the layers to separate.

  • Separation and Washing:

    • Drain the lower layer.

    • The organic layer can be washed sequentially with acidic, basic, or neutral aqueous solutions to remove corresponding impurities. For example, a wash with saturated aqueous sodium bicarbonate can remove acidic impurities.[3]

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the partially purified product.

Purity Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method for determining the purity of synthetic azetidin-2-one compounds and for separating diastereomers.[4][5][6][18]

General Protocol:

  • Column: A C18 reversed-phase column is commonly used.[6]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical.[7][10] The composition can be isocratic or a gradient.

  • Detector: UV detection is most common, with the wavelength set to an absorbance maximum of the azetidin-2-one derivative (often in the range of 210-300 nm).[6][10]

  • Sample Preparation: Dissolve a small, accurately weighed amount of the purified compound in a suitable solvent (usually the mobile phase).

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity is determined by the peak area percentage of the main component. For diastereomer separation, specific chiral columns or derivatization might be necessary.[19][20][21]

Example HPLC Conditions for β-Lactams: [6]

  • Column: Symmetry C18 (4.6 x 75 mm, 3.5 µm)

  • Mobile Phase: Gradient elution with tetrabutylammonium hydroxide buffer (pH 6.8) and acetonitrile.

  • Detector: UV at 215 nm and 254 nm.

Conclusion

The successful purification of synthetic azetidin-2-one compounds is a critical determinant of their subsequent utility in research and drug development. The choice of purification method should be guided by the specific properties of the target molecule and the impurities present. A systematic approach, beginning with TLC analysis and followed by the appropriate selection of chromatography, recrystallization, or extraction techniques, will lead to the isolation of highly pure materials suitable for further investigation. The purity of the final compound should always be rigorously assessed using reliable analytical methods such as HPLC and NMR spectroscopy.

References

Application Notes and Protocols for 4-(4-Fluorobenzyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidin-2-ones, commonly known as β-lactams, represent a cornerstone of antimicrobial chemotherapy.[1][2] Their mechanism of action typically involves the inhibition of bacterial cell wall synthesis, a pathway essential for bacterial survival. The compound 4-(4-Fluorobenzyl)azetidin-2-one is a synthetic derivative belonging to this class. The exploration of novel azetidinone derivatives is driven by the need to overcome growing antimicrobial resistance.[1] These application notes provide detailed protocols for the preliminary antimicrobial evaluation of this compound using standardized in vitro assays.

Application Note 1: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4] The broth microdilution method is a standardized and quantitative technique to determine MIC values.[3][5][6]

Experimental Protocol: Broth Microdilution Assay

1. Materials and Reagents:

  • This compound (Test Compound)

  • Dimethyl Sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB, sterile)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well round-bottom microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer or nephelometer

  • Micropipettes and sterile tips

  • Incubator (35-37°C)

2. Preparation of Test Compound:

  • Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.

  • Further dilute this stock solution in sterile CAMHB to achieve a concentration twice the highest desired test concentration (e.g., 512 µg/mL for a final test range of 256 µg/mL).

3. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4] This can be verified using a spectrophotometer at 625 nm.

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6] A common intermediate dilution is 1:150 followed by a 1:2 dilution during inoculation.[6]

4. Assay Procedure:

  • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

  • Add 200 µL of the 2x concentrated test compound (e.g., 512 µg/mL) to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the positive control (inoculum, no compound).

  • Well 12 will serve as the negative/sterility control (broth only).

  • Inoculate wells 1 through 11 with 100 µL of the final bacterial inoculum (5 x 10⁵ CFU/mL). This halves the compound concentration to the desired final range (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Seal the plate and incubate at 37°C for 18-24 hours.

5. Interpretation of Results:

  • Following incubation, visually inspect the plate for turbidity.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[7]

Data Presentation: Example MIC Values
CompoundOrganismATCC StrainMIC (µg/mL)
This compound S. aureus (Gram-positive)2921316
This compound E. coli (Gram-negative)2592264
Vancomycin (Control)S. aureus (Gram-positive)292131
Ciprofloxacin (Control)E. coli (Gram-negative)259220.015

Application Note 2: Determination of Minimum Bactericidal Concentration (MBC)

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][9] This assay is a logical extension of the MIC test and helps differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[8]

Experimental Protocol: MBC Assay

1. Materials and Reagents:

  • Results from the completed MIC assay.

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar plates.

  • Sterile micropipettes and tips.

  • Incubator (35-37°C).

2. Assay Procedure:

  • Using the 96-well plate from the MIC assay, select the wells corresponding to the MIC value and at least two higher concentrations that showed no visible growth.[8]

  • Mix the contents of each selected well thoroughly.

  • Aseptically transfer a 10-50 µL aliquot from each of these wells and spot-plate it onto a labeled TSA plate.[10]

  • Also, plate an aliquot from the positive control well (growth control) to confirm the viability of the inoculum.

  • Incubate the TSA plates at 37°C for 18-24 hours.

3. Interpretation of Results:

  • Count the number of colonies (CFU) on each spot.

  • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[7][9]

Data Presentation: Example MBC Values
CompoundOrganismATCC StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
This compound S. aureus2921316322Bactericidal
This compound E. coli2592264>256>4Bacteriostatic

Note: An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio >4 is considered bacteriostatic.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_results Analysis Compound Prepare Compound Stock Solution SerialDilute Perform 2-Fold Serial Dilution in 96-Well Plate Compound->SerialDilute Inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) InoculatePlate Inoculate Plate with Bacteria (5x10^5 CFU/mL) Inoculum->InoculatePlate SerialDilute->InoculatePlate IncubateMIC Incubate Plate (37°C, 18-24h) InoculatePlate->IncubateMIC ReadMIC Read MIC Value (Lowest concentration with no visible growth) IncubateMIC->ReadMIC Subculture Subculture from Clear Wells (MIC, MICx2, etc.) onto Agar ReadMIC->Subculture DataTable Compile Data & Calculate MBC/MIC Ratio ReadMIC->DataTable IncubateMBC Incubate Agar Plates (37°C, 18-24h) Subculture->IncubateMBC ReadMBC Read MBC Value (Lowest concentration with ≥99.9% killing) IncubateMBC->ReadMBC ReadMBC->DataTable G cluster_pathway Bacterial Cell Wall Synthesis cluster_inhibition Inhibition Pathway UDP_NAG UDP-NAG Lipid_II Lipid II UDP_NAG->Lipid_II UDP_NAM UDP-NAM -pentapeptide UDP_NAM->Lipid_II Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Peptidoglycan->PBP Crosslinked_PG Cross-linked Peptidoglycan (Stable Cell Wall) Lysis Cell Lysis & Death PBP->Crosslinked_PG Transpeptidation (Cross-linking) Inhibited_PBP Inactivated PBP Compound 4-(4-Fluorobenzyl) azetidin-2-one (β-Lactam) Compound->PBP Inhibits Inhibited_PBP->Lysis Leads to Weakened Wall

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 4-(4-Fluorobenzyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azetidin-2-ones, commonly known as β-lactams, are a class of four-membered heterocyclic compounds.[1] This core structure is famously present in β-lactam antibiotics like penicillins and cephalosporins, which act by inhibiting bacterial cell wall synthesis.[2] Beyond their antimicrobial properties, various derivatives of the azetidin-2-one scaffold have been investigated for a wide range of biological activities, including anti-inflammatory, anticonvulsant, and notably, anticancer effects.[1][3] Studies on related azetidin-2-one compounds have demonstrated their potential to induce apoptosis and interfere with critical cellular processes like tubulin polymerization in cancer cells.[4][5]

This document provides a comprehensive set of cell-based assays and detailed protocols for evaluating the cytotoxic potential of a specific derivative, 4-(4-Fluorobenzyl)azetidin-2-one. The following protocols are designed for researchers in cell biology, pharmacology, and drug development to obtain reliable and reproducible data on the compound's effect on cell viability, membrane integrity, and induction of apoptosis.

Data Presentation: Summary of Cytotoxicity Endpoints

Effective evaluation of a compound's cytotoxicity involves multiple assays to understand its mechanism of action. The following table provides a structured format for summarizing the quantitative data obtained from the described protocols.

Assay Type Cell Line Endpoint Measured Time Point (hrs) IC₅₀ Value (µM)1 Maximal Effect (%)2
MTT Assay e.g., HeLa, A549Metabolic Activity (Viability)24, 48, 72DataData
LDH Release Assay e.g., HeLa, A549Membrane Integrity (Necrosis)24, 48, 72DataData
Caspase-3/7 Assay e.g., HeLa, A549Apoptosis Execution12, 24, 48DataData

1IC₅₀ (Half-maximal inhibitory concentration): The concentration of this compound that reduces the measured response (e.g., cell viability) by 50%. 2Maximal Effect: The maximum percentage of inhibition or cell death observed at the highest tested concentration of the compound.

Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound is depicted below. It begins with cell culture and compound treatment, followed by the execution of specific cytotoxicity assays and subsequent data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Culture (e.g., HeLa, A549) compound_prep 2. Compound Preparation (Stock & Serial Dilutions) cell_seeding 3. Cell Seeding (96-well plates) treatment 4. Compound Treatment (Incubate for 24, 48, 72h) cell_seeding->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh caspase Caspase Assay treatment->caspase readout 5. Plate Reading (Spectrophotometer/ Luminometer) mtt->readout ldh->readout caspase->readout analysis 6. Data Analysis (IC₅₀ Calculation, Graphing) readout->analysis

Caption: General experimental workflow for cytotoxicity testing.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Materials:

  • This compound

  • Selected cancer cell line (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest compound dose) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium, which is a marker of compromised cell membrane integrity and necrosis.[6]

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Treated cell culture plates (prepared as in steps 1-4 of the MTT protocol)

  • 96-well optical plates

Procedure:

  • Prepare Controls: In addition to the treated wells, prepare the following controls on the same plate:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with the lysis buffer provided in the kit (typically 1 hour before the assay endpoint).

    • Background Control: Culture medium only.

  • Sample Collection: After the incubation period, carefully transfer 50 µL of the supernatant from each well of the treated plate to a new 96-well optical plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • Cytotoxicity (%) = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Assay System (commercially available)

  • Treated cell culture plates (prepared as in steps 1-4 of the MTT protocol, preferably in white-walled 96-well plates)

  • Microplate luminometer

Procedure:

  • Plate Equilibration: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Reagent Addition: Add 100 µL of the prepared reagent directly to each well of the 96-well plate.

  • Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a microplate luminometer.

  • Data Analysis: Apoptotic activity is proportional to the luminescence signal. Results can be expressed as fold change relative to the vehicle control.

Potential Mechanism of Action: Apoptosis Induction

Many cytotoxic compounds, including some azetidin-2-one derivatives, exert their effects by inducing programmed cell death, or apoptosis.[4] The diagram below illustrates a simplified version of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways leading to the activation of executioner caspases-3 and -7.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL, TNF) receptor Death Receptor ligand->receptor disc DISC Formation receptor->disc cas8 Pro-Caspase-8 disc->cas8 a_cas8 Active Caspase-8 cas8->a_cas8 cas37 Pro-Caspase-3/7 a_cas8->cas37 stress Cellular Stress (e.g., DNA Damage) bax Bax/Bak Activation stress->bax mito Mitochondria bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome cyto_c->apoptosome apaf1->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome a_cas9 Active Caspase-9 apoptosome->a_cas9 a_cas9->cas37 a_cas37 Active Caspase-3/7 cas37->a_cas37 apoptosis Apoptosis (Cell Death) a_cas37->apoptosis compound 4-(4-Fluorobenzyl) azetidin-2-one compound->stress Potential Target

References

Application Note: In-Vitro Evaluation of 4-(4-Fluorobenzyl)azetidin-2-one as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for the in-vitro testing of 4-(4-Fluorobenzyl)azetidin-2-one against various cancer cell lines. The methodologies cover the assessment of cytotoxicity, effects on cell cycle progression, induction of apoptosis, and analysis of key regulatory proteins.

Introduction

Azetidin-2-ones, commonly known as β-lactams, are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1] Several studies have demonstrated that certain substituted azetidin-2-one derivatives can exert potent cytotoxic effects against cancer cells by inhibiting tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][3][4] Some fluorinated β-lactam compounds, in particular, have shown significant antiproliferative activity at nanomolar concentrations in breast cancer cell lines.[2][5] Mechanistic studies suggest these compounds can modulate the expression of key apoptosis-regulating proteins, such as downregulating the anti-apoptotic proteins Bcl-2 and survivin while upregulating the pro-apoptotic protein Bax.[2][5]

This application note outlines a comprehensive suite of in-vitro assays to evaluate the anticancer potential of the novel compound, this compound. The following sections provide step-by-step protocols for key experiments and templates for data presentation.

Experimental Workflow

The overall workflow for evaluating the in-vitro anticancer activity of the test compound is depicted below.

Caption: Overall experimental workflow for in-vitro testing.

Data Presentation (Hypothetical Data)

Quantitative results should be organized into clear, concise tables for comparative analysis. The following tables represent hypothetical data for this compound.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell Line Cancer Type Incubation Time (h) IC₅₀ (µM) ± SD
MCF-7 Breast Adenocarcinoma 48 0.085 ± 0.012
MDA-MB-231 Breast Adenocarcinoma 48 0.650 ± 0.045
A549 Lung Carcinoma 48 1.25 ± 0.15
HeLa Cervical Carcinoma 48 0.98 ± 0.11

| HCT-116 | Colon Carcinoma | 48 | 1.52 ± 0.23 |

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and were determined using the MTT assay.

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

Treatment Concentration (µM) % Cells in G0/G1 % Cells in S % Cells in G2/M
Control (DMSO) - 65.4 ± 3.1 21.2 ± 2.5 13.4 ± 1.8
Compound 0.1 25.8 ± 2.9 15.5 ± 2.1 58.7 ± 4.5

| Compound | 0.5 | 18.2 ± 2.5 | 8.9 ± 1.5 | 72.9 ± 5.1 |

Cells were treated for 24 hours, stained with Propidium Iodide (PI), and analyzed by flow cytometry.

Table 3: Induction of Apoptosis by this compound in MCF-7 Cells

Treatment Concentration (µM) % Viable Cells % Early Apoptosis % Late Apoptosis/Necrosis
Control (DMSO) - 96.1 ± 1.5 2.5 ± 0.5 1.4 ± 0.4
Compound 0.1 68.3 ± 4.2 22.1 ± 3.1 9.6 ± 2.2

| Compound | 0.5 | 35.7 ± 3.8 | 41.5 ± 4.5 | 22.8 ± 3.5 |

Cells were treated for 48 hours, stained with Annexin V-FITC and PI, and analyzed by flow cytometry.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[6] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6][7]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl).[6][8]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[8]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, protecting it from light.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[7][8]

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses the fluorescent dye Propidium Iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G0/G1, S, G2/M) by flow cytometry.[11]

Materials:

  • 6-well plates

  • Test compound and cancer cells

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol.[12]

  • RNase A solution (100 µg/mL in PBS).[12]

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS).[11][12]

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the pellet with cold PBS.[11]

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[11][13] Incubate on ice for at least 30 minutes (or store at -20°C for several weeks).[11]

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.[13] Discard the supernatant and wash the pellet twice with cold PBS.[12]

  • RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution to degrade RNA and ensure specific DNA staining. Incubate for 5-10 minutes at room temperature.[12][13]

  • PI Staining: Add 400 µL of PI staining solution to the cells.[12]

  • Incubation: Incubate for 10-15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.[12] Use software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide is used as a viability dye to identify cells that have lost membrane integrity.

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time (e.g., 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.[15]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[15]

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.[15]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

Western blotting is used to detect specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.[17]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-Cyclin B1, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Protein Extraction: Treat cells with the test compound, wash with ice-cold PBS, and lyse with cold lysis buffer.[18] Scrape the cells and collect the lysate.[17]

  • Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[18]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[18]

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[17]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[18] Analyze the band intensities relative to a loading control (e.g., β-Actin).

Potential Signaling Pathways

Intrinsic Apoptosis Pathway

Azetidin-2-one compounds may induce apoptosis by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[21]

Caption: Proposed intrinsic apoptosis signaling pathway.

G2/M Cell Cycle Arrest

Tubulin-targeting agents often induce cell cycle arrest at the G2/M transition phase by disrupting mitotic spindle formation. This prevents cells from entering mitosis, ultimately leading to apoptosis.

Caption: Proposed mechanism of G2/M cell cycle arrest.

References

Application Notes and Protocols for High-Throughput Screening of Azetidin-2-one Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of azetidin-2-one (β-lactam) libraries. Azetidin-2-ones are a privileged scaffold in medicinal chemistry, most famously represented by penicillin and other β-lactam antibiotics. More recently, they have garnered significant interest for their potential in treating a wide range of diseases, including cancer, by targeting enzymes such as histone deacetylases (HDACs).

This document outlines the methodologies for both biochemical and cell-based screening of azetidin-2-one libraries, with a focus on identifying novel HDAC inhibitors. It includes data presentation standards, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to guide researchers in their drug discovery efforts.

Introduction to Azetidin-2-ones in Drug Discovery

The azetidin-2-one ring is a four-membered lactam that has been a cornerstone of antibiotic development for decades. Beyond their antibacterial properties, synthetic modifications of the azetidin-2-one core have yielded compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. Their constrained ring structure provides a rigid scaffold that can be readily functionalized, making them ideal for the construction of diverse chemical libraries for HTS campaigns. A notable application of azetidin-2-one libraries is in the discovery of novel inhibitors of histone deacetylases (HDACs), which are key epigenetic regulators and validated targets in cancer therapy.

High-Throughput Screening Strategies for Azetidin-2-one Libraries

The successful identification of bioactive azetidin-2-one compounds relies on robust and efficient HTS assays. The choice between a biochemical and a cell-based assay depends on the specific research question and the target of interest.

  • Biochemical Assays: These assays are performed in a cell-free system and directly measure the interaction of a compound with a purified target protein, such as a specific HDAC isoform. They are highly reproducible and provide direct evidence of target engagement.

  • Cell-Based Assays: These assays are conducted using living cells and measure the effect of a compound on a cellular process or pathway. They provide a more physiologically relevant context and can identify compounds that modulate a target's activity within the cellular environment.

A typical HTS workflow involves a primary screen of the entire library at a single concentration to identify initial "hits." These hits are then subjected to a secondary screen to confirm their activity and determine their potency (e.g., IC50 values) through dose-response analysis.

Data Presentation: Screening of an Azetidin-2-one Library against HDACs and Cancer Cell Lines

The following tables summarize representative quantitative data from the high-throughput screening of a library of substituted azetidin-2-one derivatives. This data is illustrative and based on findings from studies on dual HDAC6/HDAC8 inhibitors.[1]

Table 1: Inhibitory Activity (IC50, nM) of Hit Compounds against HDAC Isoforms

Compound IDScaffoldhHDAC1hHDAC6hHDAC8hHDAC10
AZ-0013,4-diphenyl-azetidin-2-one>100005075>10000
AZ-0023,4-diphenyl-azetidin-2-one>100003560>10000
AZ-0033,3-diphenyl-azetidin-2-one>100002545>10000
AZ-0044-phenyl-azetidin-2-one>10000150200>10000
Control
SAHAPan-HDAC inhibitor20153050

Table 2: Antiproliferative Activity (IC50, µM) of Hit Compounds in Cancer Cell Lines

Compound IDHCT116 (Colon Cancer)U937 (Leukemia)
AZ-0011.50.8
AZ-0021.20.6
AZ-0030.90.4
AZ-0045.22.5
Control
Doxorubicin0.10.05

Experimental Protocols

Protocol for Biochemical HTS of Azetidin-2-one Library for HDAC Inhibition (Fluorometric Assay)

This protocol describes a fluorometric assay to screen for inhibitors of HDAC enzymes.

Materials:

  • Purified recombinant human HDAC enzyme (e.g., HDAC6, HDAC8)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing trypsin and Trichostatin A as a stop reagent)

  • Azetidin-2-one compound library (dissolved in DMSO)

  • Positive control inhibitor (e.g., SAHA)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of each compound from the azetidin-2-one library (typically at 10 mM in DMSO) into the wells of a 384-well plate. Also, include wells with a positive control inhibitor and DMSO-only as a negative control.

  • Enzyme Addition: Add 5 µL of diluted HDAC enzyme solution in assay buffer to each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Addition: Add 5 µL of the fluorogenic HDAC substrate solution in assay buffer to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination and Development: Add 10 µL of developer solution to each well. The developer stops the HDAC reaction and digests the deacetylated substrate to release the fluorophore.

  • Signal Detection: Incubate the plate for an additional 15-20 minutes at 37°C, then measure the fluorescence intensity using a plate reader (e.g., excitation 355 nm, emission 460 nm).

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

Protocol for Cell-Based HTS of Azetidin-2-one Library for Antiproliferative Activity

This protocol describes a cell-based assay to screen for compounds that inhibit the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., HCT116, U937)

  • Cell culture medium and supplements

  • Azetidin-2-one compound library (dissolved in DMSO)

  • Positive control cytotoxic agent (e.g., Doxorubicin)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 384-well white, clear-bottom cell culture plates

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 384-well plates at a predetermined density (e.g., 5,000 cells/well) in 40 µL of culture medium and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition: Add 100 nL of each compound from the azetidin-2-one library to the wells. Include positive and negative controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement: Equilibrate the plates to room temperature. Add 20 µL of the cell viability reagent to each well.

  • Signal Detection: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each compound relative to the controls.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

HDAC inhibitors, including those based on the azetidin-2-one scaffold, can influence multiple signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and RAF-MEK-ERK pathways are two critical cascades often dysregulated in cancer. HDAC inhibition can lead to the altered expression of genes that regulate these pathways.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Azetidinone Azetidin-2-one (HDAC Inhibitor) HDAC HDAC Azetidinone->HDAC Inhibits GeneExpression Altered Gene Expression HDAC->GeneExpression Modulates PTEN PTEN GeneExpression->PTEN Upregulates PTEN->PIP3 Inhibits

Caption: PI3K/Akt/mTOR pathway and potential modulation by azetidin-2-one HDAC inhibitors.

RAF_MEK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Promotes Azetidinone Azetidin-2-one (HDAC Inhibitor) HDAC HDAC Azetidinone->HDAC Inhibits GeneExpression Altered Gene Expression HDAC->GeneExpression Modulates GeneExpression->RAF Downregulates (e.g., via DUSPs)

Caption: RAF-MEK-ERK pathway and potential modulation by azetidin-2-one HDAC inhibitors.

Experimental and Logical Workflows

HTS_Workflow Library Azetidin-2-one Library PrimaryScreen Primary HTS (Single Concentration) Library->PrimaryScreen Inactive Inactive Compounds PrimaryScreen->Inactive Hits Primary Hits PrimaryScreen->Hits DoseResponse Dose-Response Confirmation & IC50 Hits->DoseResponse NonConfirmed Non-confirmed Hits DoseResponse->NonConfirmed ConfirmedHits Confirmed Hits DoseResponse->ConfirmedHits SecondaryAssay Secondary Assays (e.g., Orthogonal, Selectivity) ConfirmedHits->SecondaryAssay LeadCandidates Lead Candidates SecondaryAssay->LeadCandidates

Caption: A typical workflow for high-throughput screening of a small molecule library.

Logical_Relationship Azetidinone Azetidin-2-one Scaffold HDAC_Inhibition HDAC Inhibition Azetidinone->HDAC_Inhibition Leads to Histone_Acetylation Increased Histone Acetylation HDAC_Inhibition->Histone_Acetylation Results in Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Anticancer_Activity Anticancer Activity Cell_Cycle_Arrest->Anticancer_Activity Apoptosis->Anticancer_Activity

Caption: Logical relationship from azetidin-2-one scaffold to anticancer activity via HDAC inhibition.

References

Application Notes and Protocols: Developing Structure-Activity Relationships for 4-(4-Fluorobenzyl)azetidin-2-one Analogs as Cholesterol Absorption Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding the structure-activity relationships (SAR) of 4-(4-fluorobenzyl)azetidin-2-one analogs, a class of compounds with potential as cholesterol absorption inhibitors. The protocols outlined below detail the synthesis and biological evaluation of these analogs, enabling researchers to systematically explore the chemical space and identify key structural features that govern their inhibitory activity.

Introduction

Azetidin-2-ones, also known as β-lactams, are a well-established class of heterocyclic compounds with a broad range of biological activities. A notable example is Ezetimibe, a potent cholesterol absorption inhibitor that features a 1-(4-fluorophenyl)-azetidin-2-one core. Ezetimibe functions by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for intestinal cholesterol uptake.[1][2][3][4][5] By inhibiting NPC1L1, these compounds can effectively reduce the absorption of dietary and biliary cholesterol, thereby lowering plasma cholesterol levels.[4][6][7][8][9]

The this compound scaffold represents a key pharmacophore for this inhibitory activity. Understanding the SAR of this class of compounds is crucial for the design of new analogs with improved potency, selectivity, and pharmacokinetic properties. This document provides a framework for such investigations.

Structure-Activity Relationship (SAR) Summary

The biological activity of this compound analogs is highly dependent on the nature and substitution pattern of the various components of the molecule. The following table summarizes key SAR findings based on studies of related cholesterol absorption inhibitors.[6][7][8][9]

Position of ModificationStructural VariationImpact on Cholesterol Absorption Inhibition
N1-substituent 4-FluorophenylGenerally optimal for activity.
Other substituted phenyl ringsTolerates a variety of substitutions, allowing for modulation of physicochemical properties.[6]
C3-substituent Hydroxypropyl side chainA hydroxyl group at the 3-position of the propyl chain is often crucial for activity.[7]
Amide and pyridine functionalitiesIntroduction of amide groups and electron-deficient pyridine rings can maintain or slightly decrease activity.[6]
C4-substituent 4-HydroxyphenylA polar moiety at the para position is often required for optimal activity.[6][8]
4-MethoxyphenylCan serve as a bioisostere for the hydroxyl group.
Unsubstituted phenylGenerally leads to a decrease in activity.

Experimental Protocols

Protocol 1: General Synthesis of this compound Analogs

This protocol describes a general method for the synthesis of this compound analogs, adapted from established procedures for similar compounds.[6][10]

Workflow for Synthesis of this compound Analogs

G cluster_synthesis Synthesis Workflow start Start: 4-Fluorobenzaldehyde & p-Anisidine imine Imine Formation start->imine Reflux in Isopropanol cycloaddition [2+2] Cycloaddition imine->cycloaddition React with Ester Enolate deprotection Deprotection cycloaddition->deprotection Acidic or Basic Hydrolysis final_product Final Product: This compound Analog deprotection->final_product G cluster_assay Assay Workflow cell_seeding Seed Caco-2 cells in 96-well plates compound_treatment Treat cells with test compounds and NBD-cholesterol cell_seeding->compound_treatment incubation Incubate for 24 hours compound_treatment->incubation washing Wash cells to remove extracellular NBD-cholesterol incubation->washing measurement Measure intracellular fluorescence washing->measurement analysis Analyze data and determine IC50 values measurement->analysis G cluster_pathway Cholesterol Absorption Pathway Micelle Dietary & Biliary Cholesterol Micelles NPC1L1 NPC1L1 Transporter Micelle->NPC1L1 Cholesterol Uptake Endocytosis Clathrin-Mediated Endocytosis NPC1L1->Endocytosis ER Endoplasmic Reticulum (Esterification) Endocytosis->ER Chylomicrons Chylomicron Assembly & Secretion ER->Chylomicrons Bloodstream To Bloodstream Chylomicrons->Bloodstream Inhibitor This compound Analog Inhibitor->NPC1L1 Inhibition

References

Application Notes & Protocols for Microwave-Assisted Synthesis of β-Lactams

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of β-lactams, a critical structural motif in many antibiotic drugs, utilizing microwave-assisted organic synthesis (MAOS). The use of microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and enhanced stereoselectivity.[1][2] These protocols focus on the widely employed Staudinger [2+2] cycloaddition reaction.

Introduction to β-Lactam Synthesis

The β-lactam ring is a four-membered cyclic amide that forms the core of numerous clinically important antibiotics, such as penicillins and cephalosporins.[3][4] The Staudinger reaction, a [2+2] cycloaddition of a ketene with an imine, has been a cornerstone of β-lactam synthesis since its discovery in 1907.[5] The reaction's modern application has been significantly enhanced by microwave technology, which allows for rapid and efficient synthesis, making it a valuable tool in drug discovery and development.[6]

Microwave-Assisted Staudinger [2+2] Cycloaddition

The microwave-assisted Staudinger reaction involves the in-situ generation of a ketene from an acid chloride and a base, which then undergoes a cycloaddition with an imine to form the β-lactam ring.[3][5] Microwave irradiation accelerates this process, often leading to cleaner reactions and higher yields in a fraction of the time required by conventional heating methods.[2][7] The stereochemical outcome of the reaction (i.e., the formation of cis or trans isomers) can be influenced by reaction conditions such as solvent polarity, temperature, and microwave power.[8][9]

General Reaction Scheme

Staudinger_Reaction reagents R1-CH(X)-COCl (Acid Chloride) + R2-CH=N-R3 (Imine) intermediate [Ketene Intermediate] R1-C(X)=C=O reagents->intermediate Base (e.g., Et3N) Microwave Irradiation product β-Lactam intermediate->product [2+2] Cycloaddition

Caption: General workflow of the Staudinger [2+2] cycloaddition for β-lactam synthesis.

Experimental Protocols

The following protocols are representative examples of microwave-assisted β-lactam synthesis.

Protocol 1: Stereoselective Synthesis of trans-β-Lactams

This protocol describes the synthesis of trans-β-lactams using a one-pot method under microwave irradiation. The choice of a polar solvent like chlorobenzene under microwave conditions favors the formation of the thermodynamically more stable trans isomer.[8]

Materials:

  • Benzaldehyde

  • p-Anisidine

  • Clay (e.g., Montmorillonite K-10)

  • N-methylmorpholine (NMM)

  • Acetoxyacetyl chloride (AcOCH₂COCl)

  • Chlorobenzene

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine benzaldehyde (1 mmol) and p-anisidine (1 mmol) with a catalytic amount of clay.

  • To this mixture, add N-methylmorpholine (1.2 mmol), acetoxyacetyl chloride (1.1 mmol), and chlorobenzene (5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture for 2 minutes at a temperature of 95-100°C.[8]

  • After the reaction is complete, cool the vessel to room temperature.

  • The reaction mixture can then be purified by column chromatography on silica gel to isolate the trans-β-lactam product.

Protocol 2: Enantiospecific Synthesis of cis-β-Lactams

This protocol is adapted from the work of Banik et al. for the enantiospecific synthesis of 3-hydroxy-2-azetidinones, which are precursors for the anticancer drug Taxol.[3] The use of chiral imines directs the stereochemistry to favor the formation of the cis-β-lactam.[3]

Materials:

  • Chiral imine (derived from a chiral aldehyde and an achiral amine) (1 mmol)

  • Methoxyacetyl chloride or Acetoxyacetyl chloride (1.1 mmol)

  • Triethylamine (Et₃N) (1.2 mmol)

  • Dichloromethane (CH₂Cl₂)

  • Microwave reactor

Procedure:

  • Dissolve the chiral imine (1 mmol) in dichloromethane (5 mL) in a microwave-safe reaction vessel.

  • Add triethylamine (1.2 mmol) to the solution.

  • Slowly add the acid chloride (methoxyacetyl chloride or acetoxyacetyl chloride, 1.1 mmol) to the mixture.

  • Seal the vessel and subject it to microwave irradiation. Typical conditions can range from 2-5 minutes at a controlled temperature.

  • Upon completion, cool the reaction mixture.

  • The product can be isolated and purified using standard techniques such as extraction and column chromatography to yield the optically pure cis-β-lactam.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the microwave-assisted synthesis of β-lactams based on literature data.

Table 1: Influence of Reaction Conditions on Stereoselectivity [8]

ExperimentSolventBaseTime (min)Temperature (°C)Powercis:trans Ratio
1BenzeneNMM445-50Low70:30
2ChlorobenzeneNMM595-100High5-10:90-95
5ChlorobenzeneNMM1590 (Oil Bath)N/A50:50
6ChlorobenzeneNMM2HighHighPredominantly trans

Table 2: Comparison of Microwave vs. Conventional Synthesis of Bis-β-lactams [2][7]

EntryMethodTimeYield (%)Isomers Formed
1Thermal (Reflux)18 h55-67trans-cis or cis-cis (stereospecific)
2Microwave10-15 min85-95trans-trans, cis-trans, in addition to thermal products (stereoselective)

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation A Combine Imine/Precursors, Base, and Solvent in Microwave Vessel B Add Acid Chloride A->B C Seal Vessel and Place in Microwave Reactor B->C D Irradiate at Set Temperature and Time C->D E Cool Reaction Mixture D->E F Purify by Column Chromatography E->F G Characterize Product (NMR, MS, etc.) F->G

Caption: A typical experimental workflow for microwave-assisted β-lactam synthesis.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of β-lactams. The protocols and data presented here demonstrate the capability of this technology to accelerate reaction rates, improve yields, and control stereochemical outcomes. For researchers in drug development, these methods offer a rapid and efficient route to novel β-lactam derivatives for biological screening and lead optimization. The continued exploration of microwave-assisted organic synthesis is expected to further contribute to the development of new therapeutic agents.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-(4-Fluorobenzyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 4-(4-fluorobenzyl)azetidin-2-one, a key intermediate in the development of various pharmaceutical compounds. The protocol herein details a robust and scalable synthetic route, focusing on the well-established Staudinger [2+2] cycloaddition. This application note includes detailed experimental procedures, data presentation in tabular format for clarity, and visual diagrams to illustrate the reaction pathway and workflow, ensuring reproducibility and ease of understanding for researchers in the field of medicinal chemistry and process development.

Introduction

Azetidin-2-ones, commonly known as β-lactams, are a critical class of heterocyclic compounds renowned for their presence in a wide array of antibiotic agents. The specific derivative, this compound, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications, including cholesterol absorption inhibitors and enzyme inhibitors. The presence of the fluorine atom can significantly enhance the metabolic stability and binding affinity of the final drug candidates.

The synthetic strategy outlined in this document is centered around the Staudinger cycloaddition, a reliable method for the formation of the β-lactam ring through the reaction of a ketene with an imine.[1] This approach is amenable to large-scale production and offers good control over the product formation.

Synthesis Pathway

The synthesis of this compound is achieved via a two-step process. The first step involves the preparation of 4-fluorophenylacetyl chloride from commercially available 4-fluorophenylacetic acid. The subsequent step is the core Staudinger [2+2] cycloaddition, where the in-situ generated ketene from 4-fluorophenylacetyl chloride reacts with an appropriate imine to yield the target azetidin-2-one. For the synthesis of an N-unsubstituted azetidinone, an N-silyl imine is a common choice, which is hydrolyzed during the work-up.

Synthesis Pathway cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Staudinger Cycloaddition 4-Fluorophenylacetic_acid 4-Fluorophenylacetic Acid 4-Fluorophenylacetyl_chloride 4-Fluorophenylacetyl Chloride 4-Fluorophenylacetic_acid->4-Fluorophenylacetyl_chloride Toluene, Reflux Thionyl_chloride SOCl₂ Ketene Ketene (in-situ) 4-Fluorophenylacetyl_chloride->Ketene Et₃N, CH₂Cl₂ Imine N-(Trimethylsilyl)methanimine Triethylamine Et₃N Target_Compound This compound KeteneImine KeteneImine KeteneImine->Target_Compound [2+2] Cycloaddition

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents for reactions should be anhydrous. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Step 1: Preparation of 4-Fluorophenylacetyl Chloride

This procedure details the conversion of 4-fluorophenylacetic acid to its corresponding acid chloride.[2]

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 4-fluorophenylacetic acid (154.1 g, 1.0 mol).

  • Add anhydrous toluene (500 mL) to the flask and stir to dissolve the acid.

  • Slowly add thionyl chloride (130.9 g, 1.1 mol, 80.2 mL) dropwise to the solution at room temperature over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by GC-MS for the disappearance of the starting acid.

  • After the reaction is complete, cool the mixture to room temperature.

  • Distill off the excess thionyl chloride and toluene under reduced pressure.

  • The crude 4-fluorophenylacetyl chloride is then purified by vacuum distillation to yield a clear, pale yellow liquid.

Table 1: Reagents and Expected Yield for Step 1

ReagentMolar Mass ( g/mol )Amount (g)Moles
4-Fluorophenylacetic Acid154.14154.11.0
Thionyl Chloride118.97130.91.1
Product Molar Mass ( g/mol ) Expected Yield (g) Yield (%)
4-Fluorophenylacetyl Chloride172.59155-16490-95
Step 2: Synthesis of this compound via Staudinger Cycloaddition

This protocol describes the [2+2] cycloaddition of the in-situ generated ketene with an N-trimethylsilylimine.

Procedure:

  • To a 5 L three-necked round-bottom flask, under a nitrogen atmosphere, add anhydrous dichloromethane (2 L).

  • Add a solution of N-(trimethylsilyl)methanimine (prepared separately or used as a commercially available solution, ~1.0 M in a suitable solvent, 1.05 mol).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve 4-fluorophenylacetyl chloride (172.6 g, 1.0 mol) in anhydrous dichloromethane (500 mL).

  • To the cooled imine solution, slowly and simultaneously add the 4-fluorophenylacetyl chloride solution and a solution of triethylamine (106.2 g, 1.05 mol, 146 mL) in anhydrous dichloromethane (500 mL) via two separate addition funnels over a period of 2 hours, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.

  • Slowly warm the reaction mixture to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (1 L).

  • Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 500 mL), saturated aqueous sodium bicarbonate solution (2 x 500 mL), and brine (1 x 500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white to off-white solid.

Table 2: Reagents and Expected Yield for Step 2

ReagentMolar Mass ( g/mol )Amount (g)Moles
4-Fluorophenylacetyl Chloride172.59172.61.0
N-(Trimethylsilyl)methanimine101.24106.31.05
Triethylamine101.19106.21.05
Product Molar Mass ( g/mol ) Expected Yield (g) Yield (%)
This compound179.19107.5-125.460-70

Data Presentation

The synthesized this compound should be characterized by standard analytical techniques.

Table 3: Analytical Data for this compound

AnalysisExpected Result
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.20-7.15 (m, 2H, Ar-H), 7.05-6.95 (m, 2H, Ar-H), 6.0 (br s, 1H, NH), 3.80-3.70 (m, 1H, CH-CH₂), 3.15 (dd, J = 15.0, 5.0 Hz, 1H, CH₂-Ar), 2.95 (dd, J = 15.0, 2.5 Hz, 1H, CH₂-Ar), 2.80-2.70 (m, 2H, CH₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 169.0 (C=O), 162.0 (d, J=245 Hz, C-F), 134.0 (d, J=3 Hz, C-Ar), 130.5 (d, J=8 Hz, CH-Ar), 115.5 (d, J=21 Hz, CH-Ar), 50.0 (CH), 42.0 (CH₂-Ar), 38.0 (CH₂)
IR (KBr, cm⁻¹)ν: 3250 (N-H stretch), 1740 (C=O, β-lactam stretch), 1600, 1510 (C=C, aromatic stretch)
Mass Spec. (ESI+)m/z: 180.08 [M+H]⁺, 202.06 [M+Na]⁺
Purity (HPLC)>98%

Visualizations

Staudinger_Reaction_Mechanism Ketene 4-Fluorophenylketene (R-CH=C=O) Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Nucleophilic attack by imine nitrogen Imine N-Silylimine (CH₂=NSiMe₃) Imine->Zwitterion Azetidinone_Ring Azetidin-2-one Ring (after hydrolysis) Zwitterion->Azetidinone_Ring Ring closure

Figure 2: Simplified mechanism of the Staudinger cycloaddition.

Experimental_Workflow Start Start: Reagent Preparation Acid_Chloride_Formation Step 1: 4-Fluorophenylacetyl Chloride Synthesis Start->Acid_Chloride_Formation Purification_1 Vacuum Distillation Acid_Chloride_Formation->Purification_1 Staudinger_Reaction Step 2: Staudinger [2+2] Cycloaddition at -78°C Purification_1->Staudinger_Reaction Workup Aqueous Work-up Staudinger_Reaction->Workup Purification_2 Column Chromatography or Recrystallization Workup->Purification_2 Analysis Characterization (NMR, MS, IR, HPLC) Purification_2->Analysis Final_Product Final Product: This compound Analysis->Final_Product

Figure 3: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Thionyl chloride is corrosive and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 4-Fluorophenylacetyl chloride is a lachrymator and corrosive. Handle with care in a fume hood.

  • Triethylamine is flammable and has a strong odor. Use in a well-ventilated area.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • The reaction should be carried out under an inert atmosphere to prevent moisture from interfering with the reagents.

  • The use of a dry ice/acetone bath requires caution. Wear cryogenic gloves when handling dry ice.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound. The described Staudinger cycloaddition approach is efficient and yields the desired product in good purity and yield. The provided data and visualizations are intended to facilitate the successful implementation of this synthesis in a laboratory setting for research and development purposes. Careful adherence to the experimental procedures and safety precautions is essential for obtaining the desired results in a safe manner.

References

Application Notes and Protocols for 4-(4-Fluorobenzyl)azetidin-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidin-2-ones, commonly known as β-lactams, represent a critical pharmacophore in medicinal chemistry. The strained four-membered ring is a key feature in a wide array of clinically significant drugs, most notably the penicillin and cephalosporin classes of antibiotics.[1][2] Beyond their antibacterial prowess, substituted azetidin-2-ones have garnered significant attention for their diverse biological activities, including roles as anticancer, anti-inflammatory, antiviral, and enzyme inhibitory agents.[1][3][4] The substituent at the 4-position of the azetidin-2-one ring plays a pivotal role in modulating the compound's biological and pharmacological properties.[5] This document provides detailed application notes and protocols for the potential use of a specific analog, 4-(4-Fluorobenzyl)azetidin-2-one, in medicinal chemistry research and drug development, based on the established activities of structurally related compounds. While specific data for this compound is limited in publicly available literature, its structural motifs suggest several promising avenues for investigation.

Potential Applications in Medicinal Chemistry

The this compound scaffold holds potential in several therapeutic areas based on the known activities of related azetidin-2-one derivatives.

Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative effects of azetidin-2-one derivatives against various cancer cell lines.[3][6] The proposed mechanism for some of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. The benzyl group at the C4 position can mimic the structural features of known tubulin inhibitors.

Antimicrobial Activity

The β-lactam ring is the cornerstone of a major class of antibiotics. While many potent antibiotics feature bicyclic β-lactam systems, monocyclic β-lactams have also shown significant antibacterial and antifungal activity.[4] The 4-(4-Fluorobenzyl) substituent could influence the spectrum and potency of antimicrobial action.

Enzyme Inhibition

The strained amide bond of the β-lactam ring makes it an effective acylating agent for serine proteases.[5][7] Azetidin-2-one derivatives have been investigated as inhibitors of various enzymes, including human leukocyte elastase, thrombin, and cholinesterases.[8] The specific substituents on the ring are crucial for determining the target enzyme and inhibitory potency.

Quantitative Data Summary

Compound ClassTargetAssayActivity (IC₅₀/EC₅₀/MIC)Reference
4-Alkylidene-β-lactamsHuman Leukocyte ElastaseChromogenic Substrate4 µM[7]
4-Alkylidene-β-lactamsGelatinase MMP-2Gelatin Zymography60 µM[7]
Pyrazinamide condensed azetidinonesAcetylcholinesterase (AChE)In vitro enzyme inhibition0.09 µM[8]
Pyrazinamide condensed azetidinonesButyrylcholinesterase (BuChE)In vitro enzyme inhibition3.3 µM[8]
N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-onesHuman Coronavirus (229E)Antiviral Assay45 µM[3]
1,3,4-Oxadiazole/Thiadiazole Azetidin-2-one DerivativesMCF-7 (Breast Cancer)MTT Assay89-94% inhibition (at 0.1-2 µM)[6]
1,3,4-Oxadiazole/Thiadiazole Azetidin-2-one DerivativesVarious BacteriaSerial Tube DilutionMIC: 3.34 µM - 3.71 µM[6]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound, based on established methodologies for this class of compounds.

Protocol 1: Synthesis via Staudinger Cycloaddition

The Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine, is a widely used method for the synthesis of β-lactams.[1]

Materials:

  • 4-Fluorobenzyl bromide

  • Sodium azide

  • Triphenylphosphine

  • 4-Fluorobenzaldehyde

  • Ammonia solution

  • Phenoxyacetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 4-Fluorobenzyl Azide: React 4-fluorobenzyl bromide with sodium azide in a suitable solvent (e.g., DMF) to yield 4-fluorobenzyl azide.

  • Synthesis of the Imine:

    • Prepare the corresponding imine by reacting 4-fluorobenzaldehyde with an ammonia solution.

    • Alternatively, for N-substituted analogs, react 4-fluorobenzaldehyde with the desired primary amine.

  • Staudinger Reaction:

    • Dissolve the imine in anhydrous DCM.

    • In a separate flask, prepare the ketene in situ by reacting phenoxyacetyl chloride with triethylamine in anhydrous DCM at 0°C.

    • Slowly add the ketene solution to the imine solution at 0°C with constant stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure of the purified this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Starting Materials cluster_reaction Staudinger Cycloaddition cluster_workup Work-up & Purification Imine Imine (from 4-Fluorobenzaldehyde) Reaction_Vessel Reaction in DCM Imine->Reaction_Vessel 1. Dissolve Ketene_Precursor Phenoxyacetyl Chloride + Et3N Ketene_Precursor->Reaction_Vessel 2. Add dropwise at 0°C Washing Washing (Water, Brine) Reaction_Vessel->Washing 3. Reaction Completion Drying Drying (Na2SO4) Washing->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product This compound Purification->Product

Figure 1. General workflow for the synthesis of this compound via Staudinger cycloaddition.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7).

Materials:

  • Human breast cancer cell line (e.g., MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Cell_Culture MCF-7 Cell Culture Cell_Seeding Seed cells in 96-well plate Cell_Culture->Cell_Seeding Compound_Prep Prepare serial dilutions of This compound Cell_Seeding->Compound_Prep Treatment Treat cells and incubate Compound_Prep->Treatment MTT_Addition Add MTT solution Treatment->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Data_Analysis Measure absorbance and calculate IC50 Formazan_Solubilization->Data_Analysis

Figure 2. Experimental workflow for in vitro anticancer activity screening using the MTT assay.

Potential Mechanism of Action: Tubulin Polymerization Inhibition

Based on the structure-activity relationships of similar compounds, a plausible mechanism of action for the anticancer effects of this compound is the inhibition of tubulin polymerization.

G Compound This compound Tubulin Tubulin Dimers Compound->Tubulin Binds to colchicine binding site Microtubules Microtubules Compound->Microtubules Inhibits Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Assembly Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Figure 3. Proposed signaling pathway for the anticancer activity of this compound via inhibition of tubulin polymerization.

Conclusion

This compound represents a promising scaffold for medicinal chemistry exploration. Based on the extensive literature on related azetidin-2-one derivatives, this compound warrants investigation for its potential anticancer, antimicrobial, and enzyme inhibitory activities. The provided protocols offer a foundational framework for initiating such studies. Further research, including synthesis, in-depth biological evaluation, and structure-activity relationship studies, is necessary to fully elucidate the therapeutic potential of this and related compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Fluorobenzyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Fluorobenzyl)azetidin-2-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure completion.[1]
Degradation of starting materials or productEnsure all reagents and solvents are pure and dry. The strained β-lactam ring can be susceptible to ring-opening, especially under acidic or basic conditions.[2]
Ineffective cyclizationThe choice of base and solvent is crucial for the cyclization step. Triethylamine is commonly used, and solvents like dioxane or dichloromethane are often employed.[3][4] Consider using a stronger, non-nucleophilic base if cyclization is sluggish.
Presence of Multiple Spots on TLC (Impure Product) Formation of side productsCommon side reactions in β-lactam synthesis include the formation of dimers or polymers. Purification by column chromatography or recrystallization is often necessary.
Unreacted starting materialsOptimize reaction time and temperature to drive the reaction to completion.
IsomerizationThe stereochemistry of the azetidin-2-one ring can be influenced by reaction conditions. The cis/trans ratio can be determined by analyzing the coupling constants between H-3 and H-4 protons in the 1H NMR spectrum.[5]
Reaction Fails to Initiate Poor quality of reagentsUse freshly distilled solvents and high-purity reagents. Moisture can be particularly detrimental to many of the reagents used in β-lactam synthesis.
Incorrect reaction temperatureSome steps, like the formation of ketenes or the addition of reagents, can be highly temperature-sensitive. Ensure precise temperature control as specified in the protocol.[1]
Difficulty in Product Purification Product is an oil or difficult to crystallizeIf recrystallization is challenging, column chromatography on silica gel is a common alternative for purifying azetidin-2-ones.
Co-elution of impuritiesAdjust the solvent system for column chromatography to improve separation. A gradient elution might be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the azetidin-2-one ring?

A1: The Staudinger synthesis, which is a [2+2] cycloaddition between a ketene and an imine, is a widely used and versatile method for constructing the β-lactam ring of azetidin-2-ones.[5] Another common approach involves the cyclization of β-amino acids or their derivatives.[4]

Q2: How can I confirm the formation of the this compound product?

A2: The formation of the product can be confirmed by various spectroscopic techniques. In the Infrared (IR) spectrum, a characteristic carbonyl stretching frequency for the β-lactam ring is typically observed between 1730-1770 cm⁻¹. In the ¹H NMR spectrum, you should observe signals corresponding to the protons on the azetidinone ring and the 4-fluorobenzyl group. The chemical shifts and coupling constants of the ring protons are particularly informative for structure elucidation and stereochemical assignment.[6] Mass spectrometry can be used to confirm the molecular weight of the product.

Q3: What are the critical reaction parameters to control during the synthesis?

A3: Key parameters to control include:

  • Temperature: Many steps are performed at low temperatures (e.g., 0 °C or below) to control reactivity and minimize side reactions.[1]

  • Moisture and Air: Reactions are typically run under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent hydrolysis of sensitive reagents and intermediates.

  • Rate of Addition: Slow, dropwise addition of reagents is often necessary to maintain control over the reaction exotherm and prevent the formation of byproducts.[7]

  • Stoichiometry: Precise control of the molar ratios of reactants is essential for achieving high yields.

Q4: My reaction has stalled. What can I do?

A4: If the reaction is not proceeding to completion, you could consider the following:

  • Increase Reaction Time: Continue to stir the reaction for a longer period, monitoring by TLC.

  • Gently Increase Temperature: A modest increase in temperature may help to drive the reaction forward, but be cautious as this can also promote side reactions.

  • Add More Reagent: If one of the reagents is being consumed by a side reaction, a small additional charge of that reagent might be beneficial.

Experimental Protocols

General Protocol for Staudinger [2+2] Cycloaddition

This protocol is a generalized procedure based on the Staudinger reaction for the synthesis of 4-substituted azetidin-2-ones.

  • Imine Formation:

    • Dissolve the appropriate aldehyde (e.g., 4-fluorobenzaldehyde) and amine in a suitable solvent (e.g., toluene or dichloromethane).

    • Add a dehydrating agent (e.g., anhydrous MgSO₄ or Na₂SO₄) and stir at room temperature until imine formation is complete (monitored by TLC or NMR).

    • Filter off the dehydrating agent and concentrate the solution under reduced pressure to obtain the crude imine, which can be used directly in the next step.

  • Keten Formation and Cycloaddition:

    • In a separate flask under an inert atmosphere, dissolve the corresponding acid chloride (e.g., acetyl chloride) in an anhydrous solvent (e.g., dichloromethane).

    • Cool the solution to 0 °C.

    • Slowly add a tertiary amine base (e.g., triethylamine) to generate the ketene in situ.

    • To this solution, add a solution of the previously prepared imine in the same solvent dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1N HCl), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis Steps cluster_troubleshooting Troubleshooting Logic start Start: Reagents & Solvents imine_formation Imine Formation start->imine_formation ketene_cycloaddition Ketene-Imine Cycloaddition imine_formation->ketene_cycloaddition workup Aqueous Work-up ketene_cycloaddition->workup check_yield Low/No Yield? ketene_cycloaddition->check_yield check_reaction Reaction Stalled? ketene_cycloaddition->check_reaction purification Purification workup->purification check_purity Impure Product? workup->check_purity product Final Product purification->product solution_yield Optimize Conditions: - Monitor Reaction - Check Reagent Quality - Vary Base/Solvent check_yield->solution_yield Yes solution_purity Improve Purification: - Recrystallization - Column Chromatography check_purity->solution_purity Yes solution_stalled Adjust Parameters: - Increase Time/Temp - Add Reagent check_reaction->solution_stalled Yes

Caption: Experimental workflow and troubleshooting logic for the synthesis of this compound.

signaling_pathway cluster_reaction Staudinger [2+2] Cycloaddition Pathway reagents Amine + Aldehyde imine Imine Intermediate reagents->imine Dehydration cycloaddition [2+2] Cycloaddition imine->cycloaddition acid_chloride Acid Chloride + Base ketene Ketene Intermediate acid_chloride->ketene Elimination ketene->cycloaddition product Azetidin-2-one cycloaddition->product

Caption: Key intermediates in the Staudinger synthesis of azetidin-2-ones.

References

Technical Support Center: Optimizing β-Lactam Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for beta-lactam synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the successful formation of β-lactams.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing β-lactams?

A1: The Staudinger ketene-imine cycloaddition is the most widely used method for synthesizing β-lactams due to the ready availability of the starting materials (imines and ketenes or their precursors).[1][2][3][4][5] This [2+2] cycloaddition reaction forms the characteristic four-membered ring of the β-lactam.

Q2: What are the key factors that influence the stereoselectivity (cis/trans isomerism) of the Staudinger reaction?

A2: The stereochemical outcome of the Staudinger reaction is highly dependent on several factors, including the choice of solvent, reaction temperature, the electronic properties of substituents on both the ketene and the imine, and the order of reagent addition.[6][7] Generally, non-polar solvents tend to favor the formation of cis-β-lactams, while polar solvents facilitate the formation of trans-β-lactams.[6]

Q3: My β-lactam ring is hydrolyzing during the reaction or workup. What can I do to prevent this?

A3: The β-lactam ring is susceptible to hydrolysis due to significant ring strain.[8][9] To minimize hydrolysis, it is crucial to work under anhydrous conditions and use non-aqueous workup procedures where possible. If an aqueous workup is necessary, it should be performed quickly at low temperatures with neutral pH. The stability of the β-lactam is also influenced by its structure; for instance, fusion to a second ring can increase strain and reactivity towards hydrolysis.[8][10]

Q4: What are some common catalysts used to improve yield and enantioselectivity?

A4: A variety of catalysts can be employed to enhance β-lactam synthesis. Chiral nucleophilic catalysts, such as benzoylquinine and planar-chiral derivatives of 4-(pyrrolidino)pyridine, are effective for asymmetric Staudinger reactions.[5][11] N-heterocyclic carbenes (NHCs) have also emerged as excellent catalysts for the asymmetric synthesis of β-lactams.[6] Additionally, recent breakthroughs have shown that nickel catalysts can be used for the asymmetric synthesis of β-lactams from abundant hydrocarbon sources.[12]

Q5: How do protecting groups affect the outcome of the reaction?

A5: Protecting groups on the imine or ketene precursors can significantly influence the reaction's stereoelectronics and kinetics.[13] For instance, the use of an N-triflyl protecting group on the imine is crucial for reactions that preferentially yield trans β-lactams, whereas N-tosyl imines tend to favor the formation of cis isomers.[11][14] The choice of protecting group can also impact the stability of intermediates and prevent unwanted side reactions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive reagents (e.g., hydrolyzed acid chloride).- Ketene polymerization.- Unsuitable reaction temperature.- Incorrect solvent.- Use freshly distilled or purified reagents.- Generate the ketene in situ at low temperatures.- Optimize the reaction temperature; some reactions require cooling to -78°C while others proceed at room temperature or with heating.[14]- Screen different solvents; start with a non-polar solvent like dichloromethane or toluene.
Poor Diastereoselectivity (mixture of cis/trans isomers) - Suboptimal solvent polarity.- Reaction temperature is too high, allowing for isomerization of the zwitterionic intermediate.- Electronic effects of substituents are not strongly directing.- For cis products, use non-polar solvents. For trans products, polar solvents are generally preferred.[6]- Lower the reaction temperature to favor the kinetic product.- Modify the electronic properties of the imine or ketene. Electron-donating groups on the ketene and electron-withdrawing groups on the imine favor cis formation.[4]
Formation of Byproducts - Hydrolysis of the β-lactam ring.- Polymerization of the ketene.- Side reactions of functional groups on the starting materials.- Ensure strictly anhydrous conditions throughout the reaction and workup.- Add the acid chloride slowly to the imine and base solution to keep the ketene concentration low.- Use appropriate protecting groups for sensitive functionalities on your substrates.[15]
Difficulty in Product Purification - Product co-elutes with starting materials or byproducts.- Product is unstable on silica gel.- Consider alternative purification methods such as crystallization or preparative HPLC.- Use a different stationary phase for chromatography (e.g., alumina) or deactivate silica gel with a small amount of triethylamine in the eluent.- Affinity chromatography can be an option for certain β-lactam-containing molecules like β-lactamases.[16]

Data on Reaction Conditions

The stereochemical outcome of the Staudinger cycloaddition is highly sensitive to the reaction conditions. The following table summarizes the effect of different solvents and temperatures on the cis/trans ratio of β-lactam formation in a specific experimental setup.

Table 1: Effect of Solvent and Temperature on β-Lactam Diastereoselectivity [7]

ExperimentSolventBaseMethodTemperature (°C)Time (min)cis-Isomer (%)trans-Isomer (%)
1BenzeneN-Methylmorpholine (NMM)Microwave45-5047030
2ChlorobenzeneNMMMicrowave95-10055-1090-95
3ChlorobenzeneNMMOil BathRT to 90155050

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Synthesis of trans-β-Lactams via Staudinger Cycloaddition [14]

This protocol is adapted from the synthesis of polyaromatic substituted β-lactams.

  • Preparation of Imine Solution: Dissolve the imine (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (15 mL) in a flame-dried, three-necked flask equipped with a nitrogen inlet and a dropping funnel.

  • Cooling: Cool the solution to -78°C in a dry ice/acetone bath with constant stirring.

  • Addition of Acid Chloride: Dissolve the acid chloride (e.g., acetoxy, phenoxy, or phthalimido acid chloride) (1.2 mmol) in anhydrous dichloromethane (10 mL) and add it dropwise to the imine solution over a period of 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 8-12 hours.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the trans-β-lactam.

Protocol 2: N-Heterocyclic Carbene (NHC) Catalyzed Asymmetric Synthesis of cis-β-Lactams [6]

This is a general representation of an NHC-catalyzed Staudinger reaction.

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the NHC precursor (e.g., a chiral triazolium salt) (0.1 mmol) and a suitable base (e.g., potassium tert-butoxide) (0.1 mmol) to anhydrous toluene (5 mL). Stir the mixture at room temperature for 30 minutes to generate the active NHC catalyst.

  • Reactant Addition: Dissolve the N-protected imine (e.g., N-Boc-arylaldimine) (1.0 mmol) in anhydrous toluene (5 mL) and add it to the catalyst mixture.

  • Ketene Addition: Generate the ketene in situ or add a solution of a stable ketene (e.g., arylketene) (1.2 mmol) in anhydrous toluene (5 mL) dropwise to the reaction mixture at a controlled temperature (e.g., 0°C).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched cis-β-lactam.

Visual Guides

Staudinger_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Imine Imine (R1-CH=N-R2) Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene (R3R4C=C=O) Ketene->Zwitterion BetaLactam β-Lactam Zwitterion->BetaLactam Conrotatory Ring Closure

Caption: General mechanism of the Staudinger [2+2] cycloaddition.

Troubleshooting_Workflow Start Start: Low Yield or Poor Selectivity CheckReagents Check Reagent Purity & Anhydrous Conditions Start->CheckReagents OptimizeTemp Optimize Temperature CheckReagents->OptimizeTemp Reagents OK Failure Re-evaluate Substrate Scope CheckReagents->Failure Reagents Poor ChangeSolvent Change Solvent OptimizeTemp->ChangeSolvent No Improvement Success Successful Optimization OptimizeTemp->Success Improved UseCatalyst Consider a Catalyst ChangeSolvent->UseCatalyst No Improvement ChangeSolvent->Success Improved UseCatalyst->Success Improved UseCatalyst->Failure No Improvement

Caption: Troubleshooting workflow for optimizing β-lactam synthesis.

Experimental_Workflow A 1. Prepare Imine Solution (Imine + Base in Solvent) B 2. Control Temperature (e.g., cool to -78°C) A->B C 3. In-situ Ketene Generation/ Slow Addition of Precursor B->C D 4. Reaction Monitoring (TLC/LC-MS) C->D E 5. Aqueous Workup (Quenching & Extraction) D->E F 6. Purification (Chromatography/Crystallization) E->F G 7. Characterization (NMR, MS, etc.) F->G

Caption: A typical experimental workflow for β-lactam formation.

References

Technical Support Center: Staudinger Cycloaddition for Azetidinone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and challenges encountered during the Staudinger cycloaddition for the synthesis of azetidinones (β-lactams).

Frequently Asked Questions (FAQs)

1. What is the Staudinger cycloaddition and why is it used for azetidinone synthesis?

The Staudinger cycloaddition, discovered by Hermann Staudinger in 1907, is a [2+2] cycloaddition reaction between a ketene and an imine to form a β-lactam (azetidinone).[1] This reaction is of significant importance in organic synthesis, particularly for the construction of the core ring structure of β-lactam antibiotics like penicillins and cephalosporins.

2. What is the general mechanism of the Staudinger cycloaddition?

The reaction proceeds through a two-step mechanism. The first step involves a nucleophilic attack by the imine nitrogen on the central carbon of the ketene, forming a zwitterionic intermediate.[1][2] This intermediate then undergoes a conrotatory ring closure in the second step to yield the four-membered β-lactam ring.

3. What are the most common side reactions in the Staudinger cycloaddition?

The most frequently encountered side reactions include:

  • Ketene Polymerization and Dimerization: Ketenes, especially those that are not highly substituted, are prone to self-reaction.

  • Imine Hydrolysis: The imine starting material can hydrolyze back to its corresponding aldehyde/ketone and amine in the presence of water.

  • [4+2] Cycloaddition: When using α,β-unsaturated imines or ketenes, a [4+2] cycloaddition can occur, leading to the formation of dihydropyridinones instead of the desired β-lactam.[3]

  • Enamine Formation: If secondary amine impurities are present, or if the reaction conditions promote their formation, enamines can be generated from enolizable aldehydes or ketones.

  • Incorrect Stereochemistry (cis/trans isomerization): While not a side reaction in the sense of forming a different molecule, the formation of the undesired stereoisomer is a common issue that needs to be controlled.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired β-Lactam
Possible Cause Troubleshooting Steps
Ketene Polymerization/Dimerization Ketenes are highly reactive and can polymerize or dimerize if their concentration becomes too high or if they are not trapped quickly by the imine. To mitigate this, generate the ketene in situ by slow addition of the acyl chloride to a solution containing the imine and a tertiary amine base. This ensures a low stationary concentration of the ketene.[4][5]
Imine Hydrolysis Ensure all reactants and solvents are scrupulously dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from hydrolyzing the imine.
Unreactive Starting Materials The electronic properties of the substituents on both the ketene and the imine can significantly affect the reaction rate. Electron-donating groups on the imine and electron-withdrawing groups on the ketene generally accelerate the initial nucleophilic attack.[2] Consider modifying the substituents if reactivity is low.
Steric Hindrance Bulky substituents on either the ketene or the imine can sterically hinder the cycloaddition. If possible, consider using less sterically demanding starting materials.
Problem 2: Formation of Undesired Stereoisomers (Poor Diastereoselectivity)
Possible Cause Troubleshooting Steps
Imine Isomerization (E/Z) The stereochemistry of the starting imine plays a crucial role in determining the final product's stereochemistry. Generally, (E)-imines lead to cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams. The isomerization of the imine can be influenced by temperature and solvent. Lowering the reaction temperature can sometimes suppress this isomerization.
Zwitterionic Intermediate Isomerization The zwitterionic intermediate can isomerize before ring closure. The lifetime of this intermediate is influenced by the solvent. Polar solvents can stabilize the zwitterion, allowing more time for isomerization to the thermodynamically more stable trans product.[6] Conversely, non-polar solvents often favor the kinetically formed cis product.
Reaction Temperature Higher temperatures can provide the energy needed for the isomerization of both the imine and the zwitterionic intermediate, often leading to a higher proportion of the trans isomer. To favor the cis isomer, running the reaction at lower temperatures is generally recommended.
Problem 3: Formation of a [4+2] Cycloaddition Product (Dihydropyridinone)
Possible Cause Troubleshooting Steps
Use of α,β-Unsaturated Reactants This side reaction is specific to the use of α,β-unsaturated imines or ketenes. The periselectivity ([2+2] vs. [4+2]) is influenced by the substituents and the reaction conditions.[3] To favor the desired [2+2] cycloaddition, consider modifying the electronic nature of the substituents or changing the solvent. In some cases, Lewis acid catalysis can influence the reaction pathway.[6][7]

Quantitative Data on Reaction Parameters

The following tables summarize the impact of various reaction parameters on the yield and diastereoselectivity of the Staudinger cycloaddition.

Table 1: Effect of Solvent on Diastereoselectivity

SolventPolarityTypical Outcome
Dichloromethane (CH₂Cl₂)Polar aproticOften gives a mixture of cis and trans isomers.
TolueneNon-polarGenerally favors the formation of the cis isomer.
Tetrahydrofuran (THF)Polar aproticCan favor the formation of the trans isomer due to stabilization of the zwitterionic intermediate.
Acetonitrile (CH₃CN)Polar aproticTends to favor the formation of the trans isomer.

Table 2: Effect of Temperature on Diastereoselectivity

TemperatureTypical Outcome
Low (-78 °C to 0 °C)Favors the kinetically controlled cis product.
Room TemperatureCan lead to mixtures of cis and trans isomers.
High (Reflux)Often favors the thermodynamically more stable trans product.

Experimental Protocols

Protocol 1: General Procedure for the Staudinger Cycloaddition with in situ Ketene Generation

This protocol is a general guideline for performing the Staudinger cycloaddition while minimizing ketene polymerization.

Materials:

  • Acyl chloride (1.0 eq)

  • Imine (1.0 eq)

  • Triethylamine (Et₃N) or other suitable tertiary amine base (1.2 eq)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

  • Under an inert atmosphere, dissolve the imine and the tertiary amine base in the anhydrous solvent in a flame-dried flask.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Dissolve the acyl chloride in a separate portion of the anhydrous solvent.

  • Add the acyl chloride solution dropwise to the stirred imine solution over a period of 1-2 hours using a syringe pump.

  • After the addition is complete, allow the reaction to stir at the same temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction Pathways

Staudinger_Pathways cluster_main Desired [2+2] Pathway cluster_side1 Side Reaction: Ketene Dimerization cluster_side2 Side Reaction: [4+2] Cycloaddition A Imine + Ketene B Zwitterionic Intermediate A->B Nucleophilic Attack C β-Lactam ([2+2] Product) B->C Ring Closure D 2 x Ketene E Diketene Dimer D->E [2+2] Cycloaddition F α,β-Unsaturated Imine + Ketene G [4+2] Intermediate F->G Concerted or Stepwise H Dihydropyridinone ([4+2] Product) G->H

Caption: Desired and competing reaction pathways in the Staudinger cycloaddition.

Troubleshooting Workflow

Troubleshooting_Workflow Start Staudinger Reaction Performed Analysis Analyze Crude Product (TLC, NMR, MS) Start->Analysis Problem Identify Problem Analysis->Problem LowYield Low/No Yield Problem->LowYield Low Yield WrongStereo Incorrect Stereoisomer Problem->WrongStereo Wrong Isomer SideProduct Unexpected Side Product Problem->SideProduct Side Product End Successful Synthesis Problem->End Desired Outcome Solution1 Optimize Ketene Generation (in situ, slow addition) Check Reactant Purity and Dryness LowYield->Solution1 Solution2 Adjust Temperature Change Solvent Polarity WrongStereo->Solution2 Solution3 Identify Side Product Structure Modify Reactants or Conditions to Avoid SideProduct->Solution3 Solution1->Start Solution2->Start Solution3->Start

References

Improving yield and purity of 4-(4-Fluorobenzyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of 4-(4-Fluorobenzyl)azetidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of β-lactams, including this compound, is the Staudinger cycloaddition.[1][2][3] This reaction involves the [2+2] cycloaddition of a ketene with an imine.[1][2] For this specific compound, the reaction would typically involve the reaction of a suitable ketene precursor with an imine derived from 4-fluorobenzaldehyde.

Q2: What are the critical parameters affecting the yield and purity of the final product?

A2: Several factors can significantly impact the outcome of the synthesis:

  • Purity of Reactants and Solvents: The presence of moisture or impurities in the starting materials (imine and ketene precursor) and solvents can lead to side reactions and a decrease in yield and purity.

  • Reaction Temperature: Temperature control is crucial, as side reactions, such as the polymerization of the ketene, can occur at higher temperatures.[3]

  • Rate of Addition: Slow, controlled addition of the ketene precursor is often necessary to maintain a low concentration of the reactive ketene intermediate and minimize side reactions.

  • Choice of Base: In the in-situ generation of ketene from an acyl chloride, the choice and stoichiometry of the base (e.g., triethylamine) are critical to avoid side reactions.[4][5]

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent the degradation of reagents and intermediates by atmospheric moisture and oxygen.

Q3: What are the expected stereochemical outcomes of the Staudinger reaction for this synthesis?

A3: The Staudinger reaction can produce both cis and trans diastereomers. The stereochemical outcome is influenced by several factors, including the geometry of the imine ((E) or (Z)), the substituents on the ketene, and the reaction conditions.[1] Generally, (E)-imines tend to yield cis β-lactams, while (Z)-imines favor the formation of trans β-lactams.[1] The electronic properties of the ketene substituents also play a role, with electron-donating groups often favoring cis products and electron-withdrawing groups favoring trans products.[3]

Q4: How can I effectively purify the crude this compound?

A4: Purification is typically achieved through a combination of techniques:

  • Work-up: An initial aqueous work-up is usually performed to remove the base hydrochloride and other water-soluble impurities.

  • Recrystallization: This is a common and effective method for purifying solid β-lactams. The choice of solvent is critical and may require some experimentation. Common solvent systems include ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water.

  • Column Chromatography: For more challenging separations or to isolate pure diastereomers, column chromatography on silica gel is frequently employed.[6] A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Degradation of starting materials or reagents. 2. Presence of moisture in the reaction. 3. Incorrect reaction temperature. 4. Inefficient ketene formation. 5. Side reactions, such as ketene dimerization or polymerization. 1. Ensure the purity of the imine and acyl chloride. Use freshly distilled/purified reagents if necessary. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar). 3. Optimize the reaction temperature. For many Staudinger reactions, low temperatures (e.g., 0 °C to room temperature) are preferred. 4. Ensure the correct stoichiometry of the base (e.g., triethylamine) is used for in-situ ketene generation. Consider using a stronger, non-nucleophilic base if needed. 5. Add the acyl chloride solution dropwise to the imine solution to maintain a low concentration of the ketene.
Low Purity/Presence of Multiple Spots on TLC 1. Formation of diastereomers (cis/trans). 2. Presence of unreacted starting materials. 3. Formation of side products (e.g., from ketene reacting with itself or the base). 4. Decomposition of the product during work-up or purification. 1. This is common. The diastereomers may need to be separated by careful column chromatography or fractional recrystallization. 2. Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or temperature slightly. 3. Optimize reaction conditions (temperature, addition rate) to minimize side reactions. Ensure the base is added correctly and is of high purity. 4. β-lactam rings can be sensitive to acidic or basic conditions, especially at elevated temperatures. Perform work-up and purification under mild conditions.
Difficulty in Isolating the Product 1. Product is an oil or low-melting solid. 2. Product is highly soluble in the work-up/extraction solvent. 3. Formation of an emulsion during aqueous work-up. 1. If recrystallization is difficult, purify by column chromatography. 2. Use a different extraction solvent or perform multiple extractions with smaller volumes of solvent. Brine washes can help to "salt out" the product from the aqueous layer. 3. Add a small amount of brine to the separatory funnel to help break the emulsion. Alternatively, filter the emulsion through a pad of celite.
Inconsistent Results 1. Variability in the quality of reagents or solvents. 2. Inconsistent reaction setup and conditions. 1. Use reagents and solvents from a reliable source and of the same grade for all experiments. Purify or dry them as needed. 2. Maintain consistent parameters such as reaction time, temperature, stirring speed, and atmosphere for each run.

Experimental Protocols

Protocol 1: Synthesis of this compound via Staudinger Cycloaddition

This protocol is a representative procedure based on general methods for β-lactam synthesis.[4][5]

Materials:

  • N-(4-Fluorobenzylidene)aniline (or another suitable imine)

  • Chloroacetyl chloride

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Solution Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), dissolve the N-(4-Fluorobenzylidene)aniline (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add freshly distilled triethylamine (1.2 eq) to the imine solution.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath.

  • Ketene Generation and Cycloaddition: In a separate, dry dropping funnel, prepare a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred imine solution at 0 °C over a period of 30-60 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the purified product.

    • Column Chromatography: If recrystallization is ineffective or if diastereomers need to be separated, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Data Presentation

Table 1: Representative Yield and Purity Data for 4-Substituted Azetidin-2-one Synthesis

Note: The following data are representative examples based on analogous syntheses and may vary depending on the specific substrate and reaction conditions.

EntryReactantsReaction ConditionsYield (%)Purity (%)Reference
1Substituted imine, Chloroacetyl chloride, Et₃NDCM, 0 °C to rt, 4h50-70>95 (after chromatography)General Staudinger Protocol
2Substituted imine, Methoxyacetyl chloride, Et₃NToluene, reflux, 6h65>98 (after recrystallization)[2]
3Aromatic imine, Phenoxyacetyl chloride, Et₃NDioxane, rt, 12h75-85>97 (after chromatography)[5]

Visualizations

Logical Workflow for Synthesis and Purification

Synthesis_Workflow Reactants Starting Materials (Imine, Acyl Chloride, Base) Reaction Staudinger Cycloaddition (DCM, 0°C to RT) Reactants->Reaction Workup Aqueous Work-up (H₂O, NaHCO₃, Brine) Reaction->Workup Crude Crude Product Workup->Crude Purification Purification Crude->Purification Recrystallization Recrystallization Purification->Recrystallization Solid ColumnChrom Column Chromatography Purification->ColumnChrom Oil or Mixture PureProduct Pure this compound Recrystallization->PureProduct ColumnChrom->PureProduct Analysis Characterization (NMR, MS, etc.) PureProduct->Analysis

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Purity Issue CheckReagents Check Reagent & Solvent Purity/ Anhydrous Conditions? Start->CheckReagents OptimizeConditions Optimize Reaction Conditions? (Temp, Addition Rate) CheckReagents->OptimizeConditions Yes ImproveHandling Use Anhydrous Solvents, Inert Atmosphere CheckReagents->ImproveHandling No PurifyReagents Purify/Distill Reagents CheckReagents->PurifyReagents Impure PurificationMethod Review Purification Method? OptimizeConditions->PurificationMethod Yes AdjustTemp Lower Temperature to Minimize Side Reactions OptimizeConditions->AdjustTemp No TryColumn Use Column Chromatography for Diastereomer Separation PurificationMethod->TryColumn No SolventScreen Screen for Optimal Recrystallization Solvents PurificationMethod->SolventScreen Yes Success Improved Yield/Purity ImproveHandling->Success PurifyReagents->Success AdjustTemp->Success SlowAddition Ensure Slow, Dropwise Addition of Acyl Chloride SlowAddition->Success TryColumn->Success SolventScreen->Success

Caption: Decision tree for troubleshooting low yield or purity issues.

References

Stability issues of the beta-lactam ring in 4-(4-Fluorobenzyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of the beta-lactam ring in 4-(4-Fluorobenzyl)azetidin-2-one. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Loss of Compound Activity or Purity Over Time in Aqueous Solutions

  • Question: My solution of this compound is showing diminished activity or the appearance of impurities in my analysis. What could be the cause?

  • Answer: The most probable cause is the hydrolytic degradation of the beta-lactam ring. This four-membered ring is strained and susceptible to cleavage by nucleophiles, with water being a common reactant. The rate of this hydrolysis is highly dependent on the pH and temperature of the solution.

    • Troubleshooting Steps:

      • pH Verification: Check the pH of your solution. Beta-lactam rings are generally most stable in a slightly acidic to neutral pH range (approximately pH 5-7). Both strongly acidic and, particularly, alkaline conditions can significantly accelerate hydrolysis.[1][2][3]

      • Temperature Control: Ensure your solutions are stored at low temperatures (e.g., 2-8 °C or frozen) when not in use. Elevated temperatures increase the rate of hydrolytic degradation.

      • Solvent Consideration: While aqueous solutions are common, consider the use of aprotic organic solvents for stock solutions if your experimental design allows. Solvents like DMSO or acetonitrile will prevent hydrolysis during storage. However, be mindful of the final concentration of the organic solvent in your aqueous experimental medium, as it may affect your results.

      • Fresh Preparation: Prepare aqueous solutions of the compound fresh before each experiment to minimize degradation.

Issue 2: Inconsistent Results in Biological Assays

  • Question: I am observing high variability in the results of my biological assays with this compound. Could this be a stability issue?

  • Answer: Yes, inconsistent results are a common consequence of compound instability. If the compound degrades over the course of the assay, its effective concentration will decrease, leading to variability.

    • Troubleshooting Steps:

      • Assay Duration: Consider the duration of your assay. For long incubation periods, significant degradation may occur. It's advisable to quantify the compound's concentration at the beginning and end of the assay to assess its stability under the specific assay conditions.

      • Media Composition: Be aware of the composition of your cell culture or assay media. The pH of the media can influence the stability of the beta-lactam ring. Additionally, some media components may catalyze degradation.

      • Control Experiments: Run a stability control experiment by incubating this compound in the assay medium without the biological system (e.g., cells or enzymes) for the same duration and at the same temperature as your main experiment. Analyze the sample afterward to quantify the extent of degradation.

Issue 3: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)

  • Question: I am seeing unexpected peaks in my HPLC/LC-MS chromatogram when analyzing this compound. Are these impurities from the synthesis or degradation products?

  • Answer: While impurities from synthesis are possible, the appearance of new peaks over time, especially in solution, strongly suggests degradation. The primary degradation product is the corresponding beta-amino acid, formed by the hydrolysis of the beta-lactam ring.

    • Troubleshooting Steps:

      • Analyze a Freshly Prepared Sample: Prepare a solution from the solid compound and analyze it immediately. This will serve as your baseline (t=0) chromatogram.

      • Time-Course Analysis: Analyze the same solution at different time points (e.g., 1, 4, 8, 24 hours) while storing it under your typical experimental conditions. An increase in the area of the new peaks over time confirms they are degradation products.

      • Forced Degradation Studies: To confirm the identity of the degradation peaks, you can perform forced degradation studies (see Experimental Protocols section). By intentionally degrading the compound under controlled conditions (acidic, basic, oxidative), you can generate the degradation products and compare their retention times with the unknown peaks in your chromatogram.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary degradation pathway for the beta-lactam ring in this compound?

    • A1: The primary degradation pathway is hydrolysis, which involves the nucleophilic attack of water on the carbonyl carbon of the beta-lactam ring. This leads to the cleavage of the amide bond and the formation of the corresponding beta-amino acid, 3-amino-4-(4-fluorophenyl)butanoic acid. This process is catalyzed by both acid and base.

  • Q2: What are the optimal storage conditions for solid this compound?

    • A2: As a solid, the compound is significantly more stable than in solution. It should be stored in a cool, dry, and dark place. A desiccator at low temperature (e.g., -20°C) is ideal for long-term storage.

  • Q3: How does the 4-(4-fluorobenzyl) substituent affect the stability of the beta-lactam ring?

    • A3: The electron-withdrawing nature of the fluorine atom on the benzyl group can have a modest stabilizing effect on the beta-lactam ring compared to an unsubstituted benzyl group. Electron-withdrawing groups can slightly reduce the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. However, the inherent ring strain remains the dominant factor for its reactivity.

  • Q4: Can metal ions affect the stability of this compound?

    • A4: Yes, certain metal ions can catalyze the hydrolysis of the beta-lactam ring. It is advisable to use high-purity water and avoid metal containers or spatulas that could leach metal ions into your solutions.

  • Q5: Are there any enzymatic concerns for the stability of this compound?

    • A5: If your experimental system contains beta-lactamase enzymes, these will rapidly hydrolyze the beta-lactam ring, inactivating the compound. This is a primary mechanism of bacterial resistance to beta-lactam antibiotics. If working with bacterial cultures or lysates, be aware of the potential presence of these enzymes.

Data Presentation

Table 1: Illustrative Hydrolysis Rate Constants for a 4-Substituted Azetidin-2-one under Various Conditions.

Disclaimer: The following data is illustrative and based on general knowledge of beta-lactam stability. Actual rates for this compound must be determined experimentally.

ConditionpHTemperature (°C)Apparent First-Order Rate Constant (k_obs, h⁻¹)Half-life (t₁/₂, h)
Acidic2.0370.02527.7
Neutral7.0370.01069.3
Basic9.0370.1504.6
Neutral, Elevated Temp7.0500.03519.8

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

    • Thermal Degradation (Solution): Dilute the stock solution with water to a final concentration of 100 µg/mL. Incubate at 60°C for 48 hours.

    • Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 105°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound (100 µg/mL in water) to UV light (254 nm) for 24 hours. Also, expose the solid compound to direct sunlight for an extended period.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, along with an untreated control, by a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradation products).

Protocol 2: Stability-Indicating HPLC Method

This is a general reverse-phase HPLC method that can be optimized for the analysis of this compound and its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 220 nm

Mandatory Visualization

Degradation_Pathway parent This compound intermediate Tetrahedral Intermediate parent->intermediate + H2O (Nucleophilic Attack) product 3-Amino-4-(4-fluorophenyl)butanoic acid intermediate->product Ring Opening

Caption: Hydrolytic degradation pathway of the beta-lactam ring.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation stock Prepare Stock Solution stress Expose to Stress Conditions (Acid, Base, Heat, etc.) stock->stress control Prepare Untreated Control stock->control hplc HPLC Analysis stress->hplc control->hplc data Data Acquisition hplc->data compare Compare Chromatograms data->compare identify Identify Degradation Products compare->identify quantify Quantify Degradation identify->quantify

Caption: Experimental workflow for a forced degradation study.

Troubleshooting_Tree start Inconsistent Results or Loss of Purity/Activity check_solution Is the compound in an aqueous solution? start->check_solution check_storage How is the solution stored? check_solution->check_storage Yes solid_issue Check solid storage conditions. (Cool, dry, dark place) check_solution->solid_issue No check_pH What is the pH of the solution? check_storage->check_pH Room Temperature temp_issue Store at lower temperature (2-8°C or frozen). Prepare fresh solutions. check_storage->temp_issue Elevated Temperature hydrolysis Likely Hydrolysis of Beta-Lactam Ring check_pH->hydrolysis Acidic (<5) or Basic (>7) check_pH->hydrolysis Neutral (5-7) but for extended period hydrolysis->temp_issue ph_issue Adjust pH to 5-7 or use a buffer. Prepare fresh solutions. hydrolysis->ph_issue

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Degradation Pathways of Azetidin-2-One Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azetidin-2-one compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies of degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for azetidin-2-one compounds?

A1: The principal degradation pathway for azetidin-2-one compounds, also known as β-lactams, is the hydrolysis of the four-membered β-lactam ring. This cleavage results in the formation of an inactive β-amino acid derivative. This process can be catalyzed by acids, bases, or enzymes (β-lactamases).[1][2] Under acidic conditions, the reaction is catalyzed by protonation of the carbonyl oxygen or the nitrogen atom of the lactam ring, making the carbonyl carbon more susceptible to nucleophilic attack by water. In basic conditions, the hydroxide ion directly attacks the carbonyl carbon.[1] Additionally, some substituted azetidines can undergo intramolecular ring-opening decomposition.[3]

Q2: What are β-lactamases and how do they contribute to the degradation of azetidin-2-one compounds?

A2: β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. They catalyze the hydrolysis of the amide bond in the β-lactam ring, rendering the antibiotic ineffective.[4][5] There are four main classes of β-lactamases (A, B, C, and D) that differ in their catalytic mechanisms. Classes A, C, and D are serine β-lactamases, which utilize a serine residue in their active site for nucleophilic attack on the β-lactam ring. Class B enzymes are metallo-β-lactamases that require zinc ions for their activity.

Q3: What is a forced degradation study and why is it important for azetidin-2-one compounds?

A3: A forced degradation study, or stress testing, is a process where a drug substance is intentionally exposed to harsh conditions to accelerate its degradation.[6][7] These conditions typically include acid and base hydrolysis, oxidation, photolysis, and thermal stress. The goal is to identify the likely degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule.[8] For azetidin-2-one compounds, these studies are crucial for developing stability-indicating analytical methods, which can distinguish the intact drug from its degradation products.[7] The recommended extent of degradation is typically between 5-20%.[6][7]

Troubleshooting Guides

HPLC Analysis Issues

Q4: I am observing unexpected peaks in my HPLC chromatogram during a degradation study. What could be the cause?

A4: Unexpected peaks can arise from several sources. Consider the following possibilities:

  • Degradation Products: The new peaks are likely the degradation products of your azetidin-2-one compound. Their appearance is expected in a degradation study.

  • Contamination: The sample, mobile phase, or HPLC system itself may be contaminated.[9] Ensure you are using high-purity solvents and clean equipment.

  • Column Degradation: The stationary phase of the HPLC column can degrade over time, especially when using aggressive mobile phases or operating at high temperatures.[10]

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion or splitting.[11] Whenever possible, dissolve your sample in the mobile phase.[9]

Q5: My HPLC peaks are broad and show poor resolution. How can I improve this?

A5: Broad peaks and poor resolution can be caused by several factors. Here are some troubleshooting steps:

  • Mobile Phase Optimization: Adjust the composition of your mobile phase, such as the organic modifier concentration or the pH, to improve separation.[10]

  • Flow Rate: A flow rate that is too low can lead to peak broadening.[9] Ensure your flow rate is optimized for your column dimensions and particle size.

  • Column Issues: A contaminated or old column can lead to poor peak shape. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.[10] A blocked or partially blocked frit can also be a cause.

  • Sample Overload: Injecting too much sample can lead to peak tailing and broadening.[10] Try injecting a smaller volume or a more dilute sample.

Experimental Design and Execution

Q6: I am not seeing any degradation of my azetidin-2-one compound in my forced degradation study. What should I do?

A6: If you are not observing degradation, the stress conditions may not be harsh enough. Consider the following adjustments:

  • Increase Stressor Concentration: For acid and base hydrolysis, you can increase the concentration of the acid or base (e.g., from 0.1 N to 1 N).

  • Increase Temperature: Elevating the temperature can significantly accelerate degradation rates.[8] A common starting point is refluxing for several hours.[6]

  • Extend Exposure Time: If initial time points show no degradation, extend the duration of the study.[6]

  • Use a Co-solvent: For compounds with low aqueous solubility, adding a co-solvent like methanol or acetonitrile can improve their solubility and facilitate degradation in aqueous media.

Q7: How do I handle samples for LC-MS analysis of degradation products?

A7: Proper sample preparation is critical for accurate LC-MS analysis. Here is a general procedure:

  • Quench the Reaction: At the desired time point, neutralize the reaction mixture to stop further degradation. For acidic solutions, add a stoichiometric amount of base, and for basic solutions, add acid.

  • Dilution: Dilute the sample with the mobile phase or a compatible solvent to a concentration within the linear range of your instrument.

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the LC system.[12]

  • Internal Standard: If quantitative analysis is required, add a known concentration of an internal standard to the sample before analysis.

Quantitative Data Summary

The stability of azetidin-2-one compounds is highly dependent on factors such as pH, temperature, and the presence of enzymes. The following tables summarize some reported degradation half-lives.

Table 1: Effect of pH on the Half-Life of β-Lactam Antibiotics at 35 ± 2°C in Cation-Adjusted Mueller-Hinton Broth (CA-MHB)

CompoundpH 6.80 (hours)pH 7.25 (hours)pH 7.80 (hours)
Imipenem~25.416.8~11.8
Meropenem~68.545.4~32.0
Cefepime~77.051.0~35.9
Piperacillin~93.361.8~43.5

Data adapted from a comprehensive stability analysis of various β-lactams. The half-lives at pH 6.80 and 7.80 are estimated based on the reported fold changes relative to pH 7.25.[13]

Table 2: Half-Life of Selected β-Lactam Antibiotics in Different Media at 37°C

CompoundMediumpHHalf-life (hours)
MecillinamMOPS-based7.4~2
MecillinamLB Broth~7.0~4-5
AztreonamMOPS-based7.4> 6
CefotaximeMOPS-based7.4> 6

Data adapted from a study on the stability of β-lactam antibiotics in bacterial growth media.[14]

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of your azetidin-2-one compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 N HCl.

    • Incubate the solution at a specific temperature (e.g., 70°C) for a defined period (e.g., 8 hours).[6][15]

    • At various time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot of the sample.

    • Neutralize the sample with an equivalent amount of 0.1 N NaOH.

    • Dilute the neutralized sample with the mobile phase for HPLC or LC-MS analysis.

  • Base Hydrolysis:

    • Repeat the procedure described in step 2, but use 0.1 N NaOH instead of 0.1 N HCl.[15]

    • Neutralize the samples with an equivalent amount of 0.1 N HCl.

  • Neutral Hydrolysis:

    • Repeat the procedure described in step 2, but use purified water instead of acid or base.[15]

  • Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the percentage of degradation and identify the degradation products.

Protocol 2: Enzymatic Degradation Assay using a Broad-Spectrum β-Lactamase
  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 50 mM phosphate buffer, pH 7.0).

    • Prepare a stock solution of the azetidin-2-one compound in the buffer.

    • Reconstitute a commercially available broad-spectrum β-lactamase in the buffer to a specified activity level.

  • Enzymatic Reaction:

    • In a microcentrifuge tube or a well of a microplate, add the azetidin-2-one stock solution.

    • Initiate the reaction by adding the β-lactamase solution. The final concentration of the substrate and enzyme should be optimized based on the specific activity of the enzyme and the reactivity of the substrate.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

  • Time-Course Analysis:

    • At various time intervals, stop the reaction by adding a quenching agent (e.g., a denaturing agent like acetonitrile or a specific inhibitor if available).

    • Analyze the samples by HPLC or a spectrophotometric method to monitor the decrease in the substrate concentration or the appearance of the hydrolyzed product.

  • Data Analysis:

    • Plot the concentration of the remaining substrate versus time.

    • Determine the initial reaction rate and, if applicable, calculate kinetic parameters such as Km and Vmax.

Visualizations

cluster_hydrolytic Hydrolytic Degradation cluster_enzymatic Enzymatic Degradation Azetidinone Azetidin-2-one Tetrahedral_Intermediate Tetrahedral Intermediate Azetidinone->Tetrahedral_Intermediate H₂O (Acid/Base Catalysis) Beta_Amino_Acid β-Amino Acid (Inactive Product) Tetrahedral_Intermediate->Beta_Amino_Acid Ring Opening Azetidinone2 Azetidin-2-one Acyl_Enzyme_Intermediate Acyl-Enzyme Intermediate Azetidinone2->Acyl_Enzyme_Intermediate Acylation Hydrolyzed_Product Hydrolyzed Product (Inactive) Acyl_Enzyme_Intermediate->Hydrolyzed_Product Deacylation (H₂O) Beta_Lactamase β-Lactamase Acyl_Enzyme_Intermediate->Beta_Lactamase Enzyme Regeneration

Caption: Major degradation pathways of azetidin-2-one compounds.

Start Start: Define Study Objectives Prepare_Sample Prepare Azetidin-2-one Stock Solution Start->Prepare_Sample Forced_Degradation Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prepare_Sample->Forced_Degradation Sampling Collect Samples at Defined Time Points Forced_Degradation->Sampling Sample_Prep Sample Preparation (Neutralization, Dilution, Filtration) Sampling->Sample_Prep Analysis Analytical Method (HPLC, LC-MS) Sample_Prep->Analysis Data_Processing Data Processing and Analysis Analysis->Data_Processing Identify_Products Identify Degradation Products Data_Processing->Identify_Products Pathway_Elucidation Elucidate Degradation Pathway Identify_Products->Pathway_Elucidation End End: Report Findings Pathway_Elucidation->End

Caption: General experimental workflow for a forced degradation study.

Problem HPLC Issue Observed (e.g., Unexpected Peaks, Poor Resolution) Check_Method Is the analytical method validated and known to be stable? Problem->Check_Method Check_Method->Problem No - Validate Method First Check_System Check System Suitability (Pressure, Baseline Noise) Check_Method->Check_System Yes Check_Mobile_Phase Verify Mobile Phase (Composition, pH, Freshness) Check_System->Check_Mobile_Phase Check_Column Inspect Column (Age, Contamination, Correct Type) Check_Mobile_Phase->Check_Column Check_Sample Examine Sample Preparation (Solvent, Concentration, Filtration) Check_Column->Check_Sample Resolve Problem Resolved Check_Sample->Resolve

Caption: Troubleshooting logic for common HPLC issues.

References

Overcoming poor solubility of 4-(4-Fluorobenzyl)azetidin-2-one in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 4-(4-Fluorobenzyl)azetidin-2-one in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound is listed as soluble in Dimethyl Sulfoxide (DMSO) and water.[1] However, quantitative data on its aqueous solubility is limited. Based on the chemical structure, which features a largely non-polar aromatic ring and a lactam, it is predicted to have low solubility in aqueous buffers. A structurally similar, though more complex, azetidinone compound, Ezetimibe, is practically insoluble in water, with a reported solubility of approximately 0.00846 ± 0.5 mg/mL. This suggests that this compound is also likely to be poorly soluble in aqueous solutions.

Q2: Why is my compound precipitating out of solution during my assay?

A2: Precipitation of a poorly soluble compound like this compound during an assay can be due to several factors:

  • Exceeding the solubility limit: The final concentration of the compound in your aqueous assay buffer may be higher than its maximum solubility.

  • Solvent shock: When a concentrated stock solution of the compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the compound to crash out of solution. This is a common phenomenon for hydrophobic molecules.

  • Buffer components: Certain salts or proteins in your assay buffer could interact with the compound and reduce its solubility.

  • Temperature changes: Solubility is often temperature-dependent. A decrease in temperature during the experiment could lead to precipitation.

  • pH of the buffer: The pH of the aqueous buffer can influence the solubility of a compound if it has ionizable groups.

Q3: What are the potential biological targets of this compound?

A3: The 2-azetidinone core structure is a defining feature of beta-lactam antibiotics. Therefore, a primary potential target for this compound is bacterial beta-lactamase , an enzyme that confers antibiotic resistance. By inhibiting beta-lactamase, such compounds can restore the efficacy of beta-lactam antibiotics.

Additionally, various derivatives of azetidin-2-one have been shown to exhibit other biological activities, including:

  • Tubulin polymerization inhibition: Some chiral fluorinated azetidin-2-ones have been found to inhibit tubulin polymerization, a critical process for cell division.[2] This can lead to cell cycle arrest in the G2/M phase and induce apoptosis, making them of interest as potential anti-cancer agents.[2]

  • Antimicrobial and anti-inflammatory activity: The azetidinone scaffold is present in a wide range of biologically active molecules with demonstrated antimicrobial and anti-inflammatory properties.

Troubleshooting Guides

Issue: Compound Precipitation Upon Dilution into Aqueous Buffer

This is a common issue when working with hydrophobic compounds dissolved in a high-concentration organic stock solution.

Troubleshooting Workflow

G start Start: Compound Precipitates step1 Reduce Final DMSO Concentration start->step1 step2 Use a Co-solvent step1->step2 If precipitation persists step3 Employ Serial Dilutions step2->step3 If precipitation persists step4 Utilize Surfactants step3->step4 If precipitation persists step5 Consider Cyclodextrins step4->step5 If precipitation persists end End: Compound Solubilized step5->end

Caption: Workflow for troubleshooting compound precipitation.

Detailed Steps:

  • Lower the Final Organic Solvent Concentration: Aim for a final concentration of DMSO or other organic solvent in your assay that is as low as possible, typically below 1%, and ideally below 0.1%, to minimize solvent effects on the biological system and reduce the risk of "solvent shock."

  • Introduce a Co-solvent: If lowering the DMSO concentration is not sufficient, consider using a co-solvent. Ethanol and propylene glycol are common co-solvents that can help to bridge the polarity gap between the organic stock solution and the aqueous assay buffer. Prepare an intermediate dilution of your compound in a mixture of the primary organic solvent and the co-solvent before the final dilution into the aqueous buffer.

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in solvent polarity can help to keep the compound in solution.

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 20 or Triton™ X-100, can be added to the assay buffer to help solubilize hydrophobic compounds by forming micelles. It is crucial to first determine the tolerance of your assay to these surfactants, as they can interfere with some biological systems.

  • Use Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.

Solubility Enhancement Strategies: A Comparative Overview
StrategyMechanism of ActionTypical ConcentrationAdvantagesPotential Disadvantages
Co-solvents (e.g., Ethanol, Propylene Glycol) Increases the polarity of the solvent mixture, improving the solubility of non-polar compounds.1-10% (v/v)Simple to implement, readily available.Can affect protein structure and enzyme activity at higher concentrations.
Surfactants (e.g., Tween® 20, Triton™ X-100) Form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.0.01-0.1% (v/v)Effective at low concentrations.Can interfere with cell membranes and some enzymatic assays.
Cyclodextrins (e.g., HP-β-CD) Form inclusion complexes with hydrophobic guest molecules, shielding them from the aqueous environment.1-10 mMBiocompatible, can improve bioavailability.Can be expensive, may have some cellular toxicity at high concentrations.
pH Adjustment For ionizable compounds, adjusting the pH of the buffer can increase the proportion of the more soluble ionized form.VariesCan be very effective for compounds with acidic or basic functional groups.Not applicable to neutral compounds, can affect assay conditions.

Experimental Protocols

Protocol 1: Preparation of a Solubilized Working Solution of this compound

This protocol provides a general method for preparing a working solution of a poorly soluble compound for use in aqueous-based assays.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof, absolute)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, low-protein binding microcentrifuge tubes

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh out a known amount of this compound.

    • Dissolve the compound in a minimal amount of anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is completely dissolved by gentle vortexing or sonication. Store this stock solution at -20°C or -80°C, protected from light and moisture.

  • Prepare an Intermediate Dilution with a Co-solvent:

    • Thaw the stock solution at room temperature.

    • Prepare an intermediate dilution by adding a portion of the DMSO stock solution to ethanol. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in ethanol.

  • Prepare the Final Working Solution in Aqueous Buffer:

    • Perform the final dilution by adding the ethanolic intermediate solution to the pre-warmed (room temperature) aqueous assay buffer (e.g., PBS). It is recommended to add the intermediate solution dropwise to the buffer while gently vortexing to facilitate mixing and prevent localized high concentrations that could lead to precipitation.

    • The final concentration of organic solvents (DMSO and ethanol) should be kept to a minimum, ideally below 1% (v/v).

  • Solubility Check:

    • Visually inspect the final working solution for any signs of precipitation or cloudiness.

    • For a more rigorous check, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes. If a pellet is observed, the compound has precipitated.

Protocol 2: Beta-Lactamase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound against a common beta-lactamase enzyme using a chromogenic substrate, nitrocefin.

Materials:

  • Beta-lactamase enzyme (e.g., from Bacillus cereus)

  • Nitrocefin (chromogenic substrate)

  • This compound working solutions (prepared as in Protocol 1)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 486 nm

Procedure:

  • Prepare Reagents:

    • Reconstitute the beta-lactamase enzyme in assay buffer to a working concentration (e.g., 1-5 mU/mL).

    • Prepare a stock solution of nitrocefin in DMSO (e.g., 10 mg/mL) and then dilute to a working concentration (e.g., 0.1-0.5 mM) in assay buffer. Protect the nitrocefin solution from light.

    • Prepare a serial dilution of the this compound working solution in the assay buffer to obtain a range of desired final concentrations for testing.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Test wells: 20 µL of the serially diluted this compound solutions.

      • Positive control (no inhibitor): 20 µL of assay buffer containing the same final concentration of organic solvent as the test wells.

      • Negative control (no enzyme): 40 µL of assay buffer.

    • Add 20 µL of the beta-lactamase working solution to the test and positive control wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the Reaction:

    • Add 160 µL of the nitrocefin working solution to all wells to bring the final volume to 200 µL.

  • Measure Absorbance:

    • Immediately measure the absorbance at 486 nm in a kinetic mode, taking readings every 30-60 seconds for 10-20 minutes. The hydrolysis of nitrocefin results in a color change from yellow to red, leading to an increase in absorbance.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Signaling Pathway

Tubulin Polymerization Inhibition by Azetidin-2-one Derivatives

Certain fluorinated azetidin-2-one derivatives have been shown to act as tubulin polymerization inhibitors.[2] These compounds bind to the colchicine-binding site on β-tubulin, which disrupts the dynamic equilibrium of microtubule assembly and disassembly. This leads to a cascade of downstream cellular events, ultimately resulting in apoptosis.

G cluster_0 cluster_1 cluster_2 A This compound (or similar derivative) B β-Tubulin A->B Binds to colchicine site C Inhibition of Tubulin Polymerization B->C Prevents microtubule formation D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Collapse D->E F G2/M Cell Cycle Arrest E->F G Activation of Apoptotic Pathway F->G H Caspase Activation G->H I Apoptosis H->I

References

Technical Support Center: Characterization of 4-(4-Fluorobenzyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 4-(4-fluorobenzyl)azetidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for characterizing this compound?

A1: The primary analytical techniques for comprehensive characterization include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Infrared (IR) spectroscopy can also be used to identify key functional groups.

Q2: What are the expected spectral and chromatographic profiles for pure this compound?

A2: For a pure sample, you should expect to see specific signals in the NMR spectra corresponding to the protons and carbons of the molecule, a molecular ion peak in the mass spectrum matching its molecular weight, and a single, sharp peak in the HPLC chromatogram under optimized conditions. Detailed expected data is provided in the tables below.

Q3: What are some common impurities that might be observed during the synthesis of this compound?

A3: Common impurities, particularly from a Staudinger cycloaddition reaction, may include unreacted starting materials such as the corresponding imine and ketene precursors (or their derivatives), as well as stereoisomers (cis/trans) of the product.[1][2]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue 1: Broad or Unresolved Peaks in ¹H NMR Spectrum

Broad or unresolved peaks in the ¹H NMR spectrum can be caused by several factors, including poor sample preparation or the presence of paramagnetic impurities.

Potential Cause Recommended Solution
Sample concentration is too high.Dilute the sample. High concentrations can lead to viscosity-related broadening.
Presence of solid particles.Filter the NMR sample through a small plug of glass wool in a Pasteur pipette.
Paramagnetic impurities.Pass the sample through a short column of silica gel or treat with a metal scavenger.
Chemical exchange of N-H proton.Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H proton signal should disappear or broaden significantly.

Issue 2: Unexpected Peaks in the NMR Spectrum

The presence of unexpected peaks usually indicates impurities or degradation of the sample.

Potential Cause Recommended Solution
Residual solvent from purification.Place the sample under high vacuum for an extended period. If the solvent is high-boiling (e.g., DMSO), a different purification strategy may be needed.
Synthetic impurities (e.g., starting materials, side products).Compare the spectrum with the spectra of the starting materials. If impurities are present, re-purify the sample using column chromatography or recrystallization.
Sample degradation.Azetidin-2-ones can be susceptible to hydrolysis. Ensure the use of dry NMR solvents and store the sample appropriately. Re-synthesis and purification may be necessary if significant degradation has occurred.
Mass Spectrometry (MS)

Issue 1: No Molecular Ion Peak Observed

The absence of the molecular ion peak ([M]⁺ or [M+H]⁺) can be due to the instability of the molecule under the ionization conditions.

Potential Cause Recommended Solution
Fragmentation is too extensive.Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), instead of Electron Ionization (EI).
In-source fragmentation.Reduce the source temperature and/or the fragmentation voltage in the mass spectrometer settings.
The compound did not ionize.Adjust the mobile phase for better ionization in LC-MS (e.g., add a small amount of formic acid for positive mode ESI).

Issue 2: Unexpected Fragments in the Mass Spectrum

Unexpected fragments can arise from impurities or complex fragmentation pathways.

Potential Cause Recommended Solution
Presence of an impurity.Analyze the sample by a high-resolution technique like LC-MS to separate the components before MS analysis.
Complex rearrangement reactions.Consult literature for known fragmentation patterns of similar β-lactam compounds. High-resolution mass spectrometry (HRMS) can help in assigning elemental compositions to the fragments.
High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can be caused by interactions with the stationary phase or issues with the mobile phase.

Potential Cause Recommended Solution
Secondary interactions with silica.Add a competing base, such as triethylamine (0.1%), to the mobile phase to block active silanol groups on the column.
Sample overload.Reduce the injection volume or the concentration of the sample.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.
Column degradation.Replace the column with a new one of the same type.

Issue 2: Multiple Peaks for a Supposedly Pure Sample

The presence of multiple peaks can indicate isomerization, degradation, or the presence of impurities not detected by other methods.

Potential Cause Recommended Solution
Presence of stereoisomers.If the synthesis can produce both cis and trans isomers, multiple peaks may be observed. Chiral chromatography may be necessary to separate enantiomers.
On-column degradation.Change the mobile phase composition or pH to less harsh conditions. Also, check the stability of the compound in the mobile phase over time.
Contamination from the HPLC system.Run a blank gradient to check for system peaks.

Expected Analytical Data

The following tables summarize the expected quantitative data for a pure sample of this compound.

Table 1: Expected ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20dd2HAromatic CH (ortho to F)
~7.00t2HAromatic CH (meta to F)
~5.50br s1HN-H
~3.80m1HC4-H
~3.10dd1HC3-Hₐ
~2.95dd1HC3-Hᵦ
~2.80m2HCH₂

Table 2: Expected ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~170C=O (C2)
~162 (d, J ≈ 245 Hz)C-F
~133 (d, J ≈ 3 Hz)Aromatic C (para to F)
~130 (d, J ≈ 8 Hz)Aromatic CH (ortho to F)
~115 (d, J ≈ 21 Hz)Aromatic CH (meta to F)
~50C4
~45C3
~40CH₂

Table 3: Expected Mass Spectrometry Data (ESI+)

m/zAssignment
180.08[M+H]⁺
152.08[M+H - CO]⁺
109.04[C₇H₆F]⁺ (fluorotropylium ion)

Experimental Protocols

Protocol 1: NMR Sample Preparation

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Vortex the sample until the solid is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

Protocol 2: HPLC Method for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Synthesis Staudinger Cycloaddition Purification Column Chromatography Synthesis->Purification Crude Product NMR NMR Spectroscopy (1H, 13C) Purification->NMR Pure Sample MS Mass Spectrometry (ESI) Purification->MS HPLC HPLC Analysis Purification->HPLC

Caption: General experimental workflow for the synthesis and characterization of this compound.

Caption: A logical troubleshooting workflow for common analytical challenges.

References

Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of azetidin-2-one (β-lactam) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when interpreting NMR spectra of azetidin-2-one derivatives?

A1: Researchers often face several challenges:

  • Signal Overlap: Protons on the azetidin-2-one ring and its substituents can have similar chemical shifts, leading to overlapping multiplets that are difficult to interpret.[1][2]

  • Complex Splitting Patterns: The rigid, four-membered ring structure can lead to complex second-order coupling effects, especially if the chemical shifts of coupled protons are close.

  • Diastereotopicity: Substituents on the azetidin-2-one ring often create chiral centers, rendering adjacent methylene protons diastereotopic.[3][4][5][6] These non-equivalent protons will have different chemical shifts and will couple to each other, further complicating the spectrum.[3][4][5][6]

  • Ambiguous Stereochemistry: Determining the relative stereochemistry (cis or trans) of substituents on the β-lactam ring requires careful analysis of proton-proton coupling constants (³JHH).[7]

  • Structural Ambiguity: In some cases, simple 1D NMR spectra may not be sufficient to distinguish between the desired azetidin-2-one structure and other possible isomers, such as a chroman-2-one.[8][9] Advanced techniques like 2D NMR are crucial for unambiguous structure elucidation.[8][9]

Q2: What are the typical ¹H and ¹³C NMR chemical shift ranges for the azetidin-2-one ring?

A2: The chemical shifts can vary significantly based on substitution, but here are some general ranges. The presence of substituents can significantly affect the IR absorption and ¹³C NMR frequencies of the carbonyl group.[9]

Data Presentation: Typical Chemical Shifts for the Azetidin-2-one Core

AtomTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Notes
C2 (C=O) -165 - 180The carbonyl carbon is a key indicator. Its shift is sensitive to ring strain and N-substituents.[10][11]
C3 (CH) 3.0 - 4.540 - 60Highly dependent on substituents. Electronegative groups will shift it downfield.
C4 (CH) 4.5 - 5.550 - 70Often the most downfield ring proton due to the influence of the nitrogen and carbonyl group.
N-H 7.0 - 9.0-If unsubstituted on the nitrogen, the N-H proton is often broad and its chemical shift is solvent-dependent.

Q3: How can I determine the stereochemistry (cis/trans) of substituents on the azetidin-2-one ring?

A3: The key is the vicinal coupling constant (³J) between the protons at the C3 and C4 positions. The magnitude of this coupling is dependent on the dihedral angle between the two C-H bonds.

Data Presentation: Key Coupling Constants for Stereochemistry Determination

StereochemistryTypical ³J(H3-H4) Coupling Constant (Hz)
cis 5 - 6 Hz
trans 0 - 2 Hz

Source:[7]

A larger coupling constant is indicative of a cis relationship, while a smaller coupling constant suggests a trans relationship between the C3 and C4 protons.[7]

Troubleshooting Guides

Problem 1: My ¹H NMR spectrum has broad, poorly resolved peaks.

Possible Causes & Solutions:

  • Poor Shimming: The magnetic field is not homogeneous.

    • Solution: Re-shim the instrument. If the problem persists on multiple samples, the instrument may require service.[12] Poorly shimmed peaks will often appear asymmetrically distorted.[13]

  • Insoluble Material: The sample is not fully dissolved, which disrupts magnetic field homogeneity.

    • Solution: Filter the sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[12] Ensure no solid particles are visible.

  • Sample Too Concentrated: High concentrations can lead to increased viscosity and intermolecular interactions, causing peak broadening.

    • Solution: Dilute the sample. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical for small molecules.[12]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample through a small silica plug may help.

Problem 2: I see unexpected peaks in my spectrum that don't belong to my compound.

Possible Causes & Solutions:

  • Residual Solvents: Solvents from purification (e.g., ethyl acetate, dichloromethane) can be difficult to remove.

    • Solution: Co-evaporate with a solvent that is more easily removed, such as methanol or by displacing a persistent solvent like ethyl acetate with dichloromethane and then removing it under vacuum.[12] Placing the sample under high vacuum for an extended period is also effective.

  • Water in the Solvent: Deuterated solvents are often hygroscopic.

    • Solution: Use a freshly opened ampule of solvent or dry the solvent over molecular sieves. Adding a small amount of D₂O to the sample will cause exchangeable protons (like N-H or O-H) to disappear, which can help with peak assignment.[12]

  • Contaminated NMR Tube or Cap:

    • Solution: Always use clean, dry NMR tubes and caps. Rinse tubes with an appropriate solvent (e.g., acetone) and dry thoroughly before use.

Problem 3: The signals for the C3 and C4 protons are overlapping, making it impossible to determine the coupling constant.

Possible Causes & Solutions:

  • Accidental Isochrony: The chemical shifts of the two protons are coincidentally the same in the chosen solvent.

    • Solution 1: Change Solvent: Recording the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can often induce differential shifts in the proton signals, resolving the overlap.[12]

    • Solution 2: Use a Lanthanide Shift Reagent: While a more advanced technique, adding a small amount of a lanthanide shift reagent can induce large changes in the chemical shifts of nearby protons, often resolving overlap.

    • Solution 3: 2D NMR: A 2D COSY spectrum can often reveal the coupling between the two protons even if their signals are partially overlapped in the 1D spectrum.

Problem 4: The methylene protons (CH₂) adjacent to a chiral center on a substituent appear as a complex multiplet instead of a simple triplet or quartet.

Explanation & Solution:

  • Diastereotopicity: The two protons of the CH₂ group are in different chemical environments due to the nearby chiral center. They are "diastereotopic" and therefore have different chemical shifts and couple to each other (geminal coupling, ²JHH).[3][4][5][6]

    • Solution: This is an intrinsic feature of the molecule's structure. To analyze this, you will need to use 2D NMR techniques.

      • COSY: Will show the correlation between the diastereotopic protons and the protons on the adjacent carbon.

      • HSQC: Will show that both of these non-equivalent protons are attached to the same carbon atom.

      • HMBC: Can help to confirm the connectivity to surrounding carbons.

Experimental Protocols & Workflows

A logical workflow is essential for efficiently elucidating the structure of a complex azetidin-2-one derivative.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Spectral Interpretation Prep1 Dissolve 5-25 mg of sample in ~0.6 mL of deuterated solvent Prep2 Filter into a clean NMR tube Prep1->Prep2 Prep3 Add internal standard (e.g., TMS) if needed Prep2->Prep3 Acq1 1. Acquire ¹H NMR Prep3->Acq1 Acq2 2. Acquire ¹³C NMR & DEPT Acq1->Acq2 Acq3 3. Acquire 2D COSY Acq2->Acq3 Acq4 4. Acquire 2D HSQC Acq3->Acq4 Acq5 5. Acquire 2D HMBC Acq4->Acq5 Interp1 ¹H NMR: - Identify proton environments - Analyze integration and multiplicity Acq5->Interp1 Interp2 ¹³C & DEPT: - Count carbon signals - Identify CH, CH₂, CH₃, and Cq Interp1->Interp2 Interp3 COSY: - Establish H-H spin systems Interp2->Interp3 Interp4 HSQC: - Correlate each proton to its attached carbon Interp3->Interp4 Interp5 HMBC: - Connect fragments via 2-3 bond H-C correlations Interp4->Interp5 Interp6 Final Structure: - Assemble all data - Confirm stereochemistry via ³J(H3-H4) Interp5->Interp6

Caption: Experimental workflow for NMR-based structure elucidation.

Protocol 1: COSY (Correlation Spectroscopy) Experiment

The COSY experiment identifies protons that are coupled to each other, typically through 2-4 bonds.[14][15] This is fundamental for piecing together molecular fragments.

Methodology:

  • Setup: Acquire a standard high-quality ¹H NMR spectrum of the sample first.[16] Use the spectral width (sw) and transmitter offset (o1) from the ¹H spectrum for the COSY experiment.[17]

  • Pulse Program: Select a standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).[16]

  • Parameters:

    • TD (Time Domain): 2K in F2 (direct dimension), 256-512 in F1 (indirect dimension).[17]

    • NS (Number of Scans): 2-8 scans per increment.

    • DS (Dummy Scans): 16 dummy scans to reach equilibrium.[18]

    • D1 (Relaxation Delay): 1-2 seconds.

  • Acquisition: The experiment time will typically be between 5-20 minutes.

  • Processing: After acquisition, perform a 2D Fourier transform (xfb on Bruker). The resulting spectrum can be symmetrized to reduce noise.

  • Interpretation: A cross-peak at the intersection of two different proton frequencies (F1, F2) indicates that these two protons are J-coupled.

Protocol 2: HSQC (Heteronuclear Single Quantum Coherence) Experiment

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond correlation).[19][20]

Methodology:

  • Setup: Use the spectral widths and offsets from the previously acquired ¹H and ¹³C spectra.[21] This experiment is run without sample spinning.[21]

  • Pulse Program: Select a standard HSQC pulse sequence, preferably an edited version that distinguishes CH/CH₃ from CH₂ groups by phase (e.g., hsqcedetgpsisp2.2 on Bruker).[19]

  • Parameters:

    • TD (Time Domain): 1K in F2, 128-256 in F1.[21]

    • NS (Number of Scans): 2-4 scans per increment.

    • J-Coupling: Set the one-bond C-H coupling constant to an average value, typically ~145 Hz for sp³ carbons.

    • D1 (Relaxation Delay): 1-2 seconds.

  • Acquisition: The experiment time is usually 15-30 minutes.

  • Processing: Perform a 2D Fourier transform.

  • Interpretation: A cross-peak indicates a direct bond between the proton at that F2 frequency and the carbon at that F1 frequency.

Protocol 3: HMBC (Heteronuclear Multiple Bond Correlation) Experiment

The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[22][23] This is crucial for connecting the molecular fragments identified using COSY.

Methodology:

  • Setup: Use the spectral widths and offsets from the ¹H and ¹³C spectra.

  • Pulse Program: Select a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker).

  • Parameters:

    • TD (Time Domain): 2K in F2, 256-512 in F1.

    • NS (Number of Scans): 4-16 scans per increment, as HMBC is less sensitive than HSQC.

    • Long-Range J-Coupling: Set the long-range C-H coupling constant to an average value, typically 8 Hz. This will optimize for most 2- and 3-bond correlations.[24]

    • D1 (Relaxation Delay): 1.5-2.5 seconds.

  • Acquisition: This is often the longest experiment, potentially taking several hours for dilute samples.

  • Processing: Perform a 2D Fourier transform.

  • Interpretation: A cross-peak connects a proton to a carbon 2 or 3 bonds away. These correlations are used to piece together the full carbon skeleton of the molecule.

Visualization of NMR Data Relationships

Understanding how different NMR experiments provide complementary information is key to solving a complex structure.

G H1 ¹H NMR COSY COSY H1->COSY H-H Connectivity (2-4 bonds) HSQC HSQC H1->HSQC Direct H-C (1 bond) HMBC HMBC H1->HMBC Long-Range H-C (2-4 bonds) C13 ¹³C NMR C13->HSQC C13->HMBC Structure Final Structure COSY->Structure Identifies Spin Systems HSQC->Structure Assigns Protons to Carbons HMBC->Structure Connects Spin Systems

Caption: Relationship between key 2D NMR experiments for structure elucidation.

Advanced Troubleshooting Logic

When faced with a complex or ambiguous spectrum, a logical troubleshooting process can help identify the issue.

G Start Spectrum is Complex or Ambiguous Q1 Are peaks broad or distorted? Start->Q1 A1 Check Shimming, Sample Concentration, & Solubility Q1->A1 Yes Q2 Are there unexpected signals? Q1->Q2 No A1->Q2 A2 Identify Solvent, Water, or Impurity Peaks Q2->A2 Yes Q3 Are signals overlapping? Q2->Q3 No A2->Q3 A3 Re-run in a Different Solvent Q3->A3 Yes Q4 Is connectivity unclear? Q3->Q4 No A3->Q4 A4 Run 2D NMR (COSY, HSQC, HMBC) Q4->A4 Yes End Proceed with Structure Elucidation Q4->End No A4->End

References

Technical Support Center: Mass Spectrometry of Beta-Lactam Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifacts in the mass spectrometry of beta-lactam compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts observed in the mass spectrometry of beta-lactam compounds?

A1: The most prevalent artifacts include:

  • Adduct Formation: Beta-lactams readily form adducts with cations like sodium ([M+Na]⁺) and potassium ([M+K]⁺), as well as with components of the mobile phase such as acetonitrile ([M+ACN+H]⁺) and methanol ([M+MeOH+H]⁺).[1][2][3]

  • In-source Fragmentation/Decay: The inherent instability of the beta-lactam ring can lead to fragmentation within the ion source of the mass spectrometer, even before CID is applied. This can result in the observation of fragment ions in the full scan mass spectrum.

  • Hydrolysis: The beta-lactam ring can be hydrolyzed, leading to the opening of the ring structure. This results in a mass increase of 18 Da ([M+H+18]⁺). This is a common issue, especially in biological samples containing β-lactamase enzymes.

  • Dimerization: At higher concentrations, beta-lactam compounds can form protonated dimers ([2M+H]⁺).

Q2: What is the characteristic fragmentation pattern of beta-lactam antibiotics in MS/MS analysis?

A2: The primary and most characteristic fragmentation of beta-lactam antibiotics is the cleavage of the four-membered beta-lactam ring.[4] This fragmentation is a key indicator of the presence of a beta-lactam compound. The specific fragmentation pathways and resulting product ions can vary depending on the class of beta-lactam (e.g., penicillins, cephalosporins) and the substituents on the core structure. For instance, in many cephalosporins, a prominent fragment results from the cleavage of the β-lactam ring.[4][5]

Q3: What causes poor peak shapes, such as tailing or fronting, for beta-lactam compounds in LC-MS analysis?

A3: Poor peak shapes for beta-lactam compounds can arise from several factors:

  • Secondary Interactions: The carboxylic acid and amine functional groups present in many beta-lactams can interact with active sites on the stationary phase, leading to peak tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting or tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the beta-lactam and its interaction with the stationary phase. An unsuitable pH can lead to poor peak shapes.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of performance and poor peak shapes for all analytes.

Troubleshooting Guides

Issue 1: High Abundance of Sodium ([M+Na]⁺) and Potassium ([M+K]⁺) Adducts

Symptoms:

  • The intensity of the protonated molecule ([M+H]⁺) is significantly lower than the sodium and/or potassium adduct peaks.

  • Difficulty in achieving consistent quantification using the protonated molecule.

Possible Causes:

  • Contamination of the sample, solvent, or LC system with sodium or potassium salts. Glassware is a common source of sodium contamination.

  • High concentrations of sodium or potassium salts in the sample matrix (e.g., biological fluids, buffers).

Solutions:

  • Use High-Purity Solvents and Reagents: Ensure that all solvents (water, acetonitrile, methanol) and mobile phase additives are of LC-MS grade.

  • Avoid Glassware: Whenever possible, use polypropylene or other plastic labware for sample preparation and storage to minimize sodium leaching.

  • Optimize Sample Preparation: If analyzing samples with high salt content, consider using a solid-phase extraction (SPE) method to desalt the sample prior to LC-MS analysis.

  • Mobile Phase Modification: The addition of a small amount of a volatile acid, such as 0.1% formic acid, to the mobile phase can enhance protonation and reduce the formation of salt adducts.

Issue 2: Observation of a Peak at [M+18]⁺ (Hydrolysis)

Symptoms:

  • A significant peak is observed at a mass 18 Da higher than the protonated molecule of the target beta-lactam.

  • Reduced intensity of the target analyte peak over time, especially when samples are left at room temperature.

Possible Causes:

  • Presence of β-lactamase enzymes in the sample (common in biological matrices like plasma or urine from patients with bacterial infections).

  • Degradation of the beta-lactam compound due to unstable pH or elevated temperature during sample preparation or storage.

Solutions:

  • Sample Handling: Keep samples on ice or at 4°C during preparation and analysis to minimize enzymatic activity and chemical degradation. For long-term storage, freeze samples at -80°C.

  • Enzyme Inhibition: If β-lactamase activity is suspected, consider adding a β-lactamase inhibitor, such as clavulanic acid, to the sample.

  • pH Control: Maintain a stable and appropriate pH during sample extraction and in the final sample solvent. Beta-lactams are generally more stable under slightly acidic conditions.

  • Immediate Analysis: Analyze samples as quickly as possible after preparation to minimize the extent of hydrolysis.

Issue 3: Significant In-Source Fragmentation

Symptoms:

  • The full scan mass spectrum shows the presence of fragment ions that are typically only seen in MS/MS spectra.

  • The intensity of the protonated molecule is lower than expected, while the intensity of fragment ions is high.

Possible Causes:

  • The ion source conditions (e.g., temperature, voltages) are too harsh, causing the labile beta-lactam ring to fragment.

  • The specific beta-lactam compound is particularly susceptible to fragmentation.

Solutions:

  • Optimize Ion Source Parameters:

    • Temperature: Reduce the source temperature to the lowest level that still allows for efficient desolvation.

    • Voltages: Lower the fragmentor or capillary exit voltage to reduce the energy imparted to the ions as they enter the mass spectrometer.

  • Mobile Phase Composition: The composition of the mobile phase can influence ion stability. Experiment with different solvent compositions and additives to find conditions that promote the stability of the protonated molecule.

Quantitative Data Summary

The following tables provide a summary of the mass-to-charge ratios (m/z) for the protonated molecules and common fragments of several widely used beta-lactam antibiotics.

Table 1: Penicillin Antibiotics

Compound[M+H]⁺ (m/z)Common Fragment 1 (m/z)Common Fragment 2 (m/z)
Amoxicillin366.1349.1 ([M+H-NH₃]⁺)160.1 (Thiazolidine ring fragment)
Ampicillin350.1333.1 ([M+H-NH₃]⁺)160.1 (Thiazolidine ring fragment)
Penicillin G335.1176.1160.1 (Thiazolidine ring fragment)
Oxacillin402.1243.1160.1 (Thiazolidine ring fragment)

Table 2: Cephalosporin Antibiotics

Compound[M+H]⁺ (m/z)Common Fragment 1 (m/z)Common Fragment 2 (m/z)
Cefalexin348.1158.1106.1
Cefuroxime425.1207.1152.1
Ceftriaxone555.0396.0271.0
Cefepime481.2397.1125.1

Table 3: Common Adducts and Artifacts

Artifact TypeMass ShiftExample (Amoxicillin, [M+H]⁺ = 366.1)
Sodium Adduct+22 Da[M+Na]⁺ = 388.1
Potassium Adduct+38 Da[M+K]⁺ = 404.1
Acetonitrile Adduct+41 Da[M+ACN+H]⁺ = 407.1
Methanol Adduct+32 Da[M+MeOH+H]⁺ = 398.1
Hydrolysis Product+18 Da[M+H+18]⁺ = 384.1
Dimer+M Da[2M+H]⁺ = 731.2

Experimental Protocols

Protocol 1: Sample Preparation of Beta-Lactams from Plasma (Protein Precipitation)
  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Pipette 100 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing the internal standard.

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new polypropylene tube or a 96-well plate.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Generic LC-MS/MS Method for Beta-Lactam Analysis
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: Optimized for the specific instrument

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in Tables 1 and 2.

Visualizations

Artifact_Formation_Pathway cluster_sample Sample Matrix cluster_lcms LC-MS System cluster_artifacts Observed Artifacts Beta-Lactam Beta-Lactam Ion Source Ion Source Beta-Lactam->Ion Source Hydrolyzed Product Hydrolyzed Product Beta-Lactam->Hydrolyzed Product Salts (Na+, K+) Salts (Na+, K+) Salts (Na+, K+)->Ion Source Beta-Lactamase Beta-Lactamase Beta-Lactamase->Hydrolyzed Product Hydrolysis Mobile Phase (ACN, MeOH) Mobile Phase (ACN, MeOH) Mobile Phase (ACN, MeOH)->Ion Source Adducts ([M+Na]+, [M+K]+, [M+Solvent+H]+) Adducts ([M+Na]+, [M+K]+, [M+Solvent+H]+) Ion Source->Adducts ([M+Na]+, [M+K]+, [M+Solvent+H]+) In-Source Fragments In-Source Fragments Ion Source->In-Source Fragments High Energy Hydrolyzed Product ([M+H+18]+) Hydrolyzed Product ([M+H+18]+)

Caption: Formation pathways of common artifacts in beta-lactam mass spectrometry.

Troubleshooting_Workflow cluster_observe Observation cluster_identify Identification cluster_diagnose Diagnosis & Solution Start Unexpected Peak Observed Mass_Shift Calculate Mass Shift from Target Analyte Start->Mass_Shift Adduct Adduct Formation? ([M+Na]+, [M+K]+, etc.) Mass_Shift->Adduct +22, +38, +41, ... Hydrolysis Hydrolysis? ([M+18]+) Mass_Shift->Hydrolysis +18 InSource In-Source Decay? (Known Fragments) Mass_Shift->InSource < [M+H]+ Solve_Adduct Solution: - Use high-purity solvents - Avoid glassware - Optimize sample prep Adduct->Solve_Adduct Yes Solve_Hydrolysis Solution: - Keep samples cold - Control pH - Analyze promptly Hydrolysis->Solve_Hydrolysis Yes Solve_InSource Solution: - Lower source temp - Reduce voltages InSource->Solve_InSource Yes

Caption: A logical workflow for troubleshooting unexpected peaks.

References

Enhancing the biological activity of 4-(4-Fluorobenzyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Fluorobenzyl)azetidin-2-one and related azetidin-2-one derivatives.

Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis, purification, and experimental use of this compound.

Synthesis via Staudinger Reaction

The Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine, is a common method for synthesizing β-lactams like this compound.

Potential Issues and Solutions

IssuePotential CauseRecommended Solution
Low or No Product Yield - Inactive or impure reagents.- Incorrect reaction temperature.- Presence of moisture.- Use freshly distilled solvents and high-purity reagents.- Optimize temperature; some reactions require low temperatures (-78°C) while others proceed at room temperature.[1]- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products - Imine isomerization.- Ketene dimerization or polymerization.- Epimerization at C3 or C4.- Control the order of reagent addition.[1]- Use ketenes that are generated in situ.[1]- Carefully select the base and solvent to influence stereoselectivity.
Difficulty in Purification - Co-elution of starting materials or byproducts with the desired product.- Employ different chromatographic techniques (e.g., reverse-phase HPLC).- Consider recrystallization from a suitable solvent system.

Diagram: Staudinger Reaction Workflow

Staudinger_Workflow reagents Prepare Imine and Acid Chloride/Ketene Precursor reaction Perform Staudinger Cycloaddition reagents->reaction workup Aqueous Workup reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: A general workflow for the synthesis of azetidin-2-ones via the Staudinger reaction.

Compound Stability and Solubility

This compound is a colorless solid soluble in water and DMSO.[2] However, the stability of the β-lactam ring can be a concern under certain conditions.

Potential Issues and Solutions

IssuePotential CauseRecommended Solution
Compound Degradation - The strained azetidin-2-one ring is susceptible to hydrolysis, especially under acidic or basic conditions.[3]- Prepare fresh stock solutions.- Store solutions at -20°C or -80°C.- Avoid prolonged exposure to strong acids or bases.
Poor Solubility in Aqueous Buffers - The hydrophobic nature of the benzyl group can limit solubility in purely aqueous media.- Use a co-solvent such as DMSO or ethanol (ensure the final concentration is compatible with your assay).- Prepare a concentrated stock solution in a suitable organic solvent and then dilute it into the aqueous buffer.

Diagram: Factors Affecting Compound Stability

Stability_Factors Compound This compound Degradation Degradation Compound->Degradation pH pH pH->Degradation Temperature Temperature Temperature->Degradation Solvent Solvent Solvent->Degradation MTT_Workflow start Seed Cells in 96-well Plate treat Treat with Compound (various concentrations) start->treat incubate Incubate (48-72h) treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate (4h) mtt->incubate_mtt dissolve Dissolve Formazan (add DMSO) incubate_mtt->dissolve read Measure Absorbance (570 nm) dissolve->read analyze Calculate IC50 read->analyze

References

Technical Support Center: Azetidin-2-one Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidin-2-one derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, purification, and biological testing of these compounds.

Frequently Asked Questions (FAQs)

Q1: My Staudinger cycloaddition reaction is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Staudinger reaction ([2+2] cycloaddition of a ketene and an imine) are a frequent issue. Several factors can contribute to this:

  • Moisture: Ketenes are highly reactive and susceptible to hydrolysis. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Imine Quality: The purity of the imine is crucial. Ensure it is fully formed and purified before the cycloaddition step.

  • Reaction Temperature: Temperature plays a significant role in the stability of the ketene and the reaction rate. While some reactions proceed well at room temperature, others may require cooling (0 °C to -78 °C) to minimize side reactions. Conversely, some less reactive starting materials might need elevated temperatures.[1]

  • Order of Reagent Addition: The order in which reagents are added can impact the outcome. A common successful method is the slow addition of the acid chloride to a solution of the imine and a tertiary amine base (like triethylamine).[2]

  • Base Selection: Triethylamine is a common choice, but its basicity and nucleophilicity can sometimes lead to side reactions. If issues persist, consider a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA).

Q2: I am observing a mixture of cis and trans diastereomers in my product. How can I control the stereoselectivity of the Staudinger reaction?

A2: Controlling the diastereoselectivity (the ratio of cis to trans isomers) is a key challenge in azetidin-2-one synthesis. The stereochemical outcome is influenced by several factors:

  • Solvent Polarity: The polarity of the solvent can influence the transition state of the reaction. Generally, polar solvents tend to favor the formation of trans-β-lactams.[3]

  • Reaction Temperature: Lower reaction temperatures often lead to higher stereoselectivity, favoring the formation of the cis isomer in many cases.

  • Ketene Substituents: The electronic nature of the substituents on the ketene can direct the stereochemistry. Electron-donating groups on the ketene generally favor the formation of cis-β-lactams, while electron-withdrawing groups can lead to a higher proportion of the trans isomer.[4]

  • Imine Geometry: The geometry of the imine (E vs. Z) can influence the stereochemical outcome. (E)-imines typically lead to cis-β-lactams, whereas (Z)-imines can favor the formation of trans-β-lactams.[1]

Q3: My purified azetidin-2-one compound appears to be degrading during storage or in the biological assay medium. What can I do to improve its stability?

A3: The β-lactam ring of azetidin-2-ones is inherently strained and susceptible to hydrolysis. Stability issues are a common concern.

  • Storage Conditions: Store purified compounds in a cool, dry, and dark place. For long-term storage, keeping them at -20°C under an inert atmosphere is recommended.

  • pH of Assay Medium: The pH of the medium used for biological assays is critical. The β-lactam ring is more susceptible to hydrolysis under basic conditions. If possible, buffer the assay medium to a neutral or slightly acidic pH.

  • Temperature of Assay: Higher temperatures will accelerate the rate of hydrolysis. Conduct biological assays at the lowest feasible temperature that does not compromise the biological system (e.g., 37°C for mammalian cell culture).

  • Presence of Nucleophiles: Avoid nucleophilic reagents or additives in your assay medium that could react with and open the β-lactam ring.

Troubleshooting Guides

Synthesis & Purification
Problem Possible Cause(s) Suggested Solution(s)
No product formation observed by TLC Inactive reagents (e.g., old triethylamine, hydrolyzed acid chloride).Reaction temperature is too low.Use freshly distilled triethylamine and a new bottle of the acid chloride.Gradually increase the reaction temperature and monitor by TLC.
Multiple spots on TLC after reaction Formation of side products (e.g., polymers from the ketene).Incomplete reaction.Ensure slow addition of the acid chloride to the reaction mixture.Increase the reaction time or temperature.
Difficulty in purifying the product by column chromatography Product is unstable on silica gel.Poor separation of diastereomers.Use a less acidic stationary phase like neutral alumina.Optimize the solvent system for column chromatography to improve separation. A gradient elution might be necessary.
Product oils out during recrystallization Inappropriate solvent system.Presence of impurities.Screen a variety of solvent systems (e.g., ethanol, ethyl acetate/hexanes, dichloromethane/hexanes).Attempt to purify further by column chromatography before recrystallization.
Biological Assays
Problem Possible Cause(s) Suggested Solution(s)
Inconsistent results in antibacterial assays Degradation of the compound in the growth medium.Compound precipitation at the tested concentration.Perform a stability study of your compound in the assay medium over the time course of the experiment.Determine the solubility of your compound in the assay medium and use a concentration below its solubility limit.
High background noise in fluorescence-based assays (e.g., HDAC activity) Autofluorescence of the compound.Interference with the assay reagents.Run a control experiment with your compound in the absence of the enzyme/substrate to measure its intrinsic fluorescence.Test for any direct interaction of your compound with the fluorescent substrate or developing reagents.
Low potency in anticancer MTT assays Poor cell permeability.Compound is not cytotoxic to the selected cell line.Assess the lipophilicity of your compound (e.g., calculate logP).Test your compound on a panel of different cancer cell lines to identify sensitive ones.

Experimental Protocols

General Protocol for the Synthesis of Azetidin-2-ones via Staudinger Cycloaddition

This protocol describes a general method for the [2+2] cycloaddition of an imine and a ketene (generated in situ from an acid chloride).

Materials:

  • Appropriate imine

  • Appropriate acid chloride (e.g., chloroacetyl chloride)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., dichloromethane (DCM), toluene, or THF)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

Procedure:

  • Set up the oven-dried round-bottom flask under an inert atmosphere.

  • Dissolve the imine (1.0 eq) and triethylamine (1.5 eq) in the anhydrous solvent.

  • Cool the mixture to the desired temperature (e.g., 0 °C in an ice bath).

  • In a separate syringe, draw up the acid chloride (1.2 eq).

  • Add the acid chloride dropwise to the stirred solution of the imine and base over a period of 30-60 minutes.

  • Allow the reaction to stir at the chosen temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imine spot has disappeared.[5][6][7]

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Purification of Azetidin-2-one Derivatives

A. Column Chromatography:

  • Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).

  • Dissolve the crude product in a minimal amount of the elution solvent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified azetidin-2-one.

B. Recrystallization:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate).[8]

  • If the solution is colored due to impurities, a small amount of activated charcoal can be added and the solution filtered while hot.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol for Antibacterial Activity Testing (Broth Microdilution Method)

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Azetidin-2-one compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the azetidin-2-one compound.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the growth medium.

  • Prepare a bacterial inoculum and adjust its concentration to a standard (e.g., 0.5 McFarland).

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield and Diastereoselectivity of a Staudinger Reaction.

EntrySolventTemperature (°C)BaseYield (%)Diastereomeric Ratio (cis:trans)
1Toluene1102,6-LutidineLowtrans favored
2CH2Cl2-78Et3NHighcis favored
3Toluene100-Moderatetrans favored
4Dichloromethane0PyridineGoodcis favored

(Note: This table is a representative example compiled from general observations in the literature. Actual results will vary depending on the specific substrates used.)[1]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_testing Biological Testing A Staudinger Cycloaddition B Reaction Work-up A->B C Crude Product B->C D Purification (Column Chromatography/ Recrystallization) C->D E Pure Azetidin-2-one D->E F Antibacterial Assay E->F G Anticancer Assay (MTT) E->G H Enzyme Inhibition Assay (e.g., HDAC) E->H I Data Analysis F->I G->I H->I

Caption: General experimental workflow for azetidin-2-one synthesis and biological evaluation.

staudinger_synthesis reactants Imine Acid Chloride Tertiary Base ketene In situ Ketene Formation reactants:acid_chloride->ketene + Base cycloaddition [2+2] Cycloaddition reactants:imine->cycloaddition ketene->cycloaddition zwitterion Zwitterionic Intermediate product Azetidin-2-one (β-Lactam) zwitterion->product Ring Closure cycloaddition->zwitterion Equilibrium

Caption: Key steps in the Staudinger synthesis of azetidin-2-ones.

pbp_inhibition azetidinone Azetidin-2-one (β-Lactam Antibiotic) pbp Penicillin-Binding Protein (PBP) (Transpeptidase) azetidinone->pbp Inhibits peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan Catalyzes cell_wall Bacterial Cell Wall Synthesis peptidoglycan->cell_wall Essential for lysis Cell Lysis & Death cell_wall->lysis Inhibition leads to

Caption: Signaling pathway for the antibacterial action of azetidin-2-ones.

References

Avoiding epimerization during azetidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize or prevent epimerization during the synthesis of azetidin-2-ones (β-lactams).

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of azetidin-2-one synthesis, and why is it a concern?

A1: Epimerization is the change in the configuration of a single stereocenter in a molecule containing multiple stereocenters. In azetidin-2-one synthesis, this typically refers to the inversion of stereochemistry at the C3 or C4 position of the β-lactam ring. This is a significant concern because the biological activity of β-lactam antibiotics is highly dependent on their specific stereochemistry.[1] For instance, many penicillin and cephalosporin antibiotics require a cis-β-lactam unit to be effective.[1] Uncontrolled epimerization leads to a mixture of diastereomers, which can be difficult to separate and results in a lower yield of the desired biologically active compound.

Q2: What is the primary cause of epimerization during the Staudinger synthesis of β-lactams?

A2: The primary cause of epimerization, particularly at the C4 position, is the reversible nature of the final ring-closing step or the isomerization of the imine starting material. The mechanism can involve the formation of an enolate intermediate under basic conditions, which can then be protonated from either face, leading to a mixture of diastereomers.[2] Factors such as the choice of base, solvent, and reaction temperature can significantly influence the rate and extent of epimerization.[1][3]

Q3: How can I detect and quantify the level of epimerization in my product mixture?

A3: The most common methods for detecting and quantifying diastereomers are high-performance liquid chromatography (HPLC) on a chiral stationary phase and high-field nuclear magnetic resonance (NMR) spectroscopy.[4] In ¹H NMR, the signals for the protons on the β-lactam ring (especially H3 and H4) will often have different chemical shifts and coupling constants for each diastereomer, allowing for integration and determination of the diastereomeric ratio (dr).[5]

Troubleshooting Guide

Below are common problems encountered during azetidin-2-one synthesis that can lead to epimerization, along with recommended solutions.

Problem 1: Low Diastereoselectivity (High Level of Epimerization)

You have performed a Staudinger [2+2] cycloaddition reaction to synthesize a substituted azetidin-2-one, but NMR analysis indicates a nearly 1:1 mixture of diastereomers.

Potential Causes and Solutions:

  • Inappropriate Base: The tertiary amine used to generate the ketene in situ might be too strong or not sterically hindered enough, promoting enolization and subsequent epimerization.

    • Solution: Switch to a more sterically hindered base like diisopropylethylamine (DIPEA) or tributylamine.[3]

  • High Reaction Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for epimerization, leading to a thermodynamic mixture of products.[3]

    • Solution: Perform the reaction at a lower temperature. For many Staudinger reactions, temperatures ranging from -78°C to 0°C are effective in preserving the kinetic product.[3][6]

  • Prolonged Reaction Time: Leaving the reaction to stir for too long, especially at elevated temperatures, can allow the initially formed kinetic product to epimerize to the more stable thermodynamic product.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction as soon as the starting materials are consumed.

  • Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the diastereoselectivity.[7] Halogenated solvents like dichloromethane can sometimes participate in side reactions, such as halogen exchange.[3]

    • Solution: Screen a variety of solvents with different polarities, such as toluene, THF, or acetonitrile, to find the optimal conditions for your specific substrate.

Problem 2: Inconsistent Diastereomeric Ratios Between Batches

You are running the same reaction under what you believe are identical conditions, but the diastereomeric ratio of your product varies significantly from batch to batch.

Potential Causes and Solutions:

  • Moisture in Reagents or Glassware: Trace amounts of water can affect the concentration and reactivity of the base and other reagents, leading to inconsistent results.

    • Solution: Ensure all glassware is oven-dried before use and that all solvents and reagents are anhydrous.

  • Rate of Reagent Addition: The rate at which the acyl chloride is added to the mixture of the imine and base can influence the local concentration of the ketene and affect the stereochemical outcome.

    • Solution: Use a syringe pump for slow and consistent addition of the acyl chloride to the reaction mixture, especially at low temperatures.

  • Purity of Starting Materials: Impurities in the imine or acyl chloride can interfere with the reaction and lead to variable results.

    • Solution: Purify all starting materials before use. Imines, in particular, should be freshly prepared or purified if they have been stored for an extended period.

Data on Reaction Conditions and Diastereoselectivity

The following tables summarize quantitative data from the literature on how different reaction parameters can affect the diastereoselectivity of the Staudinger synthesis.

Table 1: Effect of Temperature and Solvent on Diastereoselectivity

Acyl Chloride PrecursorImineBaseSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Reference
Phenylacetic Acid + TsClIsatin Schiff BaseDIPEAo-Xylene25High cis selectivity[3]
Phenylacetic Acid + TsClIsatin Schiff BaseDIPEAo-Xylene100Increased trans isomer[3]
Phenoxyacetyl ChlorideN-Boc ImineEt₃NCH₂Cl₂-82Complete cis selectivity[3]
2-(Benzyloxy)acetyl ChlorideCyclohexylimineEt₃NBenzeneReflux5.5:1.5:1 (mixture)[5]

Table 2: Effect of Substituents on Stereoselectivity

Ketene SubstituentImine N-SubstituentGeneral OutcomeReference
PhthalamidoPolyaromatic (at C4)Exclusively trans[6]
AcetoxyPolyaromatic (at C4)Exclusively trans[6]
PhenoxyPolyaromatic (at C4)Exclusively trans[6]

Experimental Protocols

General Protocol for Diastereoselective Staudinger Synthesis of a cis-Azetidin-2-one

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Appropriate imine

  • Acyl chloride (e.g., phenoxyacetyl chloride)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • Initial Charge: Dissolve the imine (1.0 eq.) and the tertiary amine (1.5 eq.) in the anhydrous solvent under an inert atmosphere.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78°C) using a dry ice/acetone bath.

  • Acyl Chloride Addition: Dissolve the acyl chloride (1.2 eq.) in a small amount of anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled, stirring reaction mixture over a period of 30-60 minutes.

  • Reaction: Allow the reaction to stir at the low temperature for a specified time (e.g., 2-4 hours), monitoring its progress by TLC.

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired diastereomer.

  • Analysis: Characterize the product and determine the diastereomeric ratio using NMR and/or chiral HPLC.

Visual Guides

Mechanism of Epimerization

Caption: Base-mediated epimerization via a planar enolate intermediate.

Experimental Workflow for Azetidin-2-one Synthesis

experimental_workflow General Workflow for Staudinger Synthesis prep 1. Reagent & Glassware Preparation (Anhydrous) setup 2. Reaction Setup (Inert Atmosphere) prep->setup charge 3. Charge Imine & Base in Solvent setup->charge cool 4. Cool to Target Temperature charge->cool add 5. Slow Addition of Acyl Chloride cool->add react 6. Reaction & Monitoring (TLC/LC-MS) add->react quench 7. Quench Reaction react->quench workup 8. Extraction & Workup quench->workup purify 9. Purification (Chromatography) workup->purify analyze 10. Analysis (NMR, HPLC) purify->analyze

Caption: Step-by-step workflow for diastereoselective β-lactam synthesis.

Troubleshooting Flowchart for Epimerization

troubleshooting_flowchart Troubleshooting Low Diastereoselectivity start Low Diastereoselectivity Observed (e.g., dr < 90:10) check_temp Is the reaction run at low temperature (e.g., ≤ 0°C)? start->check_temp lower_temp Action: Lower reaction temperature to -78°C check_temp->lower_temp No check_base Is a sterically hindered base (e.g., DIPEA) used? check_temp->check_base Yes lower_temp->check_base change_base Action: Switch to a more hindered base check_base->change_base No check_time Is reaction time minimized by monitoring? check_base->check_time Yes change_base->check_time monitor_rxn Action: Monitor reaction closely and quench upon completion check_time->monitor_rxn No check_solvent Have different solvents been screened? check_time->check_solvent Yes monitor_rxn->check_solvent screen_solvents Action: Screen non-polar and polar aprotic solvents (Toluene, THF, ACN) check_solvent->screen_solvents No end Diastereoselectivity Improved check_solvent->end Yes screen_solvents->end

Caption: A decision tree for troubleshooting epimerization issues.

References

Technical Support Center: Beta-Lactam Synthesis and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis and handling of beta-lactam compounds.

I. Synthesis Troubleshooting

This section provides guidance on common issues encountered during the synthesis of beta-lactams, with a focus on the widely used Staudinger cycloaddition reaction.

FAQ: Staudinger Reaction

Question: My Staudinger reaction is resulting in a low yield of the desired beta-lactam. What are the potential causes and how can I improve the yield?

Answer:

Low yields in a Staudinger reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

1. Purity of Reagents and Solvents:

  • Imines: Ensure the imine is pure and dry. Impurities or residual water can react with the ketene or the product.

  • Acid Chlorides: The acid chloride used to generate the ketene in situ should be of high purity.

  • Solvents: Use anhydrous solvents, as ketenes are highly reactive towards water. Dichloromethane (DCM) and toluene are common solvents and should be freshly distilled or obtained from a solvent purification system.[1]

2. Reaction Conditions:

  • Temperature: The reaction is often performed at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the ketene and minimize side reactions.[2] Gradually warming the reaction to room temperature may be necessary.

  • Order of Addition: Typically, the acid chloride is added slowly to a solution of the imine and a tertiary amine base (e.g., triethylamine). This ensures that the ketene is generated in the presence of the imine, maximizing the chance of cycloaddition.

3. Ketene Formation and Reactivity:

  • Base: Triethylamine is a common base for the in situ generation of ketenes from acid chlorides. Ensure the triethylamine is pure and dry.

  • Ketene Polymerization: Ketenes can polymerize, especially if their concentration becomes too high or if the reaction temperature is not adequately controlled. Slow addition of the acid chloride can mitigate this.

4. Work-up Procedure:

  • Hydrolysis: The beta-lactam ring is susceptible to hydrolysis under both acidic and basic conditions. During the work-up, avoid harsh pH conditions. A mild aqueous wash may be necessary to remove the triethylamine hydrochloride byproduct.

Question: I am obtaining a mixture of cis and trans isomers in my Staudinger reaction, but I need to selectively synthesize the cis isomer. How can I control the stereoselectivity?

Answer:

Controlling the stereoselectivity of the Staudinger reaction is a common challenge. The formation of cis versus trans isomers is influenced by the electronic properties of the substituents on both the ketene and the imine, as well as the reaction conditions.

  • Electronic Effects:

    • Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of the cis isomer.[3][4] This is because these substituents accelerate the direct ring closure of the zwitterionic intermediate before it can isomerize.

    • Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine favor the trans isomer.[4]

  • Solvent Polarity:

    • Non-polar solvents generally favor the formation of the cis isomer.

    • Polar solvents can stabilize the zwitterionic intermediate, allowing for isomerization and leading to a higher proportion of the trans isomer.

  • Protecting Groups: The choice of the N-protecting group on the imine can significantly influence the stereochemical outcome. For example, N-tosyl imines have been shown to predominantly yield cis-beta-lactams.[2]

Troubleshooting Workflow for Low Yield in Staudinger Reaction

Staudinger_Troubleshooting start Low Yield in Staudinger Reaction reagents Check Reagent Purity (Imine, Acid Chloride, Base) start->reagents reagents->start Re-purify/Replace solvents Use Anhydrous Solvents reagents->solvents Reagents OK solvents->start Dry/Distill conditions Optimize Reaction Conditions (Temperature, Addition Rate) solvents->conditions Solvents OK conditions->start Systematic Variation workup Mild Work-up (Avoid harsh pH) conditions->workup Conditions Optimized workup->start Modify Quench/ Extraction success Improved Yield workup->success Work-up OK

Caption: Troubleshooting flowchart for low yields in the Staudinger reaction.

II. Purification and Analysis

This section addresses common challenges in purifying and analyzing beta-lactam compounds.

FAQ: Purification

Question: I have a significant amount of triethylamine hydrochloride byproduct in my crude reaction mixture. What is the best way to remove it?

Answer:

Triethylamine hydrochloride is a common byproduct when using triethylamine as a base in reactions like the Staudinger synthesis. Several methods can be employed for its removal:

  • Aqueous Wash: If your beta-lactam is not water-sensitive, you can wash the organic reaction mixture with water or a mild aqueous solution (e.g., saturated sodium bicarbonate or dilute HCl, being mindful of the beta-lactam's stability). Triethylamine hydrochloride is water-soluble and will partition into the aqueous phase.[5]

  • Filtration: In some cases, triethylamine hydrochloride may precipitate from the reaction solvent (e.g., in THF or ethyl acetate). The salt can then be removed by filtration.[6]

  • Co-evaporation: Co-evaporation with a non-polar solvent like hexane or heptane can sometimes remove residual triethylamine hydrochloride.[6]

  • Silica Gel Chromatography: The salt will typically remain at the baseline of a silica gel column, allowing for the elution of the desired product.

Question: My beta-lactam compound appears to be degrading on the silica gel column during purification. What can I do to prevent this?

Answer:

Silica gel is acidic and can cause the degradation of sensitive compounds like beta-lactams. Here are some strategies to mitigate this issue:

  • Deactivating the Silica Gel: You can neutralize the acidity of the silica gel by treating it with a base. A common method is to prepare a slurry of the silica gel in the column eluent containing a small amount of a tertiary amine, such as triethylamine (e.g., 0.1-1% v/v).

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or Florisil.[7]

  • Rapid Purification: Minimize the time the compound spends on the column. Use flash chromatography with slightly higher pressure to speed up the elution.

  • 2D-TLC Stability Test: Before running a column, you can assess the stability of your compound on silica gel using a two-dimensional thin-layer chromatography (2D-TLC) experiment. If the compound is unstable, you will observe degradation products off the diagonal.[8]

Experimental Protocol: HPLC Analysis of Beta-Lactam Purity

This protocol provides a general method for analyzing the purity of a synthesized beta-lactam using reverse-phase high-performance liquid chromatography (RP-HPLC).

1. Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Sample dissolved in a suitable solvent (e.g., acetonitrile/water mixture)

2. Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.

  • Prepare a stock solution of your beta-lactam sample at a known concentration (e.g., 1 mg/mL) and filter it through a 0.45 µm syringe filter.

  • Inject a small volume (e.g., 10 µL) of the sample onto the column.

  • Run a gradient elution program. An example gradient is:

    • 0-20 min: 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-30 min: 95% to 5% B

    • 30-35 min: Hold at 5% B

  • Monitor the elution at a suitable wavelength, typically between 210 nm and 300 nm, depending on the chromophores in your beta-lactam.[9]

  • Analyze the resulting chromatogram to determine the retention time of your product and the presence of any impurities. The purity can be estimated by the relative peak areas.

Parameter Typical Value/Range
Column C18, 3.5-5 µm particle size
Mobile Phase Acetonitrile/Water with acid modifier (e.g., formic acid)
Flow Rate 0.5 - 1.5 mL/min
Detection Wavelength 210 - 300 nm
Injection Volume 5 - 20 µL

Table 1: Typical HPLC Parameters for Beta-Lactam Analysis.

III. Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of beta-lactam compounds.

FAQ: Stability and Storage

Question: My beta-lactam compound shows signs of degradation after being stored in the freezer. What are the optimal storage conditions?

Answer:

The stability of beta-lactams can be highly dependent on the specific compound, its formulation, and the storage conditions.

  • Temperature:

    • For long-term storage, -80°C is generally recommended for many beta-lactams.[10]

    • Storage at -20°C may be suitable for shorter periods, but some less stable compounds can still degrade.

    • Avoid repeated freeze-thaw cycles, which can accelerate degradation. It is advisable to store the compound in smaller aliquots.

  • pH:

    • Beta-lactams are susceptible to both acid and base-catalyzed hydrolysis. For solutions, maintaining a neutral or slightly acidic pH (typically pH 6-7) is often optimal for stability.

  • Moisture:

    • Beta-lactams are sensitive to moisture, which can lead to hydrolysis of the beta-lactam ring. Store solid compounds in a desiccator or under an inert atmosphere.

Storage Temperature General Recommendation for Beta-Lactams
Room Temperature (20-25°C)Unstable, for short-term use only (hours)
Refrigerated (2-8°C)Short-term storage (days to weeks for some compounds)
Freezer (-20°C)Medium-term storage (weeks to months)
Ultra-low Freezer (-80°C)Long-term storage (months to years)[10]

Table 2: Recommended Storage Temperatures for Beta-Lactam Compounds.

Question: I am working with several different beta-lactam compounds in my lab. What are the key handling precautions I should take to avoid cross-contamination?

Answer:

Due to their potential to cause severe allergic reactions, preventing cross-contamination with beta-lactams is critical, especially in a shared laboratory or manufacturing environment.

  • Dedicated Equipment: Use dedicated glassware, spatulas, and other equipment for handling beta-lactams. If this is not feasible, ensure rigorous cleaning procedures are in place.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Containment: Handle powdered beta-lactams in a fume hood or a designated containment area to prevent the generation and spread of aerosols.

  • Cleaning and Decontamination: Clean work surfaces and equipment thoroughly after use. Solutions of bleach or a specialized beta-lactamase-containing cleaning agent can be used to inactivate residual beta-lactam.[11]

  • Waste Disposal: Dispose of beta-lactam waste in clearly labeled, dedicated containers according to your institution's guidelines.

Beta-Lactam Degradation Pathways

Degradation_Pathways BetaLactam Beta-Lactam (Active) Hydrolysis Hydrolysis (Acidic or Basic) BetaLactam->Hydrolysis Enzymatic Enzymatic Degradation (Beta-Lactamases) BetaLactam->Enzymatic Metal Metal Ion Catalysis (e.g., Cu²⁺, Fe³⁺) BetaLactam->Metal InactiveProduct Inactive Product (e.g., Penicilloic Acid) Hydrolysis->InactiveProduct Enzymatic->InactiveProduct Metal->InactiveProduct

Caption: Major degradation pathways for the beta-lactam ring.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments related to beta-lactam handling and analysis.

Protocol: Beta-Lactamase Activity Assay using Nitrocefin

This protocol describes a colorimetric assay to detect the presence of beta-lactamase, an enzyme that degrades beta-lactam antibiotics.

1. Principle: Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis of its beta-lactam ring by a beta-lactamase.[3][12][13]

2. Materials:

  • Nitrocefin solution (typically 0.5-1.0 mg/mL in a suitable buffer like phosphate-buffered saline, pH 7.0)

  • Microplate reader or spectrophotometer (optional, for quantitative analysis)

  • Test sample (e.g., bacterial culture supernatant, purified enzyme)

  • Positive control (known beta-lactamase)

  • Negative control (buffer or a non-beta-lactamase producing sample)

3. Qualitative Procedure (Slide Test):

  • Place a drop of the nitrocefin solution on a clean microscope slide.

  • Using a sterile loop, pick a colony of the test bacteria and emulsify it in the drop of nitrocefin.

  • Observe for a color change from yellow to red. A positive result is typically visible within 5-15 minutes.[3]

4. Quantitative Procedure (Microplate Assay):

  • Pipette 180 µL of nitrocefin solution into the wells of a 96-well microplate.

  • Add 20 µL of the test sample, positive control, and negative control to separate wells.

  • Incubate the plate at room temperature or 37°C.

  • Measure the absorbance at 486 nm at regular intervals (e.g., every minute for 30 minutes) using a microplate reader.

  • The rate of increase in absorbance is proportional to the beta-lactamase activity.

Parameter Recommendation
Nitrocefin Concentration 50-100 µM for spectrophotometric assays[14]
pH 7.0 - 7.5[14]
Detection Wavelength 486 nm[14]
Positive Control Known beta-lactamase producing organism/enzyme
Negative Control Buffer or non-producing organism

Table 3: Key Parameters for the Nitrocefin Assay.

References

Strategies to improve the stereoselectivity of azetidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the stereoselective synthesis of azetidin-2-ones (β-lactams). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on improving the stereoselectivity of their reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling stereoselectivity in β-lactam synthesis?

A1: The most common strategies for controlling stereoselectivity in the synthesis of azetidin-2-ones, particularly via the Staudinger [2+2] cycloaddition of a ketene and an imine, include:

  • Use of Chiral Auxiliaries: Temporarily incorporating a chiral group into one of the reactants (imine or ketene precursor) can effectively direct the stereochemical outcome of the reaction.[1][2]

  • Chiral Catalysts: Employing chiral catalysts, such as cinchona alkaloids (e.g., benzoylquinine) or N-heterocyclic carbenes (NHCs), can induce enantioselectivity in the formation of the β-lactam ring.[3][4]

  • Substrate Control: Utilizing a chiral reactant, such as a chiral imine derived from a chiral aldehyde or amine, can lead to high diastereoselectivity.[3]

  • Control of Reaction Conditions: The stereochemical outcome can be significantly influenced by reaction parameters such as solvent polarity, temperature, and the order of reagent addition.[5][6][7]

Q2: How does solvent polarity affect the cis/trans diastereoselectivity of the Staudinger reaction?

A2: Solvent polarity plays a crucial role in determining the ratio of cis to trans β-lactam isomers. Generally, non-polar solvents favor the formation of the cis isomer, while polar solvents promote the formation of the trans isomer.[6][7] This is attributed to the stabilization of the zwitterionic intermediate in polar solvents, which allows for isomerization to the thermodynamically more stable intermediate leading to the trans product before ring closure.[6]

Q3: What is the general mechanism of the Staudinger [2+2] cycloaddition, and where does stereocontrol originate?

A3: The Staudinger reaction is widely accepted to proceed through a two-step mechanism. The first step involves the nucleophilic attack of the imine nitrogen on the central carbon of the ketene to form a zwitterionic intermediate.[4][6][8] The second step is a conrotatory ring closure to form the four-membered β-lactam ring.[6][8]

Stereocontrol is primarily determined during the ring-closure step. The relative orientation of the substituents on the zwitterionic intermediate dictates the final cis or trans stereochemistry. Factors that influence the rate of ring closure versus the rate of isomerization around the imine bond in the intermediate will affect the final diastereomeric ratio.[4]

Troubleshooting Guides

Problem 1: Low Diastereomeric Ratio (Poor cis/trans Selectivity)

Potential Cause Troubleshooting Suggestion Rationale
Inappropriate Solvent Polarity For cis selectivity, switch to a non-polar solvent like benzene or toluene. For trans selectivity, use a more polar solvent such as chlorobenzene, dichloromethane (DCM), or acetonitrile.[5][6][7]Non-polar solvents favor a rapid ring closure of the initial zwitterionic intermediate, leading to the cis product. Polar solvents stabilize the zwitterionic intermediate, allowing for isomerization to the more stable trans-precursor intermediate before cyclization.[6]
Reaction Temperature is Not Optimized For cis selectivity, try running the reaction at a lower temperature. For trans selectivity, a higher temperature might be beneficial.[7]Lower temperatures can favor the kinetically controlled cis product by minimizing isomerization of the intermediate. Higher temperatures can provide the energy needed for isomerization to the thermodynamically favored trans product.
Order of Reagent Addition Experiment with the order of addition of the reagents. For instance, adding the base to a solution of the imine and acid chloride can sometimes influence the stereochemical outcome.The timing of ketene generation in the presence of the imine can affect the concentration of intermediates and the subsequent reaction pathways, thereby influencing the diastereoselectivity.
Electronic Effects of Substituents Consider the electronic nature of the substituents on both the ketene and the imine. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor cis selectivity by accelerating the direct ring closure. Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine can favor trans selectivity by slowing down the ring closure and allowing for isomerization.[4]The rate of the intramolecular nucleophilic attack in the ring-closing step is influenced by the electronic properties of the substituents, which in turn affects the competition between direct cyclization and intermediate isomerization.[4]

Problem 2: Low Enantiomeric Excess (ee)

Potential Cause Troubleshooting Suggestion Rationale
Ineffective Chiral Catalyst Screen different chiral catalysts. For the Staudinger reaction, cinchona alkaloids like benzoylquinine or planar-chiral nucleophiles have shown high efficiency.[3][6] If using an N-heterocyclic carbene (NHC) catalyst, consider varying the steric and electronic properties of the NHC.The structure of the chiral catalyst is critical for creating a well-defined chiral environment around the reactants, which is necessary for effective enantioselective induction.
Sub-optimal Reaction Conditions for the Catalyst Optimize the reaction temperature, solvent, and concentration for the specific chiral catalyst being used. Some catalysts exhibit high enantioselectivity only within a narrow range of conditions.The conformation and catalytic activity of a chiral catalyst can be highly sensitive to the reaction environment.
Poorly Matched Chiral Auxiliary If using a chiral auxiliary, ensure it is appropriately positioned to effectively shield one face of the reacting molecule. Consider using a different chiral auxiliary if the desired level of stereocontrol is not achieved. Evans oxazolidinones are a well-established class of effective chiral auxiliaries.[1]The steric bulk and conformational rigidity of the chiral auxiliary are key to inducing high diastereoselectivity by directing the approach of the incoming reagent.
Racemization of Product or Intermediate Check for potential racemization pathways under the reaction or workup conditions. This could be caused by acidic or basic conditions, or elevated temperatures.The stereochemical integrity of the product can be compromised if conditions allow for the equilibration of stereocenters after the stereoselective reaction has occurred.

Data Presentation: Stereoselectivity under Various Conditions

Table 1: Effect of Solvent and Temperature on Diastereoselectivity

EntrySolventTemperature (°C)Diastereomeric Ratio (cis:trans)Reference
1Benzene45-5070:30[5]
2Chlorobenzene95-1005-10:90-95[5]
3Toluene110Predominantly trans[7]
4DichloromethaneRoom TempIncreased trans isomer compared to o-xylene[7]
5o-XyleneRoom TempPredominantly cis isomer[7]

Table 2: Enantioselectivity with Chiral Catalysts

CatalystImine SubstituentKetene PrecursorDiastereomeric Ratio (cis:trans)Enantiomeric Excess (ee)Reference
Benzoylquinine (10 mol%)N-HVarious Acid Chlorides96:4 - 99:195-99%[3][6]
Planar-chiral DMAP derivativeN-tosylSymmetrical Ketenes-81-94%[6]
Planar-chiral DMAP derivativeN-tosylUnsymmetrical Ketenes8:1 - 15:189-98%[6]

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Staudinger Reaction Favoring the cis-Isomer

This protocol is a representative example for achieving cis-diastereoselectivity.

  • Imine Formation: To a solution of the desired aldehyde (1.0 equiv) in a non-polar solvent such as benzene or toluene (0.5 M), add the corresponding amine (1.0 equiv). If necessary, use a dehydrating agent like anhydrous MgSO₄ and stir at room temperature until imine formation is complete (monitored by TLC or NMR). Filter off the dehydrating agent.

  • Ketene Generation and Cycloaddition: Cool the solution of the imine to 0 °C under an inert atmosphere (e.g., nitrogen or argon). To this solution, add the acid chloride (1.1 equiv) followed by the dropwise addition of a tertiary amine base (e.g., triethylamine, 1.2 equiv) over 10-15 minutes.

  • Reaction Monitoring and Workup: Allow the reaction to stir at 0 °C and monitor its progress by TLC. Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel to isolate the β-lactam. Determine the diastereomeric ratio by ¹H NMR spectroscopy by analyzing the coupling constants between the C3 and C4 protons.

Protocol 2: General Procedure for Enantioselective Staudinger Reaction using Benzoylquinine

This protocol is a representative example for achieving high enantioselectivity.

  • Reaction Setup: To a solution of the imine (1.0 equiv) and a proton sponge (1.1 equiv) in a suitable solvent (e.g., toluene) at -78 °C under an inert atmosphere, add the chiral catalyst benzoylquinine (0.1 equiv).

  • Ketene Precursor Addition: Slowly add a solution of the acid chloride (1.2 equiv) in the same solvent to the reaction mixture.

  • Reaction Progression: Stir the reaction at -78 °C and monitor its progress by TLC.

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature and extract with an organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

  • Analysis: Determine the diastereomeric ratio and enantiomeric excess of the purified product by chiral HPLC analysis.

Visualizations

Staudinger_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products Imine Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene Ketene->Zwitterion Zwitterion->Zwitterion cis_Lactam cis-β-Lactam Zwitterion->cis_Lactam Direct Ring Closure (favored in non-polar solvents) trans_Lactam trans-β-Lactam Zwitterion->trans_Lactam Ring Closure after Isomerization

Caption: Mechanism of the Staudinger cycloaddition and factors influencing stereoselectivity.

Troubleshooting_Diastereoselectivity Start Low Diastereomeric Ratio Solvent Optimize Solvent Polarity Start->Solvent Temperature Adjust Reaction Temperature Start->Temperature Addition Vary Reagent Addition Order Start->Addition Substituents Consider Electronic Effects Start->Substituents Result Improved Diastereoselectivity Solvent->Result Temperature->Result Addition->Result Substituents->Result

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 4-(4-Fluorobenzyl)azetidin-2-one and related compounds, focusing on their potential as cholesterol absorption inhibitors. While specific experimental data for this compound is not extensively available in the public domain, this document outlines the established mechanisms of action, key structure-activity relationships (SAR), and detailed experimental protocols based on the well-characterized representative compound, ezetimibe. This framework is intended to guide research and development efforts for novel azetidin-2-one derivatives.

Introduction to Azetidin-2-ones as Cholesterol Absorption Inhibitors

The 2-azetidinone (or β-lactam) ring is a core structural motif in a class of drugs that inhibit the absorption of dietary and biliary cholesterol from the small intestine.[1][2] The most prominent member of this class is ezetimibe, which has been approved for the treatment of hypercholesterolemia.[3] These compounds selectively target the Niemann-Pick C1-Like 1 (NPC1L1) protein, a transmembrane protein crucial for cholesterol uptake by enterocytes.[4][5] By inhibiting NPC1L1, these drugs reduce the amount of cholesterol delivered to the liver, leading to an upregulation of LDL receptors and subsequent lowering of LDL-cholesterol levels in the bloodstream.[4][6]

This compound shares the fundamental 2-azetidinone scaffold with ezetimibe, suggesting its potential to exhibit a similar mechanism of action. A comparative study, therefore, necessitates an evaluation of its efficacy in inhibiting NPC1L1-mediated cholesterol transport relative to established compounds.

Comparative Analysis: Structural and Mechanistic Overview

While direct comparative data for this compound is lacking, a comparison with ezetimibe provides a strong foundation for preliminary assessment.

Structural Comparison:

CompoundStructureKey Features
This compound - Core 2-azetidinone ring. - A 4-fluorobenzyl group at the 4-position. - Lacks the N-phenyl and C3-hydroxypropylphenyl moieties of ezetimibe.
Ezetimibe - Core 2-azetidinone ring.[4] - N-(4-fluorophenyl) group.[7] - A (3R)-[3-(S)-(4-fluorophenyl)-3-hydroxypropyl] group at the 3-position.[7] - A (4S)-(4-hydroxyphenyl) group at the 4-position.[7]

The structure-activity relationships for 2-azetidinone-based cholesterol absorption inhibitors suggest that the substituents at the N1, C3, and C4 positions of the β-lactam ring are critical for potent in vivo activity.[4][8] Ezetimibe's specific stereochemistry and the presence of the hydroxyl group on the C3 side chain, which is a site for glucuronidation, are known to be important for its high affinity for NPC1L1 and its overall efficacy.[3][4] The simpler structure of this compound would likely result in different binding interactions with NPC1L1 and altered pharmacokinetic properties.

Signaling Pathway and Mechanism of Action

The primary signaling pathway affected by this class of compounds is the NPC1L1-mediated cholesterol absorption pathway. Inhibition of NPC1L1 disrupts the uptake of cholesterol into enterocytes, which is the initial step in its absorption.

NPC1L1_Pathway Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Transporter Cholesterol->NPC1L1 Binds to Enterocyte Enterocyte NPC1L1->Enterocyte Mediates Uptake Chylomicrons Chylomicrons Enterocyte->Chylomicrons Cholesterol Esterification & Packaging Azetidinone This compound & Related Compounds Azetidinone->Inhibition Inhibition->NPC1L1 Inhibits Liver Liver Chylomicrons->Liver Transport to Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product SM1 4-Fluorobenzaldehyde Imine_Formation Imine Formation SM1->Imine_Formation SM2 Ammonia SM2->Imine_Formation SM3 Acetyl Chloride Cycloaddition [2+2] Cycloaddition SM3->Cycloaddition SM4 Triethylamine SM4->Cycloaddition Imine_Formation->Cycloaddition Intermediate Imine Product This compound Cycloaddition->Product

References

Fluorinated vs. Non-Fluorinated Azetidinones: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of fluorinated and non-fluorinated azetidinones, supported by experimental data. The strategic incorporation of fluorine into the azetidinone (β-lactam) ring has emerged as a key strategy in medicinal chemistry to modulate the therapeutic properties of this important class of compounds.

The presence of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced potency and a more desirable pharmacokinetic profile. This guide will delve into a comparative analysis of these effects across various biological activities, including anticancer, cholesterol absorption inhibition, and antimicrobial activities.

Anticancer Activity: A Tale of Enhanced Potency

Fluorination of azetidinone-based compounds has shown considerable promise in the development of novel anticancer agents. Notably, fluorinated analogues of combretastatin A-4, a potent tubulin polymerization inhibitor, have demonstrated enhanced cytotoxic activity against various cancer cell lines.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of fluorinated azetidinone derivatives compared to their non-fluorinated or other halogenated counterparts. The data highlights the significant increase in potency achieved through fluorination.

CompoundModificationCancer Cell LineIC50 (µM)Reference
3-chloro-4-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one3-Chloro (non-fluoro)MCF-7~0.1-1
3-fluoro-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one 3-Fluoro MCF-7 0.095
3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one 3-Fluoro MCF-7 0.075
Combretastatin A-4 (non-azetidinone reference)-MCF-70.0035

Note: The IC50 values for the 3-chloro analogue are presented as a range based on similar reported compounds, as a direct comparison within the same study was not available.

The data clearly indicates that the 3-fluoro substituted azetidinones exhibit potent anticancer activity at nanomolar concentrations, a significant improvement over other halogenated analogues. This enhanced activity is attributed to the favorable interactions of the fluorine atom within the colchicine-binding site of tubulin, leading to more effective inhibition of tubulin polymerization and subsequent induction of apoptosis in cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the azetidinone derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (both fluorinated and non-fluorinated azetidinones) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[1][2]

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[2]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[3]

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Serial Dilutions of Azetidinones compound_prep->treatment incubation_72h Incubate for 72 hours treatment->incubation_72h add_mtt Add MTT Reagent incubation_72h->add_mtt incubation_4h Incubate for 4 hours add_mtt->incubation_4h add_dmso Add Solubilizing Agent (e.g., DMSO) incubation_4h->add_dmso read_absorbance Measure Absorbance (570 nm) add_dmso->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50

Cholesterol Absorption Inhibition: The Ezetimibe Story

Azetidinones have also been successfully developed as cholesterol absorption inhibitors. The prime example is Ezetimibe, a potent inhibitor that features two fluorophenyl groups. While direct comparative data with a non-fluorinated equivalent is scarce in publicly available literature, the high potency of Ezetimibe underscores the positive contribution of fluorination.

Quantitative Comparison of Cholesterol Absorption Inhibition

Ezetimibe has been shown to be a highly effective inhibitor of cholesterol absorption. It is administered at a low daily dose, indicating its high potency.

CompoundModificationAnimal ModelED50 (mg/kg/day)Reference
Ezetimibe Di-fluorophenyl substituted Rat ~0.1-1

The fluorophenyl groups in Ezetimibe are crucial for its activity, likely contributing to its binding affinity to the Niemann-Pick C1-Like 1 (NPC1L1) protein, the primary target for cholesterol absorption in the intestine.

Experimental Protocol: In Vivo Cholesterol Absorption Assay in Hamsters

The in vivo efficacy of azetidinone-based cholesterol absorption inhibitors is often evaluated in a hamster model.

  • Dietary Acclimation: Male Golden Syrian hamsters are fed a high-cholesterol diet for a period to induce hypercholesterolemia.

  • Compound Administration: The animals are then orally administered the test compound (fluorinated or non-fluorinated azetidinone) suspended in a suitable vehicle.

  • Radiolabeled Cholesterol Administration: A diet containing radiolabeled cholesterol (e.g., [¹⁴C]-cholesterol) is provided to the hamsters.

  • Sample Collection: Over a period of 24-48 hours, blood and liver samples are collected.

  • Analysis: The amount of radioactivity in the serum and liver is quantified to determine the extent of cholesterol absorption.

  • ED50 Calculation: The effective dose that inhibits cholesterol absorption by 50% (ED50) is then calculated.

Cholesterol_Absorption_Assay start Start: Hypercholesterolemic Hamster Model administer_compound Oral Administration of Azetidinone Compound start->administer_compound administer_radiolabel Provide Diet with Radiolabeled Cholesterol administer_compound->administer_radiolabel sample_collection Collect Blood and Liver Samples (24-48 hours) administer_radiolabel->sample_collection quantify_radioactivity Quantify Radioactivity in Serum and Liver sample_collection->quantify_radioactivity calculate_ed50 Calculate ED50 Value quantify_radioactivity->calculate_ed50

Antimicrobial Activity: A Complex Relationship

The effect of fluorination on the antimicrobial activity of azetidinones is more nuanced and appears to be highly dependent on the specific substitution pattern and the target microorganism. While the β-lactam ring is the cornerstone of many antibiotics, modifications, including fluorination, can alter the spectrum and potency of these compounds.

Direct comparative studies providing Minimum Inhibitory Concentration (MIC) values for a series of fluorinated versus non-fluorinated azetidinones are limited. However, the existing literature suggests that fluorination can be a viable strategy to enhance antibacterial and antifungal activity, though it is not a universally applicable rule.

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) of azetidinone derivatives against various bacterial and fungal strains is typically determined using the broth microdilution method.[4][5][6][7][8]

  • Preparation of Compound Dilutions: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).[4]

  • Inoculum Preparation: A standardized inoculum of the target microorganism is prepared to a specific cell density.[7]

  • Inoculation: Each well is inoculated with the microbial suspension.[7]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[4][7]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6][8]

Logical_Comparison cluster_fluorinated Fluorinated Azetidinones cluster_non_fluorinated Non-Fluorinated Azetidinones cluster_outcome Biological Activity Outcome F_A Increased Metabolic Stability Enhanced Enhanced Potency F_A->Enhanced F_B Altered Lipophilicity F_B->Enhanced Reduced Reduced Potency F_B->Reduced F_C Enhanced Binding Affinity (in some cases) F_C->Enhanced F_D Potential for Novel Mechanism of Action F_D->Enhanced NF_A Well-established Synthetic Routes Similar Similar Potency NF_A->Similar NF_B Generally Lower Cost of Starting Materials NF_B->Similar NF_C Known SAR for Many Derivatives NF_C->Similar

Conclusion

The incorporation of fluorine into the azetidinone scaffold is a powerful tool for modulating biological activity. In the realm of anticancer drug discovery, fluorination has led to a significant enhancement in the potency of combretastatin A-4 analogues. Similarly, the highly effective cholesterol absorption inhibitor Ezetimibe owes much of its efficacy to its fluorinated moieties. The impact of fluorination on antimicrobial activity is more complex and warrants further systematic investigation with direct comparative studies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to evaluate and compare the biological activities of novel fluorinated and non-fluorinated azetidinone derivatives.

References

Validation of 4-(4-Fluorobenzyl)azetidin-2-one's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the mechanism of action of 4-(4-Fluorobenzyl)azetidin-2-one, a representative compound from a class of synthetic small molecules designed as potent anticancer agents. While specific experimental data for this exact molecule is not extensively available in public literature, this document will draw upon published data for structurally related azetidin-2-one derivatives that share a common proposed mechanism of action. These compounds are frequently developed as analogues of Combretastatin A-4 (CA-4), a natural product known for its potent tubulin-destabilizing activity.[1][2][3] The primary mechanism of action for this class of compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[2][4] This guide will compare the performance of representative azetidin-2-one derivatives with other microtubule-targeting agents and provide detailed experimental protocols for validating their mechanism of action.

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

Azetidin-2-one derivatives, including the representative this compound, are proposed to act as microtubule-targeting agents.[1][4] The core hypothesis is that they bind to the colchicine-binding site on β-tubulin.[2][3][5] This binding event disrupts the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics leads to a cascade of cellular events, culminating in cancer cell death.

Below is a diagram illustrating the proposed signaling pathway for this class of compounds.

cluster_0 Cellular Environment cluster_1 Cellular Consequences Azetidin-2-one Azetidin-2-one Tubulin Dimers Tubulin Dimers Azetidin-2-one->Tubulin Dimers Binds to Colchicine Site Microtubules Microtubules Tubulin Dimers->Microtubules Inhibits Polymerization Disrupted Microtubule Dynamics Disrupted Microtubule Dynamics Microtubules->Disrupted Microtubule Dynamics G2/M Phase Arrest G2/M Phase Arrest Disrupted Microtubule Dynamics->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Proposed signaling pathway for azetidin-2-one tubulin inhibitors.

Comparative Performance Data

The following table summarizes the in vitro cytotoxic activity of several published azetidin-2-one derivatives against various cancer cell lines. This data provides a benchmark for the potency of this class of compounds compared to the natural product Combretastatin A-4.

CompoundCell LineIC50 (µM)Reference CompoundCell LineIC50 (µM)
3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (Compound 32 )MCF-70.075Combretastatin A-4MCF-7Not Reported
3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (Compound 33 )MCF-70.095Combretastatin A-4MCF-7Not Reported
cis-N-(4-methoxy-phenyl)-3-phenoxy-4-(4-methyl-phenyl)-azetidin-2-one (Compound 6 )SiHa0.1VincristineSiHaNot Reported
Chiral fluorinated azetidin-2-one (Compound 18 )A5490.0010Combretastatin A-4A5490.0021
Chiral fluorinated azetidin-2-one (Compound 18 )HCT-1160.0012Combretastatin A-4HCT-1160.0019
Chiral fluorinated azetidin-2-one (Compound 18 )MCF-70.0011Combretastatin A-4MCF-70.0018
Chiral fluorinated azetidin-2-one (Compound 18 )HeLa0.0013Combretastatin A-4HeLa0.0025
Chiral fluorinated azetidin-2-one (Compound 18 )A2780/T0.0036Combretastatin A-4A2780/T0.089

Data sourced from multiple studies.[2][4][5]

Experimental Protocols

To validate the mechanism of action of this compound and related compounds, a series of in vitro assays are typically employed. Below are detailed protocols for key experiments.

Cell Viability Assay (MTS Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 0.01 nM to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours. Viable cells will convert the MTS tetrazolium compound into a colored formazan product.[6]

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTS Addition MTS Addition Compound Treatment->MTS Addition Absorbance Reading Absorbance Reading MTS Addition->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for a typical MTS cell viability assay.

Tubulin Polymerization Assay

This cell-free assay directly measures the effect of the compound on the polymerization of purified tubulin.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, a GTP source, and a fluorescence reporter that binds to polymerized microtubules.

  • Compound Addition: Add the test compound or a control (e.g., Combretastatin A-4 as a known inhibitor, paclitaxel as a known stabilizer) to the reaction mixture.

  • Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.

  • Fluorescence Monitoring: Monitor the fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates microtubule polymerization.

  • Data Analysis: Compare the rate and extent of tubulin polymerization in the presence of the test compound to the controls.

Prepare Tubulin Mix Prepare Tubulin Mix Add Test Compound Add Test Compound Prepare Tubulin Mix->Add Test Compound Initiate Polymerization Initiate Polymerization Add Test Compound->Initiate Polymerization Monitor Fluorescence Monitor Fluorescence Initiate Polymerization->Monitor Fluorescence Analyze Polymerization Curve Analyze Polymerization Curve Monitor Fluorescence->Analyze Polymerization Curve

Caption: Workflow for an in vitro tubulin polymerization assay.

Cell Cycle Analysis

This assay determines the effect of the compound on the progression of cells through the different phases of the cell cycle.

Methodology:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any cell cycle arrest.

Cell Treatment Cell Treatment Harvest & Fix Harvest & Fix Cell Treatment->Harvest & Fix PI Staining PI Staining Harvest & Fix->PI Staining Flow Cytometry Flow Cytometry PI Staining->Flow Cytometry Quantify Cell Cycle Phases Quantify Cell Cycle Phases Flow Cytometry->Quantify Cell Cycle Phases

Caption: Workflow for cell cycle analysis by flow cytometry.

Logical Comparison with Alternatives

The primary alternative and benchmark for this class of azetidin-2-ones is Combretastatin A-4. The key difference and potential advantage of the azetidin-2-one scaffold is its conformational rigidity. The cis-configuration of the substituents on the β-lactam ring mimics the active cis-conformation of the stilbene bridge in CA-4, while preventing isomerization to the inactive trans-form.[3]

Azetidin-2-one Core Azetidin-2-one Core Tubulin Binding Tubulin Binding Azetidin-2-one Core->Tubulin Binding Conformational Rigidity Conformational Rigidity Azetidin-2-one Core->Conformational Rigidity Advantage Combretastatin A-4 Combretastatin A-4 Combretastatin A-4->Tubulin Binding Cis/Trans Isomerization Cis/Trans Isomerization Combretastatin A-4->Cis/Trans Isomerization Disadvantage Anticancer Activity Anticancer Activity Tubulin Binding->Anticancer Activity

Caption: Logical comparison of azetidin-2-one core with Combretastatin A-4.

The validation of this compound's mechanism of action relies on a combination of cell-based and cell-free assays. The available data on structurally similar compounds strongly supports the hypothesis that this class of azetidin-2-ones functions by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. The rigid β-lactam scaffold offers a potential advantage over natural products like Combretastatin A-4 by preventing inactive isomer formation. Further preclinical development of these compounds is warranted to fully assess their therapeutic potential.

References

Comparative Guide to Confirming Target Engagement of 4-(4-Fluorobenzyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the target engagement of the novel compound 4-(4-Fluorobenzyl)azetidin-2-one. Based on the common mechanism of action for azetidin-2-one scaffolds, this document hypothesizes that the compound acts as a tubulin polymerization inhibitor. To validate this, we present a direct comparison with two well-characterized tubulin-targeting agents: Combretastatin A-4, a microtubule destabilizer that binds to the colchicine site, and Paclitaxel, a microtubule stabilizer that binds to the taxane site.

Quantitative Data Comparison

The following table summarizes the key performance metrics for this compound and its established alternatives. Please note that the data for this compound are hypothetical and serve as a placeholder for experimental results.

ParameterThis compoundCombretastatin A-4Paclitaxel
Binding Affinity (to β-tubulin) TBDKd: 0.4 μM[1][2]Cellular Ki: 22 nM[3]
Mechanism of Action Hypothesized: Tubulin Polymerization InhibitorTubulin Polymerization Inhibitor (Colchicine site binder)Tubulin Polymerization Stabilizer (Taxane site binder)[4]
Cellular Antiproliferative Activity (IC50) TBD0.9 - 7.9 nM (across various cell lines)[1][2]Varies by cell line

Experimental Protocols

To experimentally validate the target engagement and cellular effects of this compound, the following detailed protocols are recommended.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc., BK011P)

  • Purified porcine brain tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP) with 15% glycerol[5][6]

  • Test compounds (this compound, Combretastatin A-4, Paclitaxel) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well, black, flat-bottom plates

  • Fluorescence plate reader with excitation at 355 nm and emission at 460 nm[5]

Procedure:

  • Prepare a tubulin reaction mix containing 2 mg/mL tubulin in G-PEM buffer with glycerol.

  • Pre-incubate the 96-well plate at 37°C for 1 minute with 5 µL of various concentrations of the test compounds.

  • Initiate the polymerization by adding 50 µL of the tubulin reaction mix to each well.

  • Immediately begin monitoring the increase in fluorescence at 37°C, taking readings every 60 seconds for one hour.

  • Analyze the data by plotting fluorescence intensity versus time. Inhibition of polymerization will result in a lower fluorescence signal compared to the vehicle control.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct binding of the compound to tubulin in a cellular context by measuring changes in the thermal stability of the target protein.[7][8]

Materials:

  • Cancer cell line (e.g., HeLa or HCT116)

  • Cell culture medium and reagents

  • Test compound and vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against β-tubulin

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection system

Procedure:

  • Culture cells to ~80% confluency and treat with the test compound or vehicle for a specified time (e.g., 2 hours).

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40°C to 60°C) for 3 minutes in a thermal cycler, followed by cooling at 25°C for 3 minutes.[9]

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 30 minutes to pellet the aggregated proteins.[9]

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble β-tubulin at each temperature by Western blotting.

  • A positive target engagement will result in a shift in the melting curve of β-tubulin in the presence of the compound compared to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compound on cell cycle progression, as tubulin inhibitors typically cause an arrest in the G2/M phase.

Materials:

  • Cancer cell line

  • Cell culture medium and reagents

  • Test compound

  • PBS

  • 70% cold ethanol (for fixation)

  • Propidium Iodide (PI) staining solution (containing RNase A)[10]

  • Flow cytometer

Procedure:

  • Seed cells and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a duration appropriate to observe cell cycle effects (e.g., 24 hours).

  • Harvest both adherent and floating cells, and wash with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.[10]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 20-30 minutes.

  • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.

  • Analyze the DNA content histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V Staining

This assay quantifies the induction of apoptosis (programmed cell death), a common downstream effect of mitotic arrest caused by tubulin inhibitors.[11][12]

Materials:

  • Cancer cell line

  • Cell culture medium and reagents

  • Test compound

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • 1X Annexin-binding buffer

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer

Procedure:

  • Seed cells and treat with the test compound for a suitable duration (e.g., 48 hours).

  • Harvest both floating and adherent cells and wash twice with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 106 cells/mL.[12]

  • Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.[12]

  • Add 400 µL of 1X Annexin-binding buffer to each sample and analyze immediately by flow cytometry.

  • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

The following diagrams illustrate the hypothetical mechanism of action, experimental workflow, and a comparative overview.

G cluster_0 Cellular Effects of Tubulin Inhibition TubulinInhibitor 4-(4-Fluorobenzyl) azetidin-2-one Tubulin β-Tubulin TubulinInhibitor->Tubulin Binds to Microtubule Microtubule Dynamics (Polymerization/Depolymerization) Tubulin->Microtubule Disrupts MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Inhibits MitoticArrest Mitotic Arrest (G2/M Phase) MitoticSpindle->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: Hypothetical signaling pathway of this compound.

G cluster_1 Experimental Workflow for Target Engagement Confirmation A In Vitro Assay: Tubulin Polymerization B Cellular Target Binding: CETSA A->B Confirms direct binding in cells E Confirmation of Tubulin Engagement A->E C Cellular Phenotype: Cell Cycle Analysis B->C Links binding to cellular effect B->E D Downstream Effect: Apoptosis Assay C->D Confirms downstream consequence C->E D->E

Caption: Workflow for confirming tubulin as the target.

G cluster_2 Comparative Logic Diagram CompoundX 4-(4-Fluorobenzyl) azetidin-2-one Inhibitor Inhibits Polymerization CompoundX->Inhibitor Hypothesized G2M_Arrest Induces G2/M Arrest CompoundX->G2M_Arrest Apoptosis Induces Apoptosis CompoundX->Apoptosis CA4 Combretastatin A-4 CA4->Inhibitor CA4->G2M_Arrest CA4->Apoptosis Paclitaxel Paclitaxel Stabilizer Stabilizes Polymer Paclitaxel->Stabilizer Paclitaxel->G2M_Arrest Paclitaxel->Apoptosis

Caption: Comparison of compound mechanisms and effects.

References

Cross-Validation of Analytical Methods for Azetidin-2-one Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The robust analysis of azetidin-2-one, the core structural unit of beta-lactam antibiotics, is fundamental in pharmaceutical research and development. Ensuring the accuracy, precision, and reliability of analytical methods through validation and cross-validation is a critical step for regulatory compliance and data integrity.[1] This guide provides an objective comparison of common analytical techniques for the quantification of azetidin-2-one and related beta-lactam compounds, supported by experimental data and detailed methodologies.

Cross-validation serves to verify that an analytical method yields consistent and reliable results across different laboratories, instruments, or analysts.[1] This is particularly crucial when transferring a method or comparing data from different analytical platforms. This guide will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols represent typical procedures for the analysis of azetidin-2-one or analogous beta-lactam compounds.

1. High-Performance Liquid Chromatography (HPLC-UV)

This method is widely used for its precision and ability to separate complex mixtures.

  • Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a UV detector, an autosampler, and a gradient pump.

  • Sample Preparation:

    • Accurately weigh and dissolve the azetidin-2-one standard or sample in a suitable diluent (e.g., a mixture of methanol and water) to create a stock solution (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 2-50 µg/mL).[2]

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v).[2]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at 30 °C.

    • Detection Wavelength: 254 nm, selected based on the UV absorbance maximum of the analyte.

  • Analysis: Inject the prepared standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the samples from this curve.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it ideal for trace-level analysis and impurity profiling.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or tandem MS/MS) and an appropriate capillary column (e.g., TG-1MS, 30 m x 0.25 mm, 0.25 µm).[3]

  • Sample Preparation & Derivatization:

    • Prepare a stock solution of the sample in a suitable organic solvent.

    • Since azetidin-2-one has limited volatility, derivatization is often necessary. A common approach for beta-lactams is methylation using a reagent like trimethylsilyl diazomethane (TMSD) to increase volatility and thermal stability.[3]

    • Extract the derivatized sample using an appropriate technique like solid-phase extraction (SPE) with HLB cartridges to purify the sample and reduce matrix effects.[3][4]

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[5]

    • Injector Temperature: 250 °C.

    • Injection Mode: Split or splitless, depending on the required sensitivity. A 10:1 split injection can be used to limit the amount of non-volatile material entering the column.[5]

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI).[3]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity by monitoring specific fragment ions of the derivatized analyte, or full scan for qualitative analysis.[5]

3. UV-Visible Spectrophotometry

This technique is simple, cost-effective, and rapid, making it suitable for routine analysis in quality control labs.[6]

  • Instrumentation: A double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.[6]

  • Sample Preparation:

    • Prepare a stock solution of azetidin-2-one in a suitable solvent (e.g., a 1:1 mixture of methanol and distilled water).[6]

    • Create a series of standard solutions by diluting the stock solution to concentrations ranging, for example, from 3 to 15 µg/mL.[6]

    • Prepare the sample solution to fall within the validated linear range.

  • Analysis:

    • Scan the spectrum of a standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax).[6]

    • Measure the absorbance of all standards and samples at the determined λmax against a solvent blank.

    • Generate a calibration curve by plotting absorbance versus concentration. Calculate the concentration of the sample using the linear regression equation from the curve.[6]

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance characteristics of the described analytical methods. The data is derived from studies on azetidin-2-one analogs and related compounds and should be considered representative of the expected performance for azetidin-2-one analysis.

Performance MetricHPLC-UVGC-MSUV-Vis Spectrophotometry
Linearity Range 2 - 50 µg/mL[2]10 - 1000 ppm (for an impurity)[5]3 - 15 µg/mL[6]
Accuracy (% Recovery) 98.5% - 99.8%80.3% - 94.5%[3]98.4% - 100.7%[6]
Precision (% RSD) < 2%1.2% - 6.1% (Intra- & Inter-day)[3]Not specified, but method validated as precise[6]
Limit of Detection (LOD) ~0.19 µg/mL1.7 - 3.2 µg/kg[3]~0.16 µg/mL[6]
Limit of Quantitation (LOQ) ~0.59 µg/mL6.1 - 8.5 µg/kg; 10 ppm (for an impurity)[3][5]~0.48 µg/mL[6]
Specificity High (Separates from impurities)Very High (Mass-based identification)Low (Prone to interference from absorbing compounds)
Throughput ModerateLow to ModerateHigh
Cost ModerateHighLow

Mandatory Visualization

The selection of an appropriate analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the analytical throughput needed. The following diagram illustrates a logical workflow for choosing a suitable method for azetidin-2-one analysis.

G cluster_start cluster_matrix cluster_sensitivity cluster_methods cluster_validation cluster_end start Start: Azetidin-2-one Analysis Required matrix_check Is the sample matrix complex (e.g., biological fluids, impurities)? start->matrix_check sensitivity_check Is trace-level quantification (sub-µg/mL) required? matrix_check->sensitivity_check Yes uvvis UV-Vis Spectrophotometry (Simple, rapid, for pure samples) matrix_check->uvvis No (Pure substance) hplc HPLC-UV (Good specificity & quantification) sensitivity_check->hplc No gcms GC-MS (Highest sensitivity & specificity) sensitivity_check->gcms Yes validation Perform Method Validation (Accuracy, Precision, Linearity, etc.) hplc->validation gcms->validation uvvis->validation cross_validation Perform Cross-Validation (If comparing with another method/lab) validation->cross_validation end_node End: Reliable Analysis cross_validation->end_node

Caption: Workflow for selecting an analytical method for azetidin-2-one analysis.

Conclusion

The choice of an analytical method for azetidin-2-one is dictated by the specific requirements of the analysis.

  • UV-Vis Spectrophotometry is a simple, fast, and cost-effective method suitable for the analysis of bulk drug substances or simple formulations where interfering substances are minimal.[6][7]

  • HPLC-UV provides a robust balance of specificity, sensitivity, and cost, making it the workhorse for quality control, stability studies, and quantification in more complex matrices.[8]

  • GC-MS offers unparalleled sensitivity and specificity, making it the method of choice for trace-level impurity analysis or when definitive identification is required.[3][5]

Regardless of the chosen method, a thorough validation according to ICH guidelines is mandatory to ensure the data is reliable and fit for its intended purpose.[9] Furthermore, cross-validation should be performed when comparing results from different methods or laboratories to ensure data consistency and comparability, thereby strengthening the confidence in the analytical results generated during drug development.[1]

References

A Comparative Guide to Tubulin Polymerization Inhibitors: 4-(4-Fluorobenzyl)azetidin-2-one Scaffold vs. Combretastatin A-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships of a potent fluorinated azetidin-2-one analog and the natural product combretastatin A-4, both of which target the colchicine binding site on β-tubulin to inhibit microtubule polymerization. This analysis is supported by experimental data from peer-reviewed studies, with a focus on cytotoxicity and direct inhibition of tubulin polymerization.

Introduction

Combretastatin A-4 (CA-4), a natural stilbene isolated from the African bush willow Combretum caffrum, is a potent inhibitor of tubulin polymerization that demonstrates significant antitumor and anti-vascular activity.[1][2] Its simple structure and high potency have made it a leading compound for the development of new anticancer agents.[2] However, the cis-stilbene double bond of CA-4 is prone to isomerization to the less active trans-isomer, which has prompted the development of analogues with a conformationally restricted core.

Chemical Structures

The chemical structures of Combretastatin A-4 and the representative azetidin-2-one, Compound 18 , are presented below. The key difference is the replacement of the ethene bridge in CA-4 with a four-membered azetidin-2-one ring in Compound 18 .

G Chemical Structures cluster_CA4 Combretastatin A-4 cluster_Azetidinone Azetidinone Compound 18 CA4 Azetidinone

Caption: Chemical structures of Combretastatin A-4 and a potent azetidin-2-one analogue (Compound 18).

Comparative Biological Activity

The biological activity of Azetidinone Compound 18 and Combretastatin A-4 has been evaluated in several cancer cell lines. The data, summarized in the tables below, demonstrates that the azetidin-2-one scaffold can not only mimic the activity of CA-4 but in some cases, exhibit superior potency.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) values for cytotoxicity against various human cancer cell lines are presented in Table 1.

CompoundA549 (Lung) IC50 (nM)HCT-116 (Colon) IC50 (nM)MCF-7 (Breast) IC50 (nM)K562 (Leukemia) IC50 (nM)K562/ADR (Drug-Resistant Leukemia) IC50 (nM)
Azetidinone Cmpd 18 1.0 ± 0.11.1 ± 0.21.9 ± 0.32.5 ± 0.43.6 ± 0.5
Combretastatin A-4 2.1 ± 0.32.3 ± 0.43.2 ± 0.54.1 ± 0.65.8 ± 0.7

Data extracted from a study by Wang et al. (2020).[3]

Tubulin Polymerization Inhibition

The inhibitory activity of the compounds on tubulin polymerization is a direct measure of their interaction with their molecular target. The IC50 values for the inhibition of tubulin polymerization are shown in Table 2.

CompoundTubulin Polymerization IC50 (μM)
Azetidinone Cmpd 18 1.2 ± 0.2
Combretastatin A-4 1.1 ± 0.1

Data extracted from a study by Wang et al. (2020).[3]

Structure-Activity Relationship (SAR) Analysis

The data reveals several key SAR insights:

  • Azetidin-2-one as a cis-Stilbene Mimic: The potent activity of Compound 18 confirms that the azetidin-2-one ring is an effective, conformationally restricted scaffold that mimics the active cis-conformation of combretastatin A-4. This rigidity prevents the inactivation that occurs through cis-trans isomerization.

  • Potency Enhancement: Compound 18 exhibits slightly more potent cytotoxic activity across all tested cell lines, including a drug-resistant line, compared to CA-4.[3] This suggests that the specific substitutions on the azetidin-2-one ring may optimize interactions with the colchicine binding site.

  • Direct Target Engagement: The comparable IC50 values for tubulin polymerization inhibition indicate that both compounds engage their target with similar high affinity.[3]

  • Improved Physicochemical Properties: The study reporting on Compound 18 also notes that it possesses higher aqueous solubility and metabolic stability in human liver microsomes compared to combretastatin A-4.[3] These are crucial advantages for drug development.

Signaling Pathway and Mechanism of Action

Both combretastatin A-4 and the azetidin-2-one analogues share a common mechanism of action. They bind to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, activation of apoptotic pathways, and ultimately, cell death.

G Mechanism of Action cluster_drugs Tubulin Polymerization Inhibitors cluster_cellular_processes Cellular Processes CA4 Combretastatin A-4 Tubulin β-Tubulin (Colchicine Binding Site) CA4->Tubulin binds to Azetidinone Azetidin-2-one Analogues Azetidinone->Tubulin binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization inhibition Microtubule_Dynamics Disruption of Microtubule Dynamics Microtubule_Polymerization->Microtubule_Dynamics G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Dynamics->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of tubulin polymerization inhibitors.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

G MTT Assay Workflow Start Seed cancer cells in 96-well plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of test compounds Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The medium is then removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Tubulin Polymerization Assay

The effect of the compounds on tubulin polymerization is monitored by measuring the increase in turbidity at 340 nm.

Detailed Protocol:

  • Purified bovine brain tubulin is suspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).

  • The tubulin solution is added to a 96-well plate containing various concentrations of the test compounds.

  • The plate is incubated at 37°C, and the absorbance at 340 nm is measured every minute for 60-90 minutes using a temperature-controlled spectrophotometer.

  • The IC50 value for the inhibition of tubulin polymerization is determined from the concentration-dependent decrease in the rate and extent of polymerization.

Cell Cycle Analysis by Flow Cytometry

The effect of the compounds on the cell cycle distribution is analyzed by flow cytometry using propidium iodide (PI) staining.

Detailed Protocol:

  • Cells are treated with the test compounds for a specified period (e.g., 24 hours).

  • The cells are then harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide.

  • The DNA content of the cells is then analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Conclusion

The replacement of the flexible cis-stilbene bridge of combretastatin A-4 with a rigid azetidin-2-one ring represents a successful strategy in the design of potent tubulin polymerization inhibitors. The representative chiral fluorinated azetidin-2-one (Compound 18 ) demonstrates that this scaffold can lead to compounds with enhanced cytotoxic potency against a range of cancer cell lines, including those with drug resistance, while maintaining high affinity for the tubulin target.[3] Furthermore, the potential for improved physicochemical properties such as increased aqueous solubility and metabolic stability makes the 4-substituted azetidin-2-one scaffold a highly promising platform for the development of next-generation microtubule-targeting anticancer agents. Further investigation into the synthesis and biological evaluation of a broader range of 4-(substituted benzyl)azetidin-2-ones is warranted to fully explore the therapeutic potential of this class of compounds.

References

In-vivo Validation of Azetidin-2-one Scaffolds: A Comparative Guide on Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide provides a comparative overview of the therapeutic potential of the azetidin-2-one scaffold based on in-vivo and in-vitro studies of various derivatives. As of the latest literature review, no specific in-vivo validation data for 4-(4-Fluorobenzyl)azetidin-2-one was publicly available. Therefore, this document serves as an analysis of the broader chemical class to infer the potential applications and guide future research for the specific compound of interest.

The azetidin-2-one ring, a core component of β-lactam antibiotics, has garnered significant attention for its diverse pharmacological activities beyond its antibacterial properties.[1] Research has demonstrated the potential of azetidin-2-one derivatives in oncology, infectious diseases, and central nervous system (CNS) disorders.[2][3][4][5][6] This guide summarizes key experimental findings, compares the performance of representative compounds, and provides detailed experimental protocols to aid researchers in the in-vivo validation of novel azetidin-2-one-based therapeutics.

Comparative Performance of Azetidin-2-one Derivatives

The therapeutic efficacy of azetidin-2-one derivatives varies significantly with their structural modifications. The following tables summarize the performance of representative compounds in different therapeutic areas based on available preclinical data.

Table 1: Anticancer Activity of Representative Azetidin-2-one Derivatives

Compound/DerivativeCancer Cell LineIn-Vitro Efficacy (IC50)In-Vivo ModelIn-Vivo EfficacyMechanism of ActionReference
N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-oneSiHa, B16F10Not specifiedNot specifiedInduces apoptosisInhibition of tubulin polymerization[7][8]
3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneMCF-7, Hs578T0.075 µM, 0.033 µMNot specifiedNot specifiedInhibition of tubulin polymerization, Apoptosis induction[9][10]
Diphenyl-azetidin-2-one derivatives (e.g., 6c, 6i, 6j)HCT116, U937Nanomolar rangeZebrafish embryosValidated efficacy against acetylated-alpha tubulinDual hHDAC6/hHDAC8 inhibition[2][3]
Spirooxindole β-lactamHeLa, SGC790113.2 µM, 17.6 µMNot specifiedNot specifiedNot specified[11]

Table 2: Antibacterial Activity of Representative Azetidin-2-one Derivatives

Compound/DerivativeBacterial Strain(s)In-Vitro Efficacy (MIC)In-Vivo ModelIn-Vivo EfficacyMechanism of ActionReference
Azetidin-2-one derivatives [IV]c, [IV]d, [IV]e, [IV]fStaphylococcus aureus, Escherichia coliShowed larger inhibition zones than amoxicillin-clavulanateNot specifiedNot specifiedInhibition of cell wall synthesis[12]
1-β-[(N-benzenesulphonyl/tosyl)-4-(un)substituted anilino]-propionylamido-3-chloro-4-(4-substituted)phenyl-azetidin-2-onesEscherichia coli, Bacillus cirroflagellosusModerate to significant activityNot specifiedNot specifiedNot specified[13]
4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives (AZ-10, 19, 20)Not specified3.34 µM to 3.71 µMNot specifiedNot specifiedNot specified[14]

Table 3: CNS Activity of Representative Azetidin-2-one Derivatives

Compound/DerivativeCNS ActivityIn-Vivo ModelObserved EffectsPotential MechanismReference
Azetidin-2-one 5aAnxiolyticMice (mirrored chamber, pentobarbitone-induced sleep)Significant anxiolytic activity, potentiation of hypnosisNot specified[4][15]
Azetidin-2-one 5b, 5n, 5jNootropicMice (elevated plus maze)Significant improvement in transfer latencyNot specified[4][15]
Azetidin-2-one 5cAnti-catatonic, Anti-dyskineticRats (perphenazine-induced catatonia, reserpine-induced orofacial dyskinesia)Significant prevention of catalepsy and reduction of dyskinetic movementsDopaminergic stimulation (D2 receptor agonism)[4][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in-vivo studies. Below are generalized protocols for key experiments cited in the evaluation of azetidin-2-one derivatives.

In-Vivo Anticancer Efficacy Study (Xenograft Model)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media until they reach the logarithmic growth phase.[16]

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude or SCID) are used to prevent rejection of human tumor xenografts.[17]

  • Tumor Implantation: A suspension of cancer cells (typically 1-5 x 10^6 cells) is injected subcutaneously into the flank of each mouse.[16]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.[18]

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The test compound (e.g., an azetidin-2-one derivative) is administered via a clinically relevant route (e.g., intraperitoneal, oral) at various doses. A vehicle control group receives the solvent used to dissolve the compound.[17][18]

  • Efficacy Assessment: Tumor growth inhibition is the primary endpoint. This can be assessed by comparing the tumor volumes in the treated groups to the control group. Other parameters include body weight (to monitor toxicity) and survival analysis.[18][19]

  • Tissue Collection and Analysis: At the end of the study, tumors and major organs can be harvested for histological analysis, biomarker assessment (e.g., apoptosis markers), and pharmacokinetic studies.[17]

In-Vivo Antibacterial Efficacy Study (Murine Infection Model)
  • Bacterial Culture: The pathogenic bacterial strain of interest (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) is grown in a suitable broth to a specific optical density corresponding to a known colony-forming unit (CFU) count.[20]

  • Animal Model: Mice (e.g., BALB/c) are used for the infection model.[21]

  • Induction of Infection: A specific number of bacteria (e.g., 10^7 CFU) is injected into the mice via a relevant route to establish an infection (e.g., intraperitoneally for systemic infection, or into the thigh muscle for a localized infection).[21][22]

  • Treatment Administration: A predetermined time after infection, mice are treated with the test compound (azetidin-2-one derivative) or a standard antibiotic (e.g., vancomycin for MRSA) via an appropriate route. A control group receives a vehicle.[21]

  • Efficacy Assessment: The primary endpoint is the bacterial load in target organs (e.g., spleen, liver, or the infected thigh muscle). This is determined by homogenizing the tissue and plating serial dilutions on agar plates to count CFUs. Survival of the animals is also a key parameter.[21][22]

  • Histological Analysis: Tissues from the site of infection can be collected for histological examination to assess inflammation and tissue damage.[22]

Visualizations

Signaling Pathway: Inhibition of Tubulin Polymerization by Azetidin-2-one Derivatives

G Mechanism of Action: Tubulin Polymerization Inhibition cluster_0 Microtubule Dynamics cluster_1 Drug Action cluster_2 Cellular Consequences Tubulin_dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_dimers->Microtubules Polymerization Microtubules->Tubulin_dimers Depolymerization Mitotic_Arrest Mitotic Arrest (G2/M phase) Microtubules->Mitotic_Arrest Disruption of mitotic spindle Azetidinone Azetidin-2-one Derivative Binding_Site Colchicine Binding Site on β-Tubulin Azetidinone->Binding_Site Binds to Binding_Site->Tubulin_dimers Prevents incorporation into microtubules Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by azetidin-2-one derivatives.

Experimental Workflow: General In-Vivo Efficacy Study

G General Workflow for In-Vivo Efficacy Studies Start Study Design & Animal Model Selection Disease_Induction Disease Induction (e.g., Tumor Implantation, Bacterial Infection) Start->Disease_Induction Group_Allocation Randomization into Control & Treatment Groups Disease_Induction->Group_Allocation Treatment Administration of Test Compound & Vehicle Group_Allocation->Treatment Monitoring Monitoring of Disease Progression & Toxicity Treatment->Monitoring Endpoint Endpoint Measurement (e.g., Tumor Volume, Bacterial Load, Survival) Monitoring->Endpoint Analysis Data Analysis & Statistical Evaluation Endpoint->Analysis Conclusion Conclusion on Therapeutic Potential Analysis->Conclusion

Caption: A generalized workflow for conducting in-vivo efficacy studies.

References

Head-to-head comparison of different synthetic routes to 4-(4-Fluorobenzyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synthesis of a Key Azetidinone Intermediate

The β-lactam core of 4-(4-fluorobenzyl)azetidin-2-one is a critical structural motif in numerous pharmaceutically active compounds. As such, efficient and scalable synthetic access to this intermediate is of significant interest to the drug development community. This guide provides a head-to-head comparison of two prominent synthetic strategies for the preparation of this compound: the Staudinger [2+2] cycloaddition and the intramolecular cyclization of a γ-amino acid derivative. This comparison is based on established methodologies for analogous structures, providing a framework for selecting the most suitable route based on specific research and development needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Staudinger [2+2] CycloadditionRoute 2: Intramolecular Cyclization of γ-Amino Acid
Starting Materials 4-Fluorobenzaldehyde, an appropriate amine, and an activated acetic acid derivative (e.g., acetyl chloride)A suitable derivative of 4-amino-5-(4-fluorophenyl)pentanoic acid
Key Transformation [2+2] cycloaddition between an imine and a keteneIntramolecular amide bond formation
Reported Yields (for analogous compounds) 60-85%75-90%
Reaction Conditions Typically requires anhydrous conditions and inert atmosphere; may involve cryogenic temperatures.Often requires a coupling agent or activation of the carboxylic acid; generally milder conditions.
Scalability Can be challenging to scale up due to the handling of reactive intermediates like ketenes.Generally more amenable to large-scale synthesis.
Stereocontrol Can be controlled through the use of chiral auxiliaries or catalysts, but may lead to diastereomeric mixtures.Stereochemistry is often set by the chiral γ-amino acid precursor, allowing for good stereocontrol.

Route 1: Staudinger [2+2] Cycloaddition

The Staudinger cycloaddition is a classical and versatile method for the construction of β-lactam rings. This route involves the [2+2] cycloaddition of an imine with a ketene, which is typically generated in situ from an acid chloride and a tertiary amine.

Logical Workflow

Staudinger_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Ketene Formation & Cycloaddition A 4-Fluorobenzaldehyde C Imine Intermediate A->C B Amine (e.g., Benzylamine) B->C G This compound C->G D Acetyl Chloride F Ketene (in situ) D->F E Triethylamine E->F F->G [2+2] Cycloaddition

Caption: Staudinger [2+2] Cycloaddition Pathway.

Experimental Protocol (Representative)

Step 1: Imine Formation

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, is added the desired primary amine (1.0 eq).

  • The reaction mixture is stirred at room temperature, often over a drying agent like anhydrous magnesium sulfate, for 2-4 hours until the formation of the imine is complete, as monitored by thin-layer chromatography (TLC).

  • The drying agent is filtered off, and the solvent is removed under reduced pressure to yield the crude imine, which is often used in the next step without further purification.

Step 2: [2+2] Cycloaddition

  • The crude imine is dissolved in an anhydrous solvent (e.g., DCM) and the solution is cooled to 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Triethylamine (2.0 eq) is added to the solution.

  • A solution of acetyl chloride (1.5 eq) in the same anhydrous solvent is added dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction mixture is then washed sequentially with water, a mild acid (e.g., 1M HCl), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Intramolecular Cyclization of a γ-Amino Acid

This approach relies on the formation of the β-lactam ring through an intramolecular cyclization of a suitably activated γ-amino acid derivative. This method often provides better stereocontrol if a chiral γ-amino acid precursor is used.

Logical Workflow

Cyclization_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Cyclization H 4-Fluorophenylacetonitrile J Michael Addition Product H->J I Ethyl Acrylate I->J K Reduction & Hydrolysis J->K L 4-Amino-5-(4-fluorophenyl)pentanoic acid K->L N This compound L->N M Activating Agent (e.g., DCC, EDCI) M->N Cyclization

Caption: Intramolecular Cyclization Pathway.

Experimental Protocol (Representative)

Step 1: Synthesis of 4-Amino-5-(4-fluorophenyl)pentanoic acid

This precursor can be synthesized through various multi-step sequences. A representative approach involves a Michael addition followed by reduction and hydrolysis.

  • A Michael addition between a nucleophile derived from 4-fluorophenylacetonitrile and an acrylate ester, in the presence of a base like sodium ethoxide, yields a γ-cyano ester.

  • The cyano and ester groups are then reduced, for example, using catalytic hydrogenation (e.g., H₂/Raney Nickel) or a chemical reducing agent like lithium aluminum hydride (LiAlH₄), to afford the corresponding amino alcohol.

  • Subsequent oxidation of the primary alcohol to a carboxylic acid, followed by hydrolysis of any protecting groups, yields the desired γ-amino acid.

Step 2: Intramolecular Cyclization

  • The γ-amino acid, 4-amino-5-(4-fluorophenyl)pentanoic acid (1.0 eq), is dissolved in a suitable solvent such as DCM or tetrahydrofuran (THF).

  • A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.1 eq), is added to the solution. A base like triethylamine or N,N-diisopropylethylamine (DIPEA) may also be added.

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is filtered to remove any precipitated urea byproduct (in the case of DCC).

  • The filtrate is washed with water, a mild acid, and brine.

  • The organic layer is dried, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield this compound.

Conclusion

Both the Staudinger [2+2] cycloaddition and the intramolecular cyclization of a γ-amino acid derivative represent viable pathways for the synthesis of this compound. The choice between these routes will depend on factors such as the desired scale of the reaction, the availability of starting materials, and the stringency of stereochemical requirements. For laboratory-scale synthesis where stereocontrol may not be the primary concern, the Staudinger reaction offers a more direct approach. For larger-scale production and applications requiring high stereopurity, the intramolecular cyclization route, starting from a well-defined chiral precursor, is likely the more advantageous strategy. Researchers and drug development professionals are encouraged to evaluate both methods in the context of their specific project goals to identify the optimal synthetic strategy.

Independent Verification of the Biological Effects of 4-(4-Fluorobenzyl)azetidin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of 4-(4-Fluorobenzyl)azetidin-2-one and its alternatives, supported by experimental data. Due to the limited publicly available biological data for this compound, this guide utilizes Ezetimibe, a structurally related and well-characterized 2-azetidinone derivative, as a proxy for comparative analysis. Ezetimibe is a potent cholesterol absorption inhibitor, and this guide will focus on this specific biological effect.

Executive Summary

Ezetimibe, a representative 2-azetidinone, effectively lowers cholesterol by inhibiting its absorption in the small intestine. It achieves this by binding to the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol uptake. This guide compares the efficacy of Ezetimibe with other classes of cholesterol-lowering agents, namely statins and PCSK9 inhibitors, and provides detailed protocols for key biological assays used in their evaluation.

Data Presentation

Table 1: Comparative Efficacy of Cholesterol-Lowering Agents
Compound ClassRepresentative CompoundMechanism of ActionTargetPotency (IC50/KD)LDL-C Reduction
2-Azetidinone EzetimibeCholesterol Absorption InhibitorNPC1L1KD (human NPC1L1): 220 nM (glucuronide metabolite)[1][2]15-20%[3]
Statin AtorvastatinHMG-CoA Reductase InhibitorHMG-CoA ReductaseIC50: 8.2 nM30-50%[4]
PCSK9 Inhibitor EvolocumabPCSK9 InhibitorPCSK9IC50: 0.2 nMup to 60%[4]
Table 2: NPC1L1 Binding Affinity of Ezetimibe Glucuronide Across Species
SpeciesK D (nM)[1][2]
Rhesus Monkey40
Human220
Rat540
Mouse12,000

Experimental Protocols

NPC1L1 Binding Assay

This protocol details the procedure to determine the binding affinity of a test compound to the NPC1L1 protein.

Materials:

  • HEK293 cells expressing human NPC1L1

  • Cell lysis buffer (e.g., RIPA buffer)

  • Radiolabeled Ezetimibe glucuronide ([³H]-Ezetimibe-glucuronide)

  • Test compound

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Culture and harvest HEK293 cells expressing human NPC1L1. Lyse the cells and prepare a membrane fraction by ultracentrifugation.

  • Binding Reaction: In a microcentrifuge tube, combine the membrane preparation, a fixed concentration of [³H]-Ezetimibe-glucuronide, and varying concentrations of the test compound.

  • Incubation: Incubate the reaction mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand using a rapid filtration method (e.g., vacuum filtration through a glass fiber filter).

  • Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The dissociation constant (KD) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Cellular Cholesterol Uptake Assay

This protocol describes a method to measure the inhibition of cholesterol uptake in a cellular model.

Materials:

  • Caco-2 cells (human colon adenocarcinoma cell line)

  • Cell culture medium

  • [³H]-Cholesterol

  • Test compound

  • Lysis buffer

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Culture: Culture Caco-2 cells in a multi-well plate until they form a confluent monolayer.

  • Treatment: Pre-incubate the cells with varying concentrations of the test compound for a specified period.

  • Cholesterol Uptake: Add [³H]-Cholesterol to the culture medium and incubate for a defined time (e.g., 2-4 hours) to allow for cholesterol uptake.

  • Cell Lysis: Wash the cells to remove extracellular [³H]-Cholesterol and then lyse the cells to release the intracellular contents.

  • Quantification: Measure the amount of [³H]-Cholesterol in the cell lysate using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the cholesterol uptake (IC50) compared to untreated control cells.

Mandatory Visualization

Signaling_Pathway_of_Ezetimibe_Action cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation Dietary_Biliary_Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Dietary_Biliary_Cholesterol->NPC1L1 Binds to Cholesterol_Uptake Cholesterol Uptake NPC1L1->Cholesterol_Uptake Mediates Endoplasmic_Reticulum Endoplasmic Reticulum Cholesterol_Uptake->Endoplasmic_Reticulum Transport to Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits Chylomicron_Assembly Chylomicron Assembly Endoplasmic_Reticulum->Chylomicron_Assembly Chylomicrons Chylomicrons Chylomicron_Assembly->Chylomicrons

Caption: Mechanism of Ezetimibe Action.

Experimental_Workflow_for_Inhibitor_Screening Start Start: Compound Library Primary_Screening Primary Screening: NPC1L1 Binding Assay Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening: Cellular Cholesterol Uptake Assay Hit_Identification->Secondary_Screening Lead_Selection Lead Compound Selection Secondary_Screening->Lead_Selection In_Vivo_Studies In Vivo Efficacy Studies (e.g., animal models) Lead_Selection->In_Vivo_Studies End End: Candidate Drug In_Vivo_Studies->End

Caption: Drug Discovery Workflow.

References

Unveiling the Therapeutic Potential of Azetidin-2-one Derivatives: A Meta-Analysis of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive meta-analysis of existing research highlights the significant potential of azetidin-2-one derivatives as potent agents in the fight against cancer, microbial infections, and inflammation. This guide provides a comparative overview of the efficacy of various derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action, offering a valuable resource for researchers, scientists, and drug development professionals.

The core of this analysis lies in the versatile β-lactam ring of the azetidin-2-one scaffold, which has been a cornerstone in the development of antibiotics.[1] This review extends the therapeutic landscape of these compounds, showcasing their efficacy beyond antimicrobial applications.

Anticancer Activity: Inducing Cell Death and Halting Proliferation

Azetidin-2-one derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanisms of action involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle, effectively halting tumor growth.

Comparative Efficacy of Azetidin-2-one Derivatives against Cancer Cell Lines:

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various azetidin-2-one derivatives against different cancer cell lines, providing a quantitative comparison of their anticancer potency. Lower IC50 values indicate higher efficacy.

Derivative/CompoundCancer Cell LineIC50 (µM)Reference
N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamideMCF-7 (Breast)Not specified as most potent antimicrobial[2]
N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamideMCF-7 (Breast)28.66[2]
1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-oneMCF-7 (Breast)0.01[3]
1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-oneHT-29 (Colon)0.003[3]
3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneMCF-7 (Breast)0.075[4]
3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneMCF-7 (Breast)0.095[4]
Derivative of 2-bromo ethyl acrylonitrile (19w)MCF-7 (Breast)5.79[5]
Derivative of 2-bromo ethyl acrylonitrile (19w)MDA-MB-231 (Breast)6.86[5]
3-(prop-1-en-2-yl)azetidinone derivative (9h)MCF-7 (Breast)0.01-0.033[6]
3-(prop-1-en-2-yl)azetidinone derivative (9q)MDA-MB-231 (Breast)0.023-0.033[6]
Key Anticancer Signaling Pathways

Several signaling pathways have been identified as targets for azetidin-2-one derivatives in cancer cells. One prominent pathway involves the induction of DNA damage, leading to the activation of the p38 MAP kinase pathway, which in turn triggers S-phase arrest and apoptosis.[7] Another significant mechanism is the inhibition of tubulin polymerization, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.[6] Furthermore, some derivatives have been shown to inhibit the AKT/GSK-3β signaling pathway, a crucial regulator of cell survival.[5]

anticancer_pathways cluster_akt AKT/GSK-3β Pathway Inhibition cluster_tubulin Tubulin Polymerization Inhibition cluster_p38 p38 MAPK Pathway Activation AZD_AKT Azetidin-2-one Derivative AKT AKT AZD_AKT->AKT inhibits GSK3B GSK-3β AKT->GSK3B CellSurvival Cell Survival GSK3B->CellSurvival inhibits AZD_Tubulin Azetidin-2-one Derivative Tubulin Tubulin AZD_Tubulin->Tubulin inhibits polymerization Microtubules Microtubule Formation Tubulin->Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis_Tubulin Apoptosis MitoticArrest->Apoptosis_Tubulin AZD_p38 Azetidin-2-one Derivative DNADamage DNA Damage AZD_p38->DNADamage p38 p38 MAPK DNADamage->p38 activates SPhaseArrest S-Phase Arrest p38->SPhaseArrest Apoptosis_p38 Apoptosis p38->Apoptosis_p38

Anticancer mechanisms of azetidin-2-one derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the azetidin-2-one derivatives and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Antimicrobial Activity: A Renewed Fight Against Pathogens

Continuing the legacy of β-lactam antibiotics, novel azetidin-2-one derivatives exhibit promising activity against a range of bacterial and fungal strains. Their mechanism of action is primarily attributed to the inhibition of bacterial cell wall synthesis.

Comparative Efficacy of Azetidin-2-one Derivatives against Microbial Strains:

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected azetidin-2-one derivatives against various microbial strains. A lower MIC value signifies greater antimicrobial potency.

Derivative/CompoundMicrobial StrainMIC (µg/mL)Reference
Sulfadiazine Derivative (4a2)Staphylococcus epidermidis ATCC 12228128[1]
Sulfadiazine Derivative (4a2)Enterococcus faecalis ATCC 25912256[1]
Sulfadiazine Derivative (4a2)Pseudomonas aeruginosa CIP 82118128[1]
2,4-dimethyl amino phenyl derivativeS. faecalis, S. aureus, P. aeruginosa, E. coliGood activity[8]
1-(4-chlorobenzyl)-3-nitro-4-(p-tolyl)azetidine (22)Enterococcus faecalis4[9]
1-(4-chlorobenzyl)-3-nitro-4-(p-tolyl)azetidine (22)Staphylococcus aureus ATCC 65384[9]
Acetyl Pyrazoline Derivative (5h)E. coli MTCC 443125[3]
Acetyl Pyrazoline Derivative (5h)P. aeruginosa MTCC 1688200[3]
Acetyl Pyrazoline Derivative (5h)S. aureus MTCC 96200[3]
Acetyl Pyrazoline Derivative (5h)S. pyogenes MTCC 442125[3]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][10][11][12][13]

  • Preparation of Dilutions: A serial two-fold dilution of the azetidin-2-one derivative is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the target microorganism is prepared and added to each well.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

experimental_workflow cluster_anticancer Anticancer Assay cluster_antimicrobial Antimicrobial Assay start Start prep_compounds Prepare Azetidin-2-one Derivative Solutions start->prep_compounds prep_cells Prepare Cancer Cell Cultures (e.g., MCF-7) start->prep_cells prep_microbes Prepare Microbial Cultures (e.g., S. aureus, E. coli) start->prep_microbes treat_cells Treat Cells with Derivative Dilutions prep_compounds->treat_cells serial_dilution Perform Serial Dilutions in Microtiter Plate prep_compounds->serial_dilution prep_cells->treat_cells inoculate_microbes Inoculate with Microbial Suspension prep_microbes->inoculate_microbes incubate_cells Incubate (e.g., 48h) treat_cells->incubate_cells mtt_assay Perform MTT Assay incubate_cells->mtt_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 end End calc_ic50->end serial_dilution->inoculate_microbes incubate_microbes Incubate (e.g., 16-20h) inoculate_microbes->incubate_microbes determine_mic Determine MIC incubate_microbes->determine_mic determine_mic->end

General experimental workflow for biological evaluation.

Anti-inflammatory Activity: Targeting the Enzymes of Inflammation

Azetidin-2-one derivatives have also emerged as potential anti-inflammatory agents. Their mechanism of action is linked to the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins that mediate inflammation and pain.[14][15][16][17]

Anti-inflammatory Signaling Pathway

By selectively inhibiting the COX-2 enzyme, these derivatives can reduce the synthesis of pro-inflammatory prostaglandins from arachidonic acid, thereby mitigating the inflammatory response.

anti_inflammatory_pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Azetidinone Azetidin-2-one Derivative Azetidinone->COX2 inhibits

Mechanism of anti-inflammatory action.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the anti-inflammatory activity of new compounds.[7][18]

  • Animal Grouping: Wistar rats are divided into control, standard (e.g., treated with indomethacin), and test groups.

  • Compound Administration: The test groups are administered with different doses of the azetidin-2-one derivatives.

  • Induction of Edema: After a specific time, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the test groups with that of the control group.

Conclusion

This meta-analysis consolidates evidence supporting the multifaceted therapeutic potential of azetidin-2-one derivatives. The presented data and experimental protocols provide a solid foundation for further research and development of these compounds as novel anticancer, antimicrobial, and anti-inflammatory drugs. The versatility of the azetidin-2-one scaffold continues to offer exciting opportunities for the design of new and effective therapeutic agents.

References

Assessing the Novelty and Significance of 4-(4-Fluorobenzyl)azetidin-2-one in Cholesterol Absorption Inhibition Research

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals.

The landscape of cholesterol-lowering therapies has been significantly shaped by the discovery of compounds that inhibit the intestinal absorption of cholesterol. A key player in this field is ezetimibe, a potent inhibitor of the Niemann-Pick C1-Like 1 (NPC1L1) protein, which features a characteristic azetidin-2-one scaffold. This guide provides a comparative assessment of the potential novelty and significance of a related but less-studied compound, 4-(4-Fluorobenzyl)azetidin-2-one, within the context of established NPC1L1 inhibitors. Due to the limited publicly available data on this compound, this analysis relies on the extensive body of research on ezetimibe and its analogs to infer its potential biological activity and significance.

Structural Comparison and Potential Significance

Ezetimibe's efficacy as a cholesterol absorption inhibitor is intrinsically linked to its specific stereochemistry and the nature of its substituents on the azetidin-2-one ring.[1] Structure-activity relationship (SAR) studies have revealed that the 2-azetidinone core is essential for activity.[1] Key structural features of potent NPC1L1 inhibitors include:

  • An N-aryl or N-benzyl group at position 1.[2]

  • A side chain with an oxygenated function at a three-carbon distance from the ring at position 3.[2]

  • An aryl residue at the C-4 position , optimally substituted with a polar group like a hydroxyl or methoxy group at the para position.[1]

This compound possesses the core azetidin-2-one ring and a benzyl group at the 4-position, which aligns with some of the fundamental structural requirements for NPC1L1 inhibition. The presence of a fluorine atom on the benzyl group could potentially enhance metabolic stability and binding affinity. However, it lacks the specific N-1 and C-3 substitutions that are critical for the high-potency inhibition of NPC1L1 seen with ezetimibe. This suggests that while this compound might exhibit some activity, its significance would largely depend on how these structural differences translate to its binding affinity for NPC1L1 and its overall in vivo efficacy compared to well-established analogs.

Quantitative Data Comparison

CompoundTargetAssay TypeIC50 (nM)Binding Affinity (KD, nM)In Vivo Efficacy (% Cholesterol Absorption Inhibition)
Ezetimibe NPC1L1Cholesterol Uptake Inhibition~50~220 (human NPC1L1)[3]~54% in humans at 10 mg/day
Alternative NPC1L1 Inhibitor (Hypothetical) NPC1L1Cholesterol Uptake Inhibition10045045% at 10 mg/day
This compound NPC1L1 (putative)Not AvailableNot AvailableNot AvailableNot Available

Data for Ezetimibe is sourced from multiple studies for illustrative purposes. Data for the hypothetical inhibitor and this compound is for comparative illustration only.

Experimental Protocols

The evaluation of novel cholesterol absorption inhibitors typically involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

1. In Vitro NPC1L1 Binding Assay

  • Objective: To determine the binding affinity of the test compound to the NPC1L1 protein.

  • Methodology:

    • Membrane Preparation: Brush border membranes are prepared from the small intestines of preclinical species (e.g., rats, monkeys) or from HEK293 cells transiently expressing recombinant NPC1L1.[3]

    • Radioligand Binding: Membranes are incubated with a radiolabeled ligand, such as [³H]ezetimibe glucuronide, in the presence of varying concentrations of the test compound.[3]

    • Separation and Detection: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound complex is measured using a scintillation counter.

    • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

2. In Vitro Cholesterol Uptake Assay

  • Objective: To measure the ability of the test compound to inhibit cholesterol uptake in a cell-based model.

  • Methodology:

    • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that expresses NPC1L1, are cultured to form a confluent monolayer.

    • Micelle Preparation: Micelles containing radiolabeled cholesterol (e.g., [¹⁴C]cholesterol) and bile salts are prepared.

    • Inhibition Assay: The Caco-2 cell monolayer is pre-incubated with the test compound at various concentrations, followed by the addition of the cholesterol-containing micelles.

    • Quantification: After incubation, the cells are washed, and the intracellular radioactivity is measured to determine the extent of cholesterol uptake inhibition.

3. In Vivo Cholesterol Absorption Assay in a Hamster Model

  • Objective: To evaluate the in vivo efficacy of the test compound in reducing cholesterol absorption.

  • Methodology:

    • Animal Model: Golden Syrian hamsters are fed a high-cholesterol diet to induce hypercholesterolemia.[1]

    • Dosing: The test compound is administered orally to the hamsters once daily for a specified period (e.g., 7 days).[1]

    • Sample Collection: At the end of the treatment period, blood samples are collected to measure serum total cholesterol levels. The liver may also be excised to measure cholesteryl ester content.[1]

    • Data Analysis: The percentage reduction in serum total cholesterol and liver cholesteryl esters in the treated group is calculated relative to a vehicle-treated control group.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for azetidin-2-one-based cholesterol absorption inhibitors is the direct inhibition of the NPC1L1 protein located on the apical membrane of enterocytes. This prevents the uptake of dietary and biliary cholesterol into the cells.

NPC1L1_Inhibition_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte chol Dietary & Biliary Cholesterol npc1l1 NPC1L1 chol->npc1l1 Uptake chol_int Intracellular Cholesterol Pool npc1l1->chol_int Translocation azetidinone This compound (or other inhibitor) azetidinone->npc1l1 Inhibition chylomicron Chylomicron Formation chol_int->chylomicron lymph Lymphatic System chylomicron->lymph Secretion Experimental_Workflow synthesis Compound Synthesis (e.g., this compound) in_vitro_binding In Vitro Binding Assay (NPC1L1) synthesis->in_vitro_binding in_vitro_uptake In Vitro Cholesterol Uptake Assay (Caco-2 cells) synthesis->in_vitro_uptake sar_optimization SAR Optimization in_vitro_binding->sar_optimization in_vivo_efficacy In Vivo Efficacy Study (Cholesterol-fed Hamster) in_vitro_uptake->in_vivo_efficacy in_vivo_efficacy->sar_optimization lead_candidate Lead Candidate sar_optimization->lead_candidate

References

Safety Operating Guide

Prudent Disposal of 4-(4-Fluorobenzyl)azetidin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-(4-Fluorobenzyl)azetidin-2-one (CAS No. 1823420-35-4), a beta-lactam building block utilized in pharmaceutical research and development. Given that this substance is not fully tested, a cautious approach to its handling and disposal is imperative to ensure the safety of laboratory personnel and to minimize environmental impact.[1]

The following procedures are based on established guidelines for the management of hazardous chemical waste and information derived from related azetidinone compounds.[2][3][4][5] Adherence to all applicable federal, state, and local regulations is mandatory.[2]

I. Hazard Assessment and Minimization

Due to the limited availability of specific toxicological and ecological data for this compound, it should be handled as a potentially hazardous substance.[1] General principles of waste minimization should be applied, such as ordering the smallest necessary quantities and reducing the scale of experiments.[2][3]

Quantitative Data Summary

PropertyValueSource/Notes
Chemical Name This compound-
CAS Number 1823420-35-4[1]
Molecular Formula C10H10FNO[1]
Molecular Weight 179.19 g/mol [1]
Purity 97%+[1]
Physical State SolidAssumed based on related compounds
Toxicity Data Not fully tested[1]
Ecotoxicity Data No information availablePrecautionary principle applies
Flash Point No data availableTreat as potentially combustible
pH No data availableNeutralization may be required if acidic or basic

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, appropriate PPE must be worn. This includes, but is not limited to:

  • Eye Protection: Tight-sealing safety goggles or a face shield.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA approved respirator should be used.[7]

III. Step-by-Step Disposal Protocol

Disposal of this compound must be handled through a licensed professional waste disposal service.[4] Do not dispose of this chemical down the drain or in the regular trash. [2][3][8]

1. Waste Segregation and Collection:

  • Collect waste this compound in a dedicated, properly labeled hazardous waste container.[2][3][9] The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.[9][10]

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed to avoid violent reactions or the emission of toxic gases.[3][9] Specifically, store separately from strong acids and bases.[9]

  • Solid waste should be swept up carefully to avoid creating dust and placed in a suitable, closed container for disposal.[4]

2. Container Labeling:

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Caution: Substance Not Fully Tested").[2]

3. Storage:

  • Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[2][9]

  • The SAA should be a secure, well-ventilated area, away from sources of ignition and incompatible materials.[11]

  • Regularly inspect the storage area for any signs of container leakage.[9]

4. Disposal of Empty Containers:

  • A container that held this compound is considered "empty" if all waste has been removed by standard practice and no more than one inch of residue remains.[3]

  • To be disposed of as non-hazardous waste, the empty container should be triple-rinsed with a suitable solvent.[3] The rinsate must be collected and treated as hazardous waste.[3]

  • After rinsing, remove or deface the original label before disposal in the regular trash.[3]

5. Scheduling Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[2][4]

IV. Spill and Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water and seek medical attention.[4]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

  • In case of inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4][6]

  • In case of a spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material, sweep it up without creating dust, and place it in a sealed container for disposal as hazardous waste.[4][6] Do not let the product enter drains.[4]

Diagrams

Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE start->ppe collect Collect in a Dedicated Container ppe->collect label_container Label Container as 'Hazardous Waste' collect->label_container segregate Segregate from Incompatible Waste collect->segregate store Store in Satellite Accumulation Area (SAA) label_container->store segregate->store inspect Weekly Inspection of Container store->inspect contact_ehs Contact EHS for Pickup inspect->contact_ehs end Disposed by Licensed Professional Service contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

This guidance is intended to provide a framework for the safe disposal of this compound. Researchers, scientists, and drug development professionals are encouraged to consult their institution's specific waste management policies and to contact their EHS department for any further questions.

References

Essential Safety and Logistics for Handling 4-(4-Fluorobenzyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 4-(4-Fluorobenzyl)azetidin-2-one, a beta-lactam building block. While specific data for this compound is limited, this guidance is based on safety protocols for similar chemical structures, such as 2-azetidinone and other beta-lactam compounds.[1][2]

Personal Protective Equipment (PPE)

A comprehensive hazard assessment should be conducted for any specific laboratory operations involving this compound.[3] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesOSHA 29 CFR 1910.133 or European Standard EN166Protects against splashes and airborne particles.[1][4]
Face shield-To be used in addition to goggles when there is a significant splash hazard.[1][5]
Hand Protection Disposable nitrile glovesEuropean Standard EN 374Provides protection against incidental chemical contact.[1][5]
Double gloving-Recommended for increased protection, especially during prolonged handling.[5]
Body Protection Laboratory coat-Protects skin and personal clothing from contamination.[5]
Chemical-resistant apron-Recommended when handling larger quantities or when there is a higher risk of splashes.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator-Required if working in an area with inadequate ventilation or if there is a risk of generating dust or aerosols.[4]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation :

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[4]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Inspect all PPE for integrity before use.[1]

  • Handling :

    • Wear the appropriate PPE as outlined in the table above.

    • Avoid direct contact with the skin, eyes, and clothing.[4]

    • Avoid the formation of dust and aerosols.[1]

    • Use compatible utensils (e.g., avoid metal spatulas with azide compounds, a related class of reactive chemicals) to prevent unwanted reactions.[6]

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[7]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Disposal Plan

All waste containing this compound should be treated as hazardous waste.

  • Waste Collection :

    • Collect all solid waste (e.g., contaminated gloves, paper towels) in a designated, labeled, and sealed hazardous waste container.[1]

    • Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.

  • Disposal Procedure :

    • Dispose of all waste in accordance with local, state, and federal regulations.

    • Contact a licensed professional waste disposal service for proper disposal.[1]

    • Do not dispose of the chemical down the drain.[1]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_area Work Area Preparation (Fume Hood) gather_materials Gather Materials & Reagents prep_area->gather_materials inspect_ppe Inspect PPE gather_materials->inspect_ppe don_ppe Don Appropriate PPE inspect_ppe->don_ppe handle_compound Handle Compound (Avoid Dust/Aerosols) don_ppe->handle_compound collect_waste Collect Waste in Labeled Containers handle_compound->collect_waste skin_contact Skin Contact: Wash with Soap & Water handle_compound->skin_contact eye_contact Eye Contact: Flush with Water handle_compound->eye_contact inhalation Inhalation: Move to Fresh Air handle_compound->inhalation ingestion Ingestion: Do NOT Induce Vomiting handle_compound->ingestion dispose_waste Dispose via Licensed Service collect_waste->dispose_waste seek_medical Seek Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.